Trimethylpsoralen
描述
Trioxsalen (trimethylpsoralen, trioxysalen or trisoralen) is a furanocoumarin and a psoralen derivative obtained from several plants, mainly Psoralea corylifolia. Like other psoralens it causes photosensitization of the skin. It is administered either topically or orally in conjunction with UV-A (the least damaging form of ultraviolet light) for phototherapy treatment of vitiligo and hand eczema. The photoactivated form produces interstrand linkages in DNA resulting in cell apoptosis. In research it can be conjugated to dyes for confocal microscopy and used to visualize sites of DNA damage.[3] The compound is has been explored for development of antisense oligonucleotides that can be cross-linked specifically to a mutant mRNA sequence without affecting normal transcripts differing at even a single base pair.
Trioxsalen is a Psoralen.
Trioxsalen has been reported in Apium graveolens with data available.
TRIOXSALEN is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1964 and is indicated for psoriasis.
Pigmenting photosensitizing agent obtained from several plants, mainly Psoralea corylifolia. It is administered either topically or orally in conjunction with ultraviolet light in the treatment of vitiligo.
Structure
3D Structure
属性
IUPAC Name |
2,5,9-trimethylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHHVULEAZTJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023716 | |
| Record name | Trioxsalen | |
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Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trioxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |
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CAS No. |
3902-71-4 | |
| Record name | Trimethylpsoralen | |
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| Record name | Trioxsalen [USAN:USP] | |
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| Record name | Trioxsalen | |
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| Record name | trioxsalen | |
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| Record name | trioxsalen | |
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| Record name | Trioxsalen | |
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| Record name | Trioxysalen | |
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| Record name | TRIOXSALEN | |
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| Record name | Trioxsalen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015575 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Trimethylpsoralen on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5',8-trimethylpsoralen (TMP), a member of the psoralen (B192213) family of furocoumarins, is a potent DNA modifying agent utilized in therapeutic applications such as PUVA (Psoralen + UVA) therapy. Its mechanism of action is a multi-step process initiated by non-covalent intercalation into the DNA double helix, followed by UVA light-induced covalent bond formation with pyrimidine (B1678525) bases, primarily thymine. This photoreaction leads to the formation of monoadducts and interstrand cross-links (ICLs), which are the primary lesions responsible for the biological effects of TMP, including inhibition of DNA replication and transcription, and ultimately, induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of trimethylpsoralen with DNA, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Core Mechanism: From Intercalation to Covalent Adducts
The interaction of this compound with DNA is a sequential process that can be divided into two main stages: a "dark" phase involving non-covalent binding and a "light" phase where covalent adducts are formed upon UVA irradiation.
Step 1: Intercalation into the DNA Double Helix (The "Dark" Phase)
In the absence of light, the planar tricyclic structure of this compound allows it to intercalate into the DNA double helix, positioning itself between adjacent base pairs.[1] This non-covalent interaction is a prerequisite for the subsequent photoreactions.[2] The binding affinity of psoralens to DNA is influenced by the ionic environment and the specific psoralen derivative.[1] For this compound, this binding is characterized by a high affinity.
dot
References
Trimethylpsoralen: A Technical Guide to Its Photochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5',8-trimethylpsoralen (TMP), a synthetic furocoumarin, is a potent photosensitizing agent used in PUVA (Psoralen + UVA) therapy for skin disorders like vitiligo and psoriasis.[1][2] Its therapeutic efficacy is rooted in its photochemical properties, specifically its ability to form covalent adducts with DNA upon activation by UVA radiation. This guide provides an in-depth analysis of the core photochemical characteristics of TMP, including its photophysical properties, photoreaction mechanisms with DNA, and the subsequent biological signaling pathways it triggers. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in photobiology, dermatology, and drug development.
Photophysical Properties
The photochemical activity of trimethylpsoralen is initiated by the absorption of ultraviolet A (UVA) radiation, typically in the range of 320-400 nm.[3][4] This absorption elevates the molecule to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state.[5][6] The triplet state is the primary reactive species responsible for the subsequent photochemical reactions with biological substrates like DNA.[5][6]
Key photophysical parameters of this compound are summarized below. The peak photosensitivity for TMP has been identified at 335 nm.[7]
| Property | Value | Conditions | Reference |
| UV Absorption Maximum (λmax) | ~320-335 nm | Varies by solvent | [7] |
| Molar Absorptivity (ε) | 5,000–15,000 M⁻¹cm⁻¹ | In the lower UVA range | [3] |
| Fluorescence Excitation Maxima | 255 nm, 330 nm | --- | [8] |
| Monoadduct Formation Quantum Yield | ~0.4 | With thymine (B56734) | [9] |
Photochemical Reactions with DNA
The primary mechanism of TMP's biological action involves a series of photochemical reactions with DNA. This process is sequential and dependent on UVA irradiation.
Step 1: Intercalation Prior to photoactivation, the planar, tricyclic structure of TMP allows it to intercalate between the base pairs of the DNA double helix.[3][10] This non-covalent "dark binding" is a prerequisite for the subsequent photoreactions and shows a preference for 5'-TpA sequences.[11][12]
Step 2: Monoadduct Formation Upon absorption of a UVA photon, the intercalated TMP in its excited triplet state undergoes a [2+2] cycloaddition reaction with an adjacent pyrimidine (B1678525) base, most commonly thymine.[3][13] This reaction forms a covalent cyclobutane (B1203170) ring, creating a monoadduct.[13] The primary reaction occurs between the 4',5' double bond of the psoralen's furan (B31954) ring and the 5,6 double bond of a thymine.[3][13]
Step 3: Interstrand Cross-Link (ICL) Formation A furan-side monoadduct can absorb a second UVA photon, activating the psoralen's 3,4-pyrone double bond. If positioned correctly, this can react with a thymine on the opposite DNA strand, forming a second cyclobutane ring.[13] This creates a highly cytotoxic DNA interstrand cross-link (ICL), which covalently links the two strands of the DNA helix.[10] ICLs are the principal lesions responsible for the antiproliferative effects of PUVA therapy.[10]
Biological Consequences and Signaling Pathways
The formation of TMP-DNA adducts, particularly ICLs, presents a significant block to essential cellular processes like DNA replication and transcription.[10][14] This triggers a cascade of cellular responses, ultimately leading to the therapeutic effects of PUVA.
-
Cell Cycle Arrest and Apoptosis: The presence of ICLs can halt the cell cycle, preventing proliferation of hyperproliferative cells, such as keratinocytes in psoriasis.[1][10] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][15] This is a key mechanism for eliminating pathogenic T-lymphocytes in the skin.[15]
-
DNA Repair Pathways: Cells possess complex DNA repair mechanisms to deal with ICLs, such as the Fanconi anemia (FA) pathway and nucleotide excision repair (NER). The activation of these pathways is a critical determinant of cell fate following PUVA treatment.
-
p53 Induction: The DNA damage caused by PUVA treatment is a potent activator of the p53 tumor suppressor protein.[10] Activated p53 can induce cell cycle arrest or apoptosis, contributing to the therapy's antiproliferative effects.[10]
Experimental Protocols
Protocol: Analysis of TMP Photobinding to DNA
This protocol outlines a general method for irradiating a DNA sample in the presence of TMP and analyzing the formation of photoadducts.
1. Materials:
-
4,5',8-trimethylpsoralen (TMP) stock solution (e.g., in DMSO or ethanol).
-
Purified DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence).
-
Reaction Buffer (e.g., Tris-EDTA buffer, pH 7.4).
-
UVA light source with a defined wavelength output (e.g., 365 nm).
-
Quartz cuvettes or microplates.
-
Analytical equipment (e.g., HPLC, gel electrophoresis system, spectrophotometer).
2. Procedure:
-
Reaction Setup: Prepare the reaction mixture in a quartz cuvette by combining the DNA solution, TMP stock solution, and reaction buffer to the desired final concentrations. An example mixture might contain 10 µg/mL DNA and 1 µg/mL TMP. Keep the mixture in the dark to prevent premature photoreactions.
-
Incubation (Dark Binding): Incubate the mixture at room temperature for a set period (e.g., 10-15 minutes) to allow for the intercalation of TMP into the DNA helix.
-
UVA Irradiation: Expose the sample to a calibrated UVA light source for a specific duration or dose (e.g., 30 kJ/m²).[10] The sample should be kept at a constant temperature (e.g., on ice) to minimize heat-related damage. A control sample should be kept in the dark.
-
Adduct Analysis:
-
Spectrophotometry: Measure the UV-Vis absorption spectrum of the sample before and after irradiation. The formation of photoadducts causes characteristic changes in the spectrum.[3]
-
Gel Electrophoresis: To detect interstrand cross-links, the DNA can be denatured (e.g., with alkali or heat) and run on a denaturing agarose (B213101) or polyacrylamide gel. Uncross-linked DNA will run as single strands, while cross-linked DNA will remain double-stranded and migrate more slowly.[16]
-
HPLC Analysis: For detailed quantification of monoadducts and cross-links, the DNA can be enzymatically digested to nucleosides, and the resulting adducts can be separated and quantified using High-Performance Liquid Chromatography (HPLC).[17]
-
Conclusion
The photochemical properties of 4,5',8-trimethylpsoralen are central to its therapeutic utility. Its ability to absorb UVA light, transition to a reactive triplet state, and subsequently form covalent monoadducts and interstrand cross-links with DNA underpins its potent antiproliferative and apoptotic effects. A thorough understanding of these photophysical and photochemical processes, along with the cellular responses they elicit, is critical for optimizing existing photochemotherapies and developing novel photosensitizing drugs for a range of clinical applications.
References
- 1. This compound | C14H12O3 | CID 5585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical inactivation of DNA and RNA viruses by psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Photoaddition of a Psoralen to DNA Proceeds via the Triplet State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action spectra of topical psoralens: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vs1969r.narod.ru [vs1969r.narod.ru]
- 9. Buy Trioxsalen | 3902-71-4 | >98% [smolecule.com]
- 10. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure of the DNA interstrand cross-link of 4,5',8-trimethylpsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethylpsoralen Intercalation and Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5',8-trimethylpsoralen (TMP), a member of the psoralen (B192213) family of furocoumarins, is a potent photosensitizing agent with significant applications in both biomedical research and clinical therapy.[1] Derived from plants, these tricyclic compounds exhibit the ability to intercalate into DNA and, upon activation by long-wave ultraviolet (UVA) light, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine.[2][3] This process of intercalation and subsequent photo-induced cross-linking is the foundation of its biological activity, leading to the inhibition of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis.[4][5] This technical guide provides a comprehensive overview of the trimethylpsoralen intercalation and cross-linking process, including its mechanism of action, detailed experimental protocols, quantitative data, and the cellular signaling pathways it impacts.
Mechanism of Action: Intercalation and Photoreaction
The biological effects of this compound are initiated through a two-step process: non-covalent intercalation into the DNA double helix, followed by UVA-induced covalent bond formation.
1. Intercalation (The "Dark" Reaction):
In the absence of light, TMP, being a planar molecule, inserts itself between the base pairs of the DNA helix.[2] This intercalation is a reversible process and is a prerequisite for the subsequent photochemical reactions. The affinity of TMP for DNA is influenced by factors such as sequence composition and ionic strength.[6]
2. Photoreaction and Cross-Linking:
Upon exposure to UVA radiation (typically in the 320-400 nm range), the intercalated TMP molecule becomes photoactivated.[7] This activation enables it to form covalent bonds with the 5,6-double bonds of adjacent pyrimidine residues, most notably thymine.[2][4] This photoreaction can result in two types of adducts:
-
Monoadducts: A single covalent bond is formed between the psoralen molecule and a pyrimidine base on one strand of the DNA.[4]
-
Interstrand Cross-Links (ICLs): If a second photon is absorbed by a monoadduct that is suitably positioned, the other reactive end of the psoralen molecule can react with a pyrimidine on the complementary DNA strand, creating a covalent link between the two strands.[5] This cross-linking is a critical lesion as it prevents the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.[5]
The formation of ICLs is a more severe form of DNA damage compared to monoadducts and is a major contributor to the cytotoxic effects of TMP.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of this compound and its derivatives with DNA.
Table 1: Binding and Adduct Formation of Psoralen Derivatives
| Psoralen Derivative | DNA Source | Binding Constant (K) | Adduct Formation | Reference |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | Calf thymus DNA | 1.5 x 10⁵ M⁻¹ | Up to 102 adducts per kilobase pair | [8] |
| 8-methoxypsoralen (8-MOP) | Calf thymus DNA | - | Occupied 10 times fewer sites than AMT | [8] |
| 8-methoxypsoralen (8-MOP) | Human cells | - | Yield of ICLs significantly lower than S59 | [9] |
| Amotosalen (S-59) | Human cells | - | 3.9 to 12.8 ICLs/10³ nucleotides (0.5 to 10.0 J/cm² UVA) | [9] |
Table 2: Psoralen Monoadduct and Interstrand Cross-link Yields
| Psoralen Derivative | Cell Type/DNA | UVA Dose | Monoadduct (MA) Yield | Interstrand Cross-link (ICL) Yield | MA:ICL Ratio | Reference |
| 8-methoxypsoralen (8-MOP) | Human cells | 0.5 to 10.0 J/cm² | 1.9-51 per 10⁶ nucleotides | Significantly lower than MAs | - | [9] |
| Amotosalen (S-59) | Human cells | 0.5 to 10.0 J/cm² | 22-215 per 10⁶ nucleotides | 3.9 to 12.8 per 10³ nucleotides | - | [9] |
| Psoralen-conjugated TFO | Synthetic duplex | Uniform | Relatively constant | Increased several-fold with increasing TFO concentration | Decreased and inverted with increasing TFO concentration | [10] |
Experimental Protocols
Protocol 1: In Vitro Psoralen Cross-Linking of DNA
This protocol outlines a general procedure for the in vitro cross-linking of purified DNA with this compound.
Materials:
-
Purified DNA (e.g., plasmid DNA, calf thymus DNA)
-
This compound (TMP) stock solution (e.g., 200 µg/mL in 100% ethanol)
-
Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM EDTA)
-
UVA light source (365 nm)
-
Ice bath
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified DNA with the desired concentration of TMP (e.g., 10 µg/mL final concentration) in the reaction buffer. Prepare a control sample without TMP.
-
Dark Incubation: Incubate the mixture in the dark for a set period (e.g., 5-15 minutes) at room temperature to allow for TMP intercalation into the DNA.
-
UVA Irradiation: Place the tube on ice to minimize heat-induced damage. Expose the sample to a 365 nm UVA light source at a fixed distance (e.g., 6 cm) for a specific duration (e.g., 15 minutes).[1] The duration of irradiation can be varied to achieve different levels of cross-linking.
-
Analysis: The extent of cross-linking can be analyzed by various methods, such as:
-
Denaturing Agarose Gel Electrophoresis: Cross-linked DNA will migrate slower than non-cross-linked, single-stranded DNA under denaturing conditions.
-
Spectrofluorometry: The formation of monoadducts and diadducts can be monitored by changes in the fluorescence spectrum of TMP.
-
Protocol 2: Psoralen Cross-Linking in Cultured Cells
This protocol describes a general method for inducing TMP cross-linking in mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound (TMP) stock solution
-
Phosphate-Buffered Saline (PBS)
-
UVA light source (365 nm)
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
TMP Treatment: Replace the culture medium with fresh medium containing the desired final concentration of TMP (e.g., 10 µg/mL).
-
Incubation: Incubate the cells with TMP for a specific time (e.g., 5-30 minutes) at 37°C in the dark to allow for cellular uptake and DNA intercalation.[1]
-
UVA Irradiation: Remove the culture medium and wash the cells with PBS. Place the culture vessel on ice and expose the cells to a 365 nm UVA light source for a predetermined time.[1] The UVA dose can be measured using a radiometer.
-
Post-Irradiation: After irradiation, replace the PBS with fresh, pre-warmed complete culture medium and return the cells to the incubator for subsequent analysis.
-
Downstream Analysis: Harvest the cells for various assays, including:
-
DNA Extraction and Analysis: Isolate genomic DNA and analyze for cross-linking using methods described in Protocol 1.
-
Cell Viability Assays: Determine the cytotoxic effects of the treatment using assays such as MTT or trypan blue exclusion.
-
Western Blotting: Analyze the activation of signaling pathways (e.g., p53 phosphorylation).
-
Signaling Pathways and Cellular Responses
The formation of TMP-induced DNA adducts, particularly interstrand cross-links, triggers a cascade of cellular responses, primarily centered around the DNA damage response (DDR) pathways.
The p53 Signaling Pathway
A key pathway activated by TMP-induced DNA damage is the p53 signaling pathway.[7] The blockage of transcription and replication by ICLs is a potent signal for the activation of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase.[7] ATR, in turn, phosphorylates and activates the tumor suppressor protein p53.[7] Activated p53 can then orchestrate several cellular outcomes:
-
Cell Cycle Arrest: p53 can induce the expression of cell cycle inhibitors, such as p21, leading to arrest at the G1/S or G2/M checkpoints to allow time for DNA repair.
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 can initiate programmed cell death (apoptosis) by upregulating the expression of pro-apoptotic proteins like Bax.[7]
The diagram below illustrates the activation of the p53 signaling pathway in response to TMP-induced DNA damage.
DNA Repair Pathways
Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of psoralen adducts. The primary pathway for repairing bulky adducts like those formed by TMP is Nucleotide Excision Repair (NER). However, the repair of ICLs is more complex and involves the coordinated action of multiple pathways, including NER, Fanconi anemia (FA) pathway, and homologous recombination (HR).[4] The intricate process of ICL repair highlights the cell's robust defense against this highly toxic form of DNA damage.
The following diagram provides a simplified workflow for a psoralen cross-linking experiment in cultured cells.
Conclusion
This compound's ability to intercalate into DNA and form covalent cross-links upon UVA irradiation makes it a powerful tool for both therapeutic and research purposes. Its well-characterized mechanism of action, coupled with its potent biological effects, has led to its use in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[11][12][13] In the laboratory, TMP serves as an invaluable reagent for studying DNA repair, chromatin structure, and the cellular response to DNA damage. This guide provides a foundational understanding of the core principles of TMP intercalation and cross-linking, offering researchers and drug development professionals the necessary knowledge to effectively utilize this compound in their work. Further investigation into the nuanced cellular responses and the development of more targeted psoralen-based therapies hold promise for future advancements in medicine and molecular biology.
References
- 1. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 6. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Trimethylpsoralen in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of trimethylpsoralen (TMP), a vital compound in photochemotherapy. Due to the limited availability of direct quantitative data for this compound, this document also incorporates and clearly distinguishes data for related psoralen (B192213) compounds, namely 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), to provide a broader context for its physicochemical properties. The guide details the aqueous solubility of these compounds and examines their stability under various environmental conditions, including light, pH, and temperature. Detailed experimental protocols for determining these parameters are provided, alongside validated analytical methods for quantification. Visual representations of experimental workflows and potential degradation pathways are included to facilitate a deeper understanding of the compound's behavior in aqueous media.
Introduction
This compound, also known as trioxsalen, is a synthetic furanocoumarin used extensively in PUVA (Psoralen + UVA) therapy for skin conditions such as vitiligo and psoriasis.[1][2] Its therapeutic efficacy is intrinsically linked to its bioavailability and stability in physiological environments. Understanding the solubility and stability of this compound in aqueous solutions is therefore critical for formulation development, dosage form design, and ensuring predictable clinical outcomes. This guide aims to consolidate the available technical information on these key physicochemical properties.
Solubility of this compound and Related Compounds
The aqueous solubility of psoralen derivatives is generally low, a characteristic that can present challenges in formulation.
Aqueous Solubility Data
Quantitative data on the aqueous solubility of this compound is scarce in publicly available literature. However, it is consistently reported to be "insoluble" or to have very low solubility in water.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | < 0.1 mg/mL (insoluble) | [3] |
| 8-Methoxypsoralen | Water | 23 µg/mL | [4] |
| 8-Methoxypsoralen | Water | 47.6 mg/L (at 30 °C) | [4] |
Factors Affecting Solubility
Temperature: The effect of temperature on the aqueous solubility of this compound has not been extensively quantified in the reviewed literature. Generally, for most solid solutes, solubility increases with temperature.
pH: The molecular structure of this compound does not contain readily ionizable functional groups, suggesting that its aqueous solubility is likely to be independent of pH within the typical physiological range.
Stability of this compound in Aqueous Solutions
The stability of this compound is a critical parameter, particularly given its use in photochemotherapy, which inherently involves exposure to light. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.
Photostability
As a photosensitizing agent, this compound is inherently reactive to UV light. This photoreactivity is the basis of its therapeutic action but also contributes to its degradation. Forced degradation studies under UV irradiation are essential to understand its photolytic degradation pathways.
pH and Hydrolytic Stability
The stability of this compound in aqueous solutions at different pH values and temperatures is not well-documented. Hydrolysis can be a significant degradation pathway for many pharmaceutical compounds. Given the lactone ring in the psoralen structure, it may be susceptible to hydrolysis under strongly acidic or basic conditions, although specific kinetic data are not available.
Potential Degradation Pathways
Without specific studies on this compound, potential degradation pathways can be inferred from the general chemistry of furanocoumarins. These may include:
-
Hydrolysis: Opening of the lactone ring, particularly at extreme pH values.
-
Photodegradation: Complex reactions initiated by the absorption of UVA radiation, potentially leading to dimerization, oxidation, or other structural changes.
The following diagram illustrates a hypothetical degradation pathway for a psoralen derivative, which could be relevant for this compound.
Experimental Protocols
This section outlines detailed methodologies for determining the solubility and stability of this compound in aqueous solutions.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7][8][9][10]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a controlled temperature, followed by filtration of the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of this compound under the tested conditions.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength determined from the UV spectrum of this compound (e.g., around 250 nm).
-
Injection Volume: 10-20 µL
-
Column Temperature: Controlled, e.g., 25-30 °C.
Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[11]
Forced Degradation Studies
Forced degradation studies are performed to generate degradation products and to demonstrate the specificity of the stability-indicating method.[1][12][13]
Methodology:
-
Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be protected from light.
-
Thermal Degradation: Store solutions of this compound at elevated temperatures (e.g., 60°C) in the dark.
-
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.[6][14]
Conclusion
This technical guide has summarized the currently available information on the aqueous solubility and stability of this compound. The compound exhibits very low aqueous solubility. While specific data on its degradation kinetics and pathways are limited, this guide provides a framework for researchers and drug development professionals to approach these critical aspects through established experimental protocols. Further research is warranted to generate comprehensive quantitative data on the solubility and stability of this compound to support its continued and improved use in clinical applications.
References
- 1. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trioxsalen - Wikipedia [en.wikipedia.org]
- 3. Trioxsalen | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C14H12O3 | CID 5585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of degradation products of thiram in water, soil and plants using LC-MS technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques [mdpi.com]
- 10. cipac.org [cipac.org]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis rate constants of ATP determined in situ at elevated temperatures [pubmed.ncbi.nlm.nih.gov]
- 13. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Quantum Yield and Photoreactivity of Trimethylpsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5',8-trimethylpsoralen (TMP), a member of the furocoumarin family, is a potent photosensitizing agent with significant applications in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. Its therapeutic efficacy is rooted in its ability to intercalate into DNA and, upon activation by UVA radiation, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine. This photoreactivity leads to the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Understanding the quantitative aspects of TMP's photoreactivity, including its quantum yields for various photoprocesses and its DNA binding affinity, is crucial for optimizing therapeutic protocols and developing novel photosensitizing drugs. This guide provides a comprehensive overview of the quantum yield and photoreactivity of TMP, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Quantitative Data on Photoreactivity and Quantum Yields
The photoreactivity of trimethylpsoralen is characterized by several key quantitative parameters that govern its therapeutic and biological effects. These include its affinity for DNA, the efficiency of forming various photoproducts upon UVA irradiation, and the quantum yields of competing photophysical and photochemical processes.
| Parameter | Value | Conditions | Reference |
| DNA Binding | |||
| Dissociation Constant (Kd) for AMT | 1.5 x 105 M-1 | Calf thymus DNA | [1] |
| Photoreaction with DNA | |||
| Reaction Quantum Yield (ΦR) for photoaddition | 0.4 | AT-DNA | Diekmann et al., 2020 |
| Quantum Yield for photo-cross-linking of HMT furan-side monoadduct | 2.4 x 10-2 | Double-stranded DNA, irradiation >313 nm | |
| Triplet State Properties | |||
| Triplet State Quantum Yield (ΦT) | ~0.1 | Methanol | |
| Singlet Oxygen Generation | |||
| Quantum Yield (ΦΔ) | Not available | ||
| Photodegradation | |||
| Quantum Yield (Φdeg) | Not available |
Note: Data for aminomethyl-trimethylpsoralen (AMT) and hydroxymethyl-trimethylpsoralen (HMT), close analogs of TMP, are included where direct data for TMP is unavailable, providing valuable comparative insights. The search for a definitive DNA binding constant (Kd), singlet oxygen quantum yield (ΦΔ), and photodegradation quantum yield (Φdeg) for 4,5',8-trimethylpsoralen did not yield specific values in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the study of psoralen (B192213) photoreactivity. Below are methodologies for key experiments.
Determination of DNA Binding Constant (Dissociation Constant, Kd) by UV/Vis Titration
This method relies on the change in the UV/Vis absorption spectrum of this compound upon intercalation into DNA.
Materials:
-
4,5',8-trimethylpsoralen (TMP) stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
DNA solution of known concentration (e.g., calf thymus DNA or a synthetic oligonucleotide) in the same buffer.
-
UV/Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a series of solutions with a constant concentration of TMP and varying concentrations of DNA.
-
Record the UV/Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 280-400 nm).
-
Correct the spectra for the absorbance of DNA itself by subtracting the spectrum of a DNA solution of the same concentration without TMP.
-
Monitor the change in absorbance at a wavelength where the difference between free and intercalated TMP is significant (e.g., around 330 nm).
-
Plot the change in absorbance as a function of the DNA concentration.
-
Fit the data to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the dissociation constant (Kd). The Kd is the concentration of DNA at which half of the TMP molecules are bound.
Determination of Reaction Quantum Yield (ΦR) for Photoaddition to DNA
This protocol quantifies the efficiency of the formation of TMP-DNA adducts upon UVA irradiation.
Materials:
-
Solution of TMP and DNA of known concentrations in a suitable buffer.
-
Calibrated UVA light source with a known photon flux (e.g., an LED with a specific wavelength and power output).
-
Stirred quartz cuvette.
-
UV/Vis spectrophotometer.
-
Actinometer solution (e.g., potassium ferrioxalate) for light source calibration.
Procedure:
-
Calibrate the photon flux of the UVA light source using a chemical actinometer.
-
Place the TMP-DNA solution in the stirred quartz cuvette and record its initial UV/Vis absorption spectrum.
-
Irradiate the solution with the calibrated UVA light source for a specific period.
-
Record the UV/Vis absorption spectrum of the irradiated solution at various time intervals.
-
Calculate the number of photons absorbed by the sample at each time point using the Beer-Lambert law and the calibrated photon flux.
-
Determine the change in the concentration of TMP due to photoaddition by monitoring the decrease in its characteristic absorbance peak.
-
The reaction quantum yield (ΦR) is calculated as the number of TMP molecules that have reacted divided by the number of photons absorbed by the TMP molecules.
Analysis of TMP-DNA Photoproducts by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the different photoproducts formed between TMP and DNA.
Materials:
-
Irradiated TMP-DNA sample.
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
HPLC system with a UV detector or a mass spectrometer (LC-MS).
-
A suitable reversed-phase HPLC column (e.g., C18).
-
Mobile phase solvents (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid).
-
Standards for TMP, and if available, for the expected monoadducts and cross-links.
Procedure:
-
DNA Hydrolysis: Digest the irradiated TMP-DNA sample enzymatically to release the individual nucleosides and the TMP-nucleoside adducts.
-
Sample Preparation: Centrifuge the hydrolyzed sample to remove any precipitated proteins and filter the supernatant to remove particulate matter.
-
HPLC Separation: Inject the prepared sample into the HPLC system. Use a gradient elution program with increasing concentrations of the organic solvent (e.g., acetonitrile) to separate the unreacted TMP, unmodified nucleosides, and the various TMP-DNA adducts (furan-side monoadducts, pyrone-side monoadducts, and cross-links).
-
Detection and Quantification: Monitor the elution profile using a UV detector at a wavelength where the adducts absorb (e.g., 330 nm). For more definitive identification, couple the HPLC to a mass spectrometer to determine the mass-to-charge ratio of the eluting peaks.
-
Quantify the different photoproducts by integrating the area under their respective peaks and comparing them to the peak areas of known standards or by using their molar extinction coefficients.
Signaling Pathways and Experimental Workflows
The photoreactivity of this compound is a multi-step process that can be visualized to better understand the sequence of events.
Caption: Photoreactivity pathway of this compound with DNA.
The diagram above illustrates the key steps in the photoreaction of TMP with DNA. The process begins with the non-covalent intercalation of the planar TMP molecule between the base pairs of the DNA double helix. Upon absorption of a UVA photon, the intercalated TMP is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a longer-lived excited triplet state. This triplet state is the primary reactive species that engages in a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine, on one of the DNA strands, forming a furan-side monoadduct. Absorption of a second UVA photon by the monoadduct can lead to a second cycloaddition reaction with a pyrimidine on the opposite strand, resulting in the formation of an interstrand cross-link. In parallel, the excited triplet state of free or non-productively bound TMP can transfer its energy to molecular oxygen (³O₂) to generate singlet oxygen (¹O₂), a highly reactive species that can cause cellular damage.
Caption: Experimental workflow for studying TMP photoreactivity.
This flowchart outlines a typical experimental workflow for investigating the photoreactivity of this compound. The process starts with the preparation of solutions containing TMP and DNA. These samples are then subjected to controlled UVA irradiation. Following irradiation, a suite of analytical techniques is employed to characterize the outcomes of the photoreaction. UV/Vis spectroscopy is used to monitor the overall reaction kinetics and to determine the DNA binding constant through titration experiments. High-performance liquid chromatography, often coupled with mass spectrometry, allows for the separation and quantification of the various photoproducts. Gel electrophoresis is a valuable tool for detecting the formation of interstrand cross-links, which retard the migration of DNA through the gel matrix. The data from these analyses are then used to calculate key parameters such as quantum yields and binding constants, and to quantify the different types of DNA damage, providing a comprehensive understanding of TMP's photoreactivity.
Conclusion
The therapeutic efficacy of 4,5',8-trimethylpsoralen is intricately linked to its photochemical and photophysical properties. A thorough understanding of its quantum yields for DNA adduct formation, triplet state population, and singlet oxygen generation, as well as its affinity for DNA, is paramount for the rational design of photochemotherapeutic strategies and the development of next-generation photosensitizers. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the photoreactivity of TMP and other furocoumarins. Further research to fill the existing gaps in the quantitative data for TMP, such as its singlet oxygen and photodegradation quantum yields and a precise DNA binding constant, will undoubtedly contribute to a more complete and predictive model of its photobiological activity.
References
Trimethylpsoralen: An In-depth Technical Guide to its Impact on Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylpsoralen (TMP), also known as Trioxsalen, is a tricyclic furanocoumarin derived from plants. It is a potent photosensitizing agent used in photochemotherapy, specifically in a procedure known as PUVA (Psoralen + UVA), for the treatment of skin disorders such as psoriasis and vitiligo.[1] When activated by long-wave ultraviolet light (UVA), this compound becomes a powerful modulator of cellular processes.[2] Its therapeutic effects are primarily attributed to its ability to interact with cellular macromolecules, leading to a cascade of events that alter key biochemical pathways.[2] This technical guide provides a comprehensive overview of the biochemical pathways known to be affected by this compound, with a focus on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these effects.
DNA Damage and Repair Pathways
The most well-characterized mechanism of action of this compound involves its interaction with DNA.[2] Upon photoactivation, TMP intercalates into the DNA helix and forms covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[2] This can result in the formation of monoadducts and, with a second photoactivation event, interstrand cross-links (ICLs).[1][2] These ICLs are highly cytotoxic lesions that physically block DNA replication and transcription, thereby inhibiting cell proliferation.[2]
Quantitative Data: Inhibition of DNA Synthesis
The formation of DNA adducts by photoactivated this compound leads to a dose-dependent inhibition of DNA synthesis.
| Parameter | Value | Cell Type/System | Reference |
| Inhibition of DNA Synthesis | Dose-dependent reduction | Cultured melanoma cells | [3] |
| ICL Induction | Requires two independent photons | General mechanism | [4] |
| Transcription Inhibition | More efficient with ICLs than monoadducts | Human diploid fibroblasts | [4] |
Experimental Protocol: Psoralen-DNA Crosslinking Assay
This protocol outlines the in vitro procedure for inducing and analyzing this compound-DNA cross-links.
Materials:
-
This compound (TMP) stock solution (e.g., 200 µg/ml in 100% ethanol)
-
Calf thymus DNA or target cells
-
Phosphate-buffered saline (PBS)
-
UVA light source (365 nm)
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea)
-
TBE buffer (Tris/Borate/EDTA)
-
DNA staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Incubation: Incubate the target DNA or cells with the desired concentration of TMP (e.g., 10 µg/ml) in PBS for a set period in the dark to allow for intercalation.[5]
-
UVA Irradiation: Expose the sample to UVA light (365 nm) on ice for a defined duration (e.g., 15 minutes, repeated multiple times if necessary).[5]
-
Sample Preparation for Analysis: Mix the irradiated DNA sample with an equal volume of denaturing loading buffer (e.g., formamide-based) and heat at 95°C for 5 minutes.[6]
-
Gel Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel and run at a constant voltage.[6]
-
Visualization and Quantification: Stain the gel with a DNA stain and visualize using a gel imaging system. Cross-linked DNA will migrate slower than non-cross-linked single strands. The cross-linking efficiency can be quantified by comparing the band intensities of the cross-linked and un-cross-linked DNA.[6]
References
- 1. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Tyrosine Phosphorylation of UV-Activated EGFR by the Beta-Human Papillomavirus Type 8 E6 Leads to Papillomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA synthesis of melanoma cells by azelaic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic analysis of retinal pigment epithelium cells after exposure to UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Localization of Trimethylpsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5',8-trimethylpsoralen (TMP), a member of the furanocoumarin family, is a potent photosensitizing agent. When combined with ultraviolet A (UVA) radiation, a treatment modality known as PUVA therapy, it is used to manage various skin disorders, most notably psoriasis and vitiligo.[1][2] The therapeutic efficacy of TMP is fundamentally dependent on its ability to enter cells, distribute to specific subcellular compartments, and upon photoactivation, form covalent bonds with macromolecules, primarily DNA.[3] This document provides a comprehensive technical overview of the cellular uptake mechanisms, subcellular distribution, and molecular interactions of trimethylpsoralen, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Cellular Uptake Mechanisms
Psoralens, as a class of planar, tricyclic compounds, readily penetrate cells.[3] The primary mechanism for the cellular entry of related psoralens, such as 8-methoxypsoralen (8-MOP), is passive diffusion. This is supported by findings that uptake is independent of temperature, does not exhibit saturation kinetics, and is proportional to the extracellular drug concentration.[4] While specific studies on TMP's uptake kinetics are less detailed, its structural similarity to 8-MOP suggests a comparable mechanism.
Upon entering the cell, psoralens have been found to bind with high affinity to specific receptor proteins, which are distinct from DNA.[1] These receptors, identified as 22,000 molecular weight proteins, are located in both the cell membrane and cytoplasmic fractions.[1] This binding is reversible until photoactivation by UVA light, which causes the psoralen (B192213) to form a permanent bond with the receptor, initiating a biological response.[1][5]
Subcellular Localization
Following cellular uptake, this compound and other psoralen analogs distribute among several subcellular compartments.
-
Nucleus : The primary target for the therapeutic action of psoralens is the cell nucleus. Once inside, these compounds intercalate into the DNA.[3] Upon UVA irradiation, they form monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, primarily thymine.[3] This DNA damage is a critical event that inhibits DNA replication and transcription, effectively halting cell proliferation, which is the basis for its use in treating hyperproliferative disorders like psoriasis.[3] Evidence from fluorescence microscopy and spectroscopic analysis confirms the incorporation of psoralen derivatives into the nuclei of human cells.[6]
-
Cytoplasm and Membranes : Fluorescence microscopy studies have also revealed the localization of psoralens within the cytoplasm and cellular membranes.[1] The interaction with cell membranes is a significant aspect of their biological activity. Photoactivated psoralens can form adducts with the unsaturated fatty acyl chains of phospholipids, which increases the packing and order of the lipid bilayer.[7][8] This alteration of the plasma membrane structure can directly impact signal transduction pathways.[7] Specific psoralen receptors have been identified in both membrane and cytoplasmic fractions.[1][5]
Quantitative Data
Quantitative analysis of TMP distribution is crucial for understanding its pharmacokinetics and pharmacodynamics. Studies have measured its concentration in biological samples following different administration routes.
Table 1: Concentration of this compound in Human Tissues After Oral and Topical Administration
| Sample Type | Administration Route | Number of Patients | Concentration Range | Median Value | Citation |
|---|---|---|---|---|---|
| Whole Blood | Oral | 21 | Up to 5.6 ng/mL | - | [9] |
| Whole Skin | Oral | 14 | 30 - 1250 ng/g | 85 ng/g | [9] |
| Stripped Skin | Bath (Topical) | 5 | - | 160 ng/g | [9] |
| Entire Skin | Bath (Topical) | 5 | - | 390 ng/g |[9] |
Note: Large interindividual variations in concentration were observed.[9]
Experimental Protocols
Investigating the cellular uptake and localization of TMP involves a variety of cell-based assays. Below are detailed methodologies for common experimental approaches.
Protocol: Cellular Uptake Assay by Quantification in Cell Lysate
This protocol is designed to quantify the total amount of a compound taken up by a cell population. It is adapted from general protocols for cellular uptake assays.[10][11][12]
-
Cell Seeding : Seed adherent cells (e.g., human keratinocytes, KB cells) in 24- or 96-well plates at a density that ensures 80-90% confluency on the day of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation : Prepare stock solutions of this compound (or a radiolabeled variant like [³H]-TMP for higher sensitivity) in a suitable solvent (e.g., DMSO). Create serial dilutions in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment : Remove the culture medium from the wells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of the TMP-containing medium to each well. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation : Incubate the plate for a predetermined time course (e.g., 15 min, 30 min, 1h, 2h) at 37°C. To investigate the uptake mechanism, parallel experiments can be run at 4°C to inhibit active transport processes.
-
Termination of Uptake : To stop the uptake, aspirate the drug-containing medium and immediately wash the cells three to four times with ice-cold PBS to remove any extracellular or loosely bound compound.
-
Cell Lysis : Lyse the cells directly in the wells by adding a suitable lysis buffer (e.g., RIPA buffer, 0.2 M NaOH).[10][13] Ensure complete lysis by gentle agitation.
-
Quantification :
-
For Radiolabeled TMP : Collect the cell lysate and add it to a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
For Non-labeled TMP : Collect the lysate and quantify the concentration of TMP using analytical methods such as high-performance liquid chromatography (HPLC) or gas chromatography with mass spectrometry (GC-MS).[9][14]
-
-
Data Normalization : Determine the total protein concentration in the lysate from parallel wells using a BCA assay.[15] Normalize the amount of internalized TMP to the total protein content (e.g., ng of TMP per mg of protein) or to the cell number.
Protocol: Subcellular Localization by Fluorescence Microscopy
This protocol allows for the visualization of TMP's distribution within different cellular compartments.
-
Cell Seeding : Seed cells on sterile glass coverslips placed in 6-well plates at a density of 5 x 10⁴ cells/slip and allow them to adhere overnight.[16]
-
Treatment : Treat the cells with a fluorescent psoralen analog or with TMP, followed by staining with a fluorescent dye that binds to psoralens. Incubate for the desired time (e.g., 1 hour).
-
Organelle Staining (Optional) : To determine co-localization, incubate the cells with organelle-specific fluorescent probes (e.g., Hoechst 33342 for nucleus, MitoTracker for mitochondria) according to the manufacturer's instructions.
-
Fixation : After incubation, wash the cells with PBS and fix them with an appropriate fixative, such as ice-cold 60% ethanol (B145695) or 4% paraformaldehyde, for 10-15 minutes.[16]
-
Mounting : Wash the coverslips again with PBS and mount them onto microscope slides using a suitable mounting medium.
-
Imaging : Visualize the subcellular localization of the compound using a confocal fluorescence microscope.[6][16] Capture images at appropriate excitation/emission wavelengths for the psoralen and any co-localization stains. The resulting images will show the distribution of TMP within the cell, particularly its accumulation in the nucleus, cytoplasm, or membranes.
Molecular Interactions and Signaling Pathways
The interaction of photoactivated this compound with cellular components triggers several signaling cascades that contribute to its therapeutic effects.
Inhibition of Epidermal Growth Factor (EGF) Receptor
One of the key, non-DNA-related targets of psoralens is the cell surface membrane.[5][17] Photoactivated psoralens inhibit the binding of epidermal growth factor (EGF) to its receptor (EGFR).[17] This is thought to occur through the binding of psoralen to its own receptor, which, upon photoactivation, leads to alterations in the EGFR, including phosphorylation.[1] This modification reduces the receptor's ability to bind EGF and inhibits its intrinsic tyrosine kinase activity, thereby disrupting normal growth factor signaling and contributing to the anti-proliferative effects of PUVA therapy.[1][17]
References
- 1. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral this compound in the treatment of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for uptake of 8-methoxypsoralen and 5-methoxypsoralen by cellular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of this compound in blood and skin after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Proposal of recommended experimental protocols for in vitro and in vivo evaluation methods of boron agents for neutron capture therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethylpsoralen Derivatives and Their Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trimethylpsoralen (TMP) and its derivatives, a class of furocoumarins with significant applications in photochemotherapy. This document details their chemical properties, synthesis, and biological activities, with a focus on their use in the treatment of skin disorders such as vitiligo and psoriasis. Key quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of select derivatives and for the assessment of their phototoxicity are provided. Furthermore, this guide illustrates the key signaling pathways involved in the therapeutic mechanism of action of these compounds using Graphviz diagrams.
Introduction
Psoralens are a class of naturally occurring furocoumarins that exhibit photosensitizing properties.[1] this compound (TMP), also known as trioxsalen, is a synthetic derivative of psoralen (B192213).[2][3] Like other psoralens, TMP can intercalate into DNA and, upon activation by ultraviolet A (UVA) radiation, form covalent adducts with pyrimidine (B1678525) bases, leading to the formation of monoadducts and interstrand cross-links (ICLs).[2][4] This ability to induce DNA damage is the basis of its therapeutic application in PUVA (Psoralen + UVA) therapy for skin conditions characterized by hyperproliferation of cells, such as psoriasis, and for repigmentation in vitiligo.[2][5]
The core structure of psoralen consists of a furan (B31954) ring fused with a coumarin (B35378) moiety.[1] Modifications to this parent structure, particularly the addition of methyl groups to form this compound, and further derivatization at various positions, can significantly alter the compound's photoreactivity, solubility, and biological activity.[6][7] This guide will delve into the chemical and physical properties of TMP and its key derivatives, providing a technical resource for researchers in the field.
Chemical and Physical Properties
The chemical and physical properties of this compound and its derivatives are crucial for understanding their behavior in biological systems and for the development of new therapeutic agents. Key properties are summarized in the tables below.
Physicochemical Properties
This table provides a summary of the key physicochemical properties of this compound and some of its derivatives.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Calculated logP |
| This compound (Trioxsalen) | 2,5,9-trimethylfuro[3,2-g]chromen-7-one | C₁₄H₁₂O₃ | 228.24 | 234.5 | Insoluble in water; Soluble in DMSO (50 mg/mL), Dichloromethane | 2.68 |
| 4'-Aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT) | 4'-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one | C₁₅H₁₅NO₃ | 257.28 | Not available | Improved water solubility | Not available |
| 4'-Hydroxymethyl-4,5',8-trimethylpsoralen | 4'-(hydroxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one | C₁₅H₁₄O₄ | 258.27 | Not available | Not available | Not available |
| 8-Methoxypsoralen (8-MOP) | 9-methoxy-7H-furo[3,2-g]chromen-7-one | C₁₂H₈O₄ | 216.19 | 145-148 | Sparingly soluble in water; Soluble in DMSO and DMF (~30 mg/mL), Ethanol (~1 mg/mL) | 2.02 |
| 5-Methoxypsoralen (5-MOP) | 4-methoxy-7H-furo[3,2-g]chromen-7-one | C₁₂H₈O₄ | 216.19 | Not available | Not available | Not available |
Table 1: Physicochemical Properties of this compound and its Derivatives. [1][8][9][10][11][12][13][14]
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound.
| Spectroscopic Technique | Key Data |
| UV-Vis (in DMSO) | λmax: 246, 290, 331 nm |
| ¹H NMR (in CDCl₃) | δ (ppm): 2.4-2.6 (9H, m, CH₃), 6.3 (1H, s, C₃-H) |
| ¹³C NMR | Data not readily available in searched literature. |
| Mass Spectrometry (LC-ESI-QFT) | Precursor Adduct [M+H]⁺: m/z 229.08556Major Fragments: m/z 142.07755, 230.08975, 173.09604, 129.06984 |
Table 2: Spectroscopic Data for this compound. [10][15][16][17]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and for assessing their phototoxicity.
Synthesis of this compound Derivatives
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
4,5',8-Trimethylpsoralen (Trioxsalen)
-
Glacial acetic acid
-
Chloromethyl methyl ether
-
Ice
Procedure:
-
Dissolve 659 mg of 4,5',8-trimethylpsoralen in 75 ml of glacial acetic acid with gentle warming.
-
Cool the solution to room temperature.
-
Add 5 ml of chloromethyl methyl ether to the solution.
-
Let the reaction mixture stand for 24 hours at room temperature.
-
Add another 5 ml of chloromethyl methyl ether and let it stand for an additional 48 hours.
-
Cool the reaction vessel in an ice bath for 12 hours to precipitate the product.
-
Separate the white precipitate by filtration.
-
Recrystallize the crude product from acetonitrile to obtain pure 4'-chloromethyl-4,5',8-trimethylpsoralen.
This protocol describes the conversion of the chloromethyl derivative to the aminomethyl derivative.[18]
Materials:
-
4'-Chloromethyl-4,5',8-trimethylpsoralen
-
Potassium phthalimide (B116566)
-
Dimethylformamide (DMF)
-
Hydrazine (B178648) hydrate (B1144303) (85% in water)
-
95% Ethanol
-
0.1N Sodium hydroxide (B78521) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 4'-N-Phthalimidomethyl-4,5',8-trimethylpsoralen:
-
React 4'-chloromethyl-4,5',8-trimethylpsoralen with potassium phthalimide in DMF.
-
Isolate the 4'-N-phthalimidomethyl-4,5',8-trimethylpsoralen intermediate.
-
-
Hydrazinolysis:
-
Take 848 mg of 4'-N-phthalimidomethyl-4,5',8-trimethylpsoralen, 0.5 ml of hydrazine hydrate (85% in water), and 100 ml of 95% ethanol.
-
Reflux the mixture for 4 hours.
-
Add another 0.5 ml of hydrazine hydrate solution and continue refluxing for 2 hours.
-
Monitor the reaction completion using thin-layer chromatography.
-
-
Work-up and Purification:
-
Evaporate the ethanol.
-
Take up the residue in 200 ml of 0.1N sodium hydroxide solution.
-
Extract the aqueous solution with multiple portions of chloroform.
-
Combine the chloroform extracts and evaporate the solvent to obtain crude 4'-aminomethyl-4,5',8-trimethylpsoralen.
-
-
Salt Formation:
-
Dissolve the crude product in an appropriate solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain 4'-aminomethyl-4,5',8-trimethylpsoralen hydrochloride.
-
Phototoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[8][15][19][20]
Materials:
-
96-well cell culture plates
-
Adherent cell line (e.g., HaCaT keratinocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
UVA light source (365 nm)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
-
UVA Irradiation:
-
Incubate the plate for a predetermined time (e.g., 1 hour) to allow for drug uptake.
-
Expose the plate to a specific dose of UVA light (e.g., 1-5 J/cm²). A parallel plate should be kept in the dark as a control for "dark toxicity".
-
-
Incubation:
-
After irradiation, incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Mechanism of Action and Signaling Pathways
The biological effects of this compound derivatives are primarily mediated through their interaction with DNA upon UVA irradiation, leading to cell cycle arrest and apoptosis. In the context of vitiligo, they are also known to stimulate melanogenesis.
PUVA-Induced Apoptosis
Photoactivated TMP derivatives induce apoptosis in hyperproliferative cells, such as those found in psoriatic plaques. This process is initiated by the formation of DNA adducts, which triggers a cellular stress response leading to programmed cell death. The apoptotic cascade is primarily initiated through the intrinsic pathway, involving the activation of caspase-9.[2][5][6]
References
- 1. DE2746942C2 - - Google Patents [patents.google.com]
- 2. Synthesis and photobiological properties of 4-hydroxymethyl-4'-methylpsoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Caspase-9 is the upstream caspase activated by 8-methoxypsoralen and ultraviolet-A radiation treatment of Jurkat T leukemia cells and normal T lymphocytes. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. mattek.com [mattek.com]
- 10. This compound | C14H12O3 | CID 5585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Figure 2 from Signaling Pathways in Melanogenesis | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Trimethylpsoralen with Different DNA Conformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5',8-trimethylpsoralen (TMP), a member of the furocoumarin family, is a potent photosensitive compound widely utilized in molecular biology and medicine. Psoralens are planar, tricyclic molecules that readily intercalate into the DNA double helix.[1][2] Upon exposure to long-wavelength ultraviolet light (UVA, 320-400 nm), these compounds form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, primarily thymine (B56734).[3][4] This ability to covalently modify DNA makes TMP an invaluable tool for studying DNA repair, chromatin structure, and gene expression, as well as a therapeutic agent in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis.[3][5][6][7]
The efficacy and nature of TMP's interaction with DNA are profoundly influenced by the local DNA conformation. While the canonical B-form DNA is the primary target, alternative structures such as Z-DNA and G-quadruplexes present unique topographies that alter the binding and photoreactivity of TMP. This guide provides a detailed examination of these interactions, summarizing quantitative data, outlining experimental protocols, and visualizing the underlying mechanisms.
Core Mechanism: Intercalation and Photoreaction
The interaction of TMP with DNA is a two-step process:
-
Intercalation (Dark Binding): In the absence of light, TMP inserts itself between the base pairs of the DNA duplex.[3] This non-covalent interaction is driven by hydrophobic and van der Waals forces. TMP shows a preference for 5'-TA and 5'-AT sites.[8][9] The intercalation process itself can introduce structural perturbations, such as unwinding of the DNA helix.[10]
-
Photoaddition (UVA Activation): Upon irradiation with UVA light (typically 350-365 nm), the intercalated TMP molecule becomes electronically excited.[1][11] This allows it to undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent pyrimidine base, most commonly thymine.[3][4] This reaction can occur at either the furan (B31954) or the pyrone end of the psoralen (B192213) molecule.
-
Monoadduct Formation: Absorption of a single photon leads to the formation of a covalent bond with one DNA strand, creating a monoadduct.[12]
-
Interstrand Cross-link (ICL) Formation: If a thymine is suitably positioned on the opposite strand, the furan-side monoadduct can absorb a second photon and form a second covalent bond, resulting in a diadduct or ICL.[1][12]
-
Interaction with Different DNA Conformations
B-DNA
B-DNA is the most common physiological conformation of DNA and the most studied target for TMP.
-
Binding and Reactivity: TMP intercalates readily into the major groove of B-DNA. The preferred binding site for cross-linking is the 5'-TA sequence, though other pyrimidine-containing sites can also react.[9] The rate of cross-linking can vary significantly depending on the bases flanking the target dinucleotide.[9] Studies have shown that changes in DNA sequence up to 3 base pairs away can alter the cross-linking rate, indicating that local helix flexibility and conformation are critical.[9] In actively transcribing regions within cells, chromatin is more open, which can lead to a higher affinity for TMP binding compared to non-transcribed regions.[13]
Z-DNA
Z-DNA is a left-handed helical conformation that can form in sequences with alternating purines and pyrimidines (e.g., poly(dG-dC) or poly(dG-dT)).
-
Binding and Reactivity: The unique structure of Z-DNA, with its deep, narrow minor groove and exposed major groove, significantly hinders the intercalation required for TMP photoreaction. Consequently, the rate of both monoadduct formation and interstrand cross-linking is dramatically reduced in Z-DNA compared to B-DNA.[14] In supercoiled plasmids where sequences can adopt a Z-conformation, the rate of TMP cross-linking can be reduced by a factor of 10 to 15.[14] This differential reactivity has been exploited as a probe to detect Z-DNA both in vitro and in vivo.[14][15] Interestingly, the junctions between B-DNA and Z-DNA (B-Z junctions) can be hyperreactive to TMP, suggesting a distorted and accessible structure at these boundaries.[15]
G-Quadruplex (G4) DNA
G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as telomeres and gene promoter regions.[16][17] They are of significant interest as targets for anticancer drugs.[16][18]
-
Binding and Reactivity: Unlike its intercalation into duplex DNA, TMP derivatives like 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT) interact with G-quadruplexes primarily through an "end-stacking" mode on the terminal G-quartets.[16][19] Studies on human telomeric G-quadruplex sequences show an enthalpy-driven 1:1 binding.[16] Upon photoexcitation, instead of forming a covalent adduct, the excited AMT engages in electron transfer with a guanine (B1146940) moiety, creating a transient radical pair.[16] This distinct photochemical pathway highlights that TMP does not form cross-links with G4 structures in the same manner as with duplex DNA. This unique interaction opens avenues for developing psoralen derivatives as specific G-quadruplex targeting agents for therapeutic purposes.[16]
Quantitative Data Summary
The interaction of TMP with DNA is quantifiable through various parameters, including binding constants and cross-linking efficiency. The following table summarizes key data from the literature.
| Parameter | DNA Conformation | Value / Observation | Method |
| Binding Preference | B-DNA | 5'-TA > 5'-AT >> 5'-TG > 5'-GT[9] | Gel Electrophoresis of cross-linked fragments |
| Cross-linking Rate | Z-DNA vs. B-DNA | Rate is reduced by a factor of 10-15 in Z-DNA conformation.[14] | Plasmid cross-linking assay |
| Binding Mode | G-Quadruplex | 1:1 binding via end-stacking.[16] | Calorimetry, Spectroscopy |
| Photoreaction | G-Quadruplex | Electron transfer from guanine to photoexcited TMP derivative.[16] | Femtosecond transient absorption |
| Binding Affinity (KD) | B-DNA (AT-rich) | 1.1 x 10-3 M (for 8-MOP, a related psoralen)[3][20] | UV-Vis Titration |
DNA Damage Response to TMP-Induced ICLs
ICLs are highly cytotoxic lesions as they block fundamental cellular processes like transcription and replication.[1][21] Cells have evolved complex DNA repair mechanisms to resolve these lesions, with the Fanconi Anemia (FA) pathway playing a central role.[22][23]
The repair process is initiated when a replication fork stalls at an ICL. The FANCM complex recognizes the stalled fork and recruits the FA core complex, which monoubiquitinates the FANCD2-FANCI dimer.[22] This ubiquitination is a key regulatory step, coordinating nucleolytic incisions to "unhook" the cross-link, followed by translesion synthesis (TLS) to bypass the lesion and homologous recombination (HR) to repair the resulting double-strand break.[22][23]
Experimental Protocols
UV-Vis Spectroscopy for Binding Analysis
This method is used to determine the binding affinity (e.g., dissociation constant, KD) of TMP to DNA in the dark. It relies on monitoring changes in the absorbance spectrum of TMP upon addition of DNA.[3][24]
-
Principle: Intercalation of TMP into the DNA duplex alters its electronic environment, causing a change in its UV-Vis absorption spectrum (typically hypochromism and a bathochromic shift).[20][24]
-
Methodology:
-
Prepare a solution of TMP at a constant concentration (e.g., 15 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Record the initial UV-Vis spectrum of the TMP solution (typically from 280-400 nm).[3]
-
Perform a titration by adding increasing concentrations of a stock DNA solution to the TMP sample.
-
After each addition, allow the mixture to equilibrate and record the new absorption spectrum. Subtract the contribution of DNA absorbance from each spectrum.[3]
-
Plot the change in absorbance at a specific wavelength (e.g., 302 nm) against the DNA concentration.[3]
-
Fit the resulting binding curve to an appropriate binding model (e.g., a simple 1:1 binding isotherm) to calculate the dissociation constant (KD).[3]
-
Denaturing Gel Electrophoresis for Cross-linking Analysis
This technique is the gold standard for detecting and quantifying the formation of interstrand cross-links.
-
Principle: An ICL covalently links the two strands of a DNA duplex. Under denaturing conditions (e.g., heat, formamide (B127407), urea), non-cross-linked DNA will separate into single strands, while the cross-linked duplex will remain double-stranded. This larger, bulkier molecule will migrate much more slowly through a denaturing polyacrylamide gel.[11]
-
Methodology:
-
Reaction Setup: Anneal a psoralen-modified oligonucleotide to its complementary target DNA strand, or incubate dsDNA with free TMP.[11]
-
Irradiation: Expose the sample to a UVA light source (350-365 nm) on ice for a defined period (e.g., 15-60 minutes).[11][25]
-
Denaturation: Add an equal volume of denaturing loading buffer (e.g., containing 80% formamide and 7 M urea) to the irradiated sample. Heat the sample to 95°C for 5 minutes to ensure complete denaturation of non-cross-linked strands.[11][12]
-
Electrophoresis: Load the denatured samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea) and run at constant voltage.[11][12]
-
Visualization: Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold) and visualize using a gel imaging system.
-
Quantification: Measure the band intensities of the cross-linked (slow-migrating) and un-cross-linked (fast-migrating) species. The cross-linking efficiency can be calculated as: (Intensity of cross-linked band) / (Total intensity of all DNA bands) * 100%.[11]
-
Conclusion
The interaction of 4,5',8-trimethylpsoralen with DNA is a complex process highly dependent on the DNA's conformational state. While TMP efficiently cross-links canonical B-DNA, its reactivity is severely diminished in Z-DNA and is redirected towards a different photochemical reaction with G-quadruplex structures. This differential reactivity makes TMP a versatile molecular probe for dissecting nucleic acid structures in vitro and in vivo. Furthermore, the potent cytotoxic ICLs formed by TMP serve as a critical tool for investigating the intricate pathways of DNA damage repair, particularly the Fanconi Anemia pathway, offering insights that are vital for cancer research and the development of novel therapeutics. A thorough understanding of these conformation-specific interactions is essential for professionals leveraging psoralens in both basic research and clinical applications.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interstrand crosslinks due to 4,5',8-trimethylpsoralen and near ultraviolet light in specific sequences of animal DNA. Effect of constitutive chromatin structure and of induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 7. Psoralen-crosslinking of DNA as a probe for the structure of active nucleolar chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the DNA interstrand cross-link of 4,5',8-trimethylpsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA sequence specificity of 4,5',8-trimethylpsoralen cross-linking. Effect of neighboring bases on cross-linking the 5'-TA dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phased psoralen cross-links do not bend the DNA double helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo binding of trimethylpsoralen detects DNA structural alterations associated with transcribing regions in the human beta-globin cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced 4,5',8-trimethylpsoralen cross-linking of left-handed Z-DNA stabilized by DNA supercoiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of this compound photoreactivity to Z-DNA provides a general in vivo assay for Z-DNA: analysis of the hypersensitivity of (GT)n B-Z junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ground- and Excited-State Interactions of a Psoralen Derivative with Human Telomeric G-Quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The interactions between a small molecule and G-quadruplexes are visualized by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
Trimethylpsoralen-Induced DNA Adduct Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of trimethylpsoralen-induced DNA adduct formation, a critical mechanism in photochemotherapy. Psoralens, a class of naturally occurring compounds, intercalate into DNA and, upon activation by ultraviolet A (UVA) radiation, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine (B56734). This process leads to the formation of monoadducts and interstrand crosslinks (ICLs), which are highly cytotoxic lesions that can block DNA replication and transcription, ultimately inducing apoptosis. This guide details the molecular mechanisms, experimental protocols for adduct analysis, and the cellular responses to this form of DNA damage.
Core Mechanism of Action
4,5',8-trimethylpsoralen (TMP) is a planar, tricyclic furocoumarin that readily intercalates into the DNA double helix, showing a preference for 5'-TpA sites.[1] The therapeutic action of TMP is initiated by its photoactivation with UVA light (320-400 nm). This process involves two distinct photoreactions:
-
Formation of Monoadducts: Upon absorption of a UVA photon, an excited TMP molecule undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of a thymine residue on one strand of the DNA. This can occur at either the 3,4 (pyrone-side) or 4',5' (furan-side) double bond of the psoralen (B192213) molecule, resulting in two types of monoadducts.[2][3]
-
Formation of Interstrand Crosslinks (ICLs): A furan-side monoadduct can absorb a second UVA photon, enabling it to react with a thymine on the opposite DNA strand, thereby forming a covalent ICL.[2] These ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription.[4][5]
Quantitative Analysis of DNA Adduct Formation
The yield of monoadducts and interstrand crosslinks is dependent on factors such as the concentration of the psoralen derivative and the dose of UVA radiation. While specific quantitative data for this compound is distributed across various studies, the following tables summarize representative data for psoralen derivatives like 8-methoxypsoralen (8-MOP) and amotosalen (B1665471) (S59), which illustrate the typical dose-dependent formation of these adducts.[6][7]
| UVA Dose (J/cm²) | 8-MOP Monoadducts (lesions per 10⁶ nucleotides) | S59 Monoadducts (lesions per 10⁶ nucleotides) |
| 0.5 | 20.2 | 319 |
| 1.0 | 35.8 | 285 |
| 2.5 | 48.5 | 240 |
| 5.0 | 59.1 | 211 |
| 10.0 | 66.6 | 194 |
| UVA Dose (J/cm²) | 8-MOP ICLs (lesions per 10⁶ nucleotides) | S59 ICLs (lesions per 10³ nucleotides) |
| 0.5 | ~0.04 | 3.9 |
| 1.0 | ~0.07 | 5.8 |
| 2.5 | ~0.10 | 8.7 |
| 5.0 | ~0.12 | 10.9 |
| 10.0 | ~0.13 | 12.8 |
Experimental Protocols
Induction of this compound-DNA Adducts in Cell Culture
This protocol outlines a general procedure for treating adherent mammalian cells with this compound and UVA light to induce DNA adduct formation.[8][9]
Materials:
-
Adherent mammalian cells (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4,5',8-trimethylpsoralen (TMP) stock solution (e.g., in DMSO)
-
UVA irradiation source (365 nm) with a calibrated radiometer
-
Sterile cell culture plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
TMP Treatment: Prepare the desired final concentration of TMP in complete culture medium. Remove the existing medium and replace it with the TMP-containing medium.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow for cellular uptake and DNA intercalation of TMP.
-
UVA Irradiation: Remove the lid of the culture plate. Place the plate under the UVA source and irradiate with the desired dose (e.g., 1-10 J/cm²). For precise dosimetry, cells can be washed with PBS and irradiated in a thin layer of PBS.[8]
-
Post-Irradiation: If irradiated in PBS, replace it with fresh, pre-warmed complete culture medium. Return the cells to the incubator for the desired time for subsequent analysis.
DNA Extraction and Preparation for Adduct Analysis
This protocol describes the isolation and enzymatic digestion of genomic DNA from TMP-UVA treated cells for subsequent analysis by HPLC-MS/MS.[10][11]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., with proteinase K)
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) (70% and 100%)
-
Nuclease P1
-
Alkaline phosphatase
-
DNA LoBind tubes
Procedure:
-
Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer containing proteinase K to digest proteins.
-
RNA Removal: Treat the lysate with RNase A to remove RNA.
-
DNA Purification: Perform phenol:chloroform extraction to remove proteins and other cellular debris, followed by ethanol precipitation to isolate the genomic DNA.
-
DNA Quantification: Resuspend the purified DNA in a suitable buffer and determine its concentration and purity using a spectrophotometer.
-
Enzymatic Digestion:
-
Denature the DNA by heating.
-
Digest the DNA to individual nucleosides using nuclease P1 and alkaline phosphatase. This is a critical step to liberate the TMP-adducted nucleosides for analysis.
-
HPLC-MS/MS Analysis of this compound-DNA Adducts
This protocol provides a general framework for the detection and quantification of TMP-DNA adducts using liquid chromatography-tandem mass spectrometry.[6][12][13]
Materials:
-
Digested DNA samples
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
Standards for TMP monoadducts and ICLs (if available)
Procedure:
-
Chromatographic Separation: Inject the digested DNA sample onto the HPLC system. Separate the nucleosides and adducts using a gradient elution with the appropriate mobile phases.
-
Mass Spectrometric Detection: Introduce the eluent into the ESI source of the mass spectrometer. Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions of the expected TMP-thymidine monoadducts and the ICLs.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of each adduct in the samples. The results are typically expressed as the number of adducts per 10⁶ or 10⁷ nucleotides.
Cellular Response to this compound-Induced DNA Damage
The formation of TMP-DNA adducts, particularly ICLs, triggers a complex cellular DNA damage response (DDR) involving multiple signaling and repair pathways.
Signaling Pathways
The presence of bulky adducts and ICLs stalls replication forks and transcription machinery, leading to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[14][15] ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor p53, to initiate cell cycle arrest and apoptosis if the damage is too extensive.[16][17]
Caption: Overview of the DNA damage response to TMP-UVA.
DNA Repair Pathways
The repair of TMP-DNA adducts is a complex process that involves several distinct pathways depending on the type of lesion.
-
Nucleotide Excision Repair (NER): Monoadducts are primarily repaired by the NER pathway, which recognizes and removes bulky lesions from the DNA.[5][18][19]
-
Fanconi Anemia (FA) Pathway: The repair of ICLs is more complex and often initiated by the Fanconi Anemia pathway, which is activated when a replication fork collides with an ICL.[4][20][21] The FA core complex monoubiquitinates the FANCD2-FANCI dimer, which then coordinates the nucleolytic incisions that "unhook" the crosslink.[20]
-
Homologous Recombination (HR): Following the unhooking of the ICL, the resulting double-strand break is typically repaired by the high-fidelity homologous recombination pathway.[22][23]
-
Base Excision Repair (BER): Some studies suggest that certain psoralen monoadducts can also be recognized and processed by components of the base excision repair pathway, such as the DNA glycosylase NEIL1.[24][25]
Caption: Key steps in the Fanconi Anemia pathway for ICL repair.
Experimental Workflow Overview
The following diagram illustrates the typical workflow for studying this compound-induced DNA adduct formation, from cell treatment to data analysis.
Caption: Workflow for analysis of TMP-induced DNA adducts.
References
- 1. Removal of psoralen monoadducts and crosslinks by human cell free extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repair of psoralen adducts in human DNA: differences among xeroderma pigmentosum complementation groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mismatch repair participates in error‐free processing of DNA interstrand crosslinks in human cells | EMBO Reports [link.springer.com]
- 6. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Can you provide a protocol for treating cells with UV? | Cell Signaling Technology [cellsignal.com]
- 10. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hubrecht.eu [hubrecht.eu]
- 22. Homologous recombination assay for interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Homologous recombination in DNA repair and DNA damage tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Psoralen Photochemistry
For Researchers, Scientists, and Drug Development Professionals
Psoralens, a class of naturally occurring furocoumarins, are powerful photoactive compounds that have been the subject of extensive research and clinical application for decades. When activated by ultraviolet A (UVA) radiation, psoralens form covalent adducts with DNA, a property that has been harnessed for the treatment of various skin disorders such as psoriasis and vitiligo through a modality known as PUVA (Psoralen + UVA) therapy.[1] This guide provides a comprehensive technical overview of the fundamental principles of psoralen (B192213) photochemistry, detailing its mechanisms of action, quantitative parameters, and the key experimental protocols used in its study.
Core Principles of Psoralen Photochemistry
The photochemical reactions of psoralens are multifaceted, involving both oxygen-independent and oxygen-dependent pathways, and can impact various cellular components, though their primary therapeutic target is DNA.
Mechanism of Action: Type I and Type II Reactions
Psoralen-induced photosensitization involves two distinct types of reactions that can occur concurrently upon exposure to UVA light (320-400 nm).[2]
-
Type I Reaction: This is an oxygen-independent (anoxic) process that primarily involves the direct photoreaction of psoralen with cellular macromolecules, most notably DNA.[2] This reaction is central to the therapeutic effects of PUVA therapy.
-
Type II Reaction: This is an oxygen-dependent process where the photoactivated psoralen transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anion (O₂⁻).[2] These ROS can cause damage to cell membranes, cytoplasmic components, and contribute to the inflammatory responses observed in psoralen-induced skin photosensitization.[2]
While both reaction types contribute to the overall biological effects, the antiproliferative and therapeutic actions of psoralens are predominantly attributed to the Type I photoreactions with DNA.
Interaction with DNA: Intercalation and Photoadduct Formation
The interaction of psoralens with DNA is a two-stage process: non-covalent intercalation followed by covalent photoaddition upon UVA irradiation.
1.2.1. Intercalation (The "Dark" Reaction):
In the absence of light, the planar, hydrophobic psoralen molecule intercalates into the DNA double helix, inserting itself between adjacent base pairs.[3] This non-covalent association is a prerequisite for the subsequent photochemical reaction. Psoralens show a preference for intercalating at 5'-TpA sequences.[4]
1.2.2. Photoadduct Formation (The "Light" Reaction):
Upon absorption of UVA photons, the intercalated psoralen becomes electronically excited to its triplet state, rendering it highly reactive.[2] This excited psoralen can then form covalent bonds with the 5,6-double bond of adjacent pyrimidine (B1678525) bases, particularly thymine.[3][5] This reaction proceeds via a [2+2] cycloaddition, forming a cyclobutane (B1203170) ring.[6]
Two main types of photoadducts are formed:
-
Monoadducts: The psoralen molecule covalently binds to a single pyrimidine base on one strand of the DNA. This can occur at either the 3,4-pyrone side or the 4',5'-furan side of the psoralen molecule.[3]
-
Interstrand Crosslinks (ICLs): Following the formation of a 4',5'-furan-side monoadduct, the psoralen molecule can absorb a second photon, enabling its 3,4-pyrone side to react with a pyrimidine base on the opposite DNA strand.[3] This creates a highly cytotoxic diadduct that covalently links the two strands of the DNA double helix.[4] ICLs are a major contributor to the antiproliferative effects of psoralens as they pose a significant block to DNA replication and transcription.[4]
Quantitative Data in Psoralen Photochemistry
The efficiency of psoralen-DNA interactions is governed by several key quantitative parameters. The following tables summarize important data for several common psoralen derivatives.
Table 1: DNA Binding and Dissociation Constants of Psoralen Derivatives
| Psoralen Derivative | Binding Constant (K) (M⁻¹) | Dissociation Constant (Kᴅ) (M) | DNA Type | Experimental Conditions | Reference(s) |
| 8-Methoxypsoralen (8-MOP) | 0.325 x 10⁶ | 1.1 x 10⁻³ | AT-DNA | Spectrofluorometry | [7][8] |
| 4,5',8-trimethylpsoralen (TMP) | - | - | - | - | - |
| 5-Methoxypsoralen (5-MOP) | - | 1.8 x 10⁻⁴ | AT-DNA | UV/Vis Absorption | [8] |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | 0.516 x 10⁶ | 4.4 x 10⁻⁴ | AT-DNA | Spectrofluorometry, UV/Vis Absorption | [7][8] |
| 4'-aminomethyltrioxsalen | 300 - 2500 | - | - | 0.5 - 4 mM Mg²⁺ | [5] |
| 4'-hydroxymethyltrioxsalen | 70 | - | - | 0.5 mM Mg²⁺ | [5] |
| Psoralen | (8.8 ± 2.4) x 10⁴ | - | λ-DNA | Single-molecule experiments | [9] |
Table 2: Quantum Yields of Psoralen Photoreactions
| Psoralen Derivative | Reaction | Quantum Yield (Φ) | Wavelength (nm) | Conditions | Reference(s) |
| Psoralen | Photodestruction | 0.01 ± 0.002 | 313 | Water | [2] |
| Angelicin | Photodestruction | 0.025 ± 0.005 | 313 | Water | [2] |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | Photoaddition to AT-DNA | 0.12 | - | - | [10] |
| 4,5',8-trimethylpsoralen (TMP) | Photoaddition to AT-DNA | 0.4 | 375 | - | [10] |
| 5-Methoxypsoralen (5-MOP) | Photoaddition to AT-DNA | 0.017 | - | - | [10] |
Table 3: Yield of Psoralen-Induced DNA Adducts in Human Cells
| Psoralen Derivative | UVA Dose (J/cm²) | Monoadducts (lesions per 10⁶ nucleotides) | Interstrand Crosslinks (lesions per 10³ nucleotides) | Reference(s) |
| 8-Methoxypsoralen (8-MOP) | 0.5 | 20.2 | - | [11] |
| 8-Methoxypsoralen (8-MOP) | 10.0 | 66.6 | - | [11] |
| Amotosalen (S-59) | 0.5 | 319 | 3.9 | [11][12] |
| Amotosalen (S-59) | 10.0 | 194 | 12.8 | [11][12] |
Experimental Protocols
A variety of experimental techniques are employed to study the different facets of psoralen photochemistry.
Determination of Psoralen-DNA Binding Constant by Spectrofluorometry
This method leverages the change in the fluorescence properties of psoralens upon intercalation into DNA to determine their binding affinity.
Materials:
-
Spectrofluorometer
-
Psoralen derivative stock solution (e.g., in ethanol)
-
Calf thymus DNA or a synthetic oligonucleotide solution of known concentration
-
Buffer solution (e.g., Tris-EDTA)[13]
Procedure:
-
Prepare a series of solutions with a constant concentration of the psoralen derivative and varying concentrations of DNA in the buffer.[1]
-
Excite the samples at a wavelength where the psoralen absorbs (e.g., 345 nm) and record the fluorescence emission spectrum (e.g., 400-600 nm).[13]
-
Measure the fluorescence intensity at the emission maximum for each sample.
-
The fluorescence intensity will typically decrease as the DNA concentration increases due to quenching upon intercalation.
-
Use the changes in fluorescence intensity to calculate the concentration of bound and free psoralen at each DNA concentration.
-
Construct a Scatchard plot (r/[L] vs. r, where r is the ratio of bound psoralen to DNA concentration and [L] is the free psoralen concentration). The binding constant (K) can be determined from the slope of the linear fit to the data.[1]
Analysis of Interstrand Crosslinks by Denaturing Agarose (B213101) Gel Electrophoresis
This technique separates crosslinked DNA from non-crosslinked DNA based on their differential mobility in a denaturing gel.
Materials:
-
Plasmid DNA or a specific DNA fragment
-
Psoralen derivative
-
UVA light source (e.g., 365 nm)[8]
-
Denaturing solution (e.g., containing formamide (B127407) or alkali)[2]
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)[1]
Procedure:
-
Incubate the DNA with the psoralen derivative in a suitable buffer.
-
Irradiate the mixture with UVA light for a defined period to induce crosslinking.[2]
-
Denature the DNA samples by heating in the denaturing solution (e.g., 95°C).[1]
-
Immediately cool the samples on ice to prevent re-annealing.[1]
-
Load the denatured samples onto an agarose gel and perform electrophoresis.[2]
-
Stain the gel with a DNA-intercalating dye and visualize under a UV transilluminator.[1]
-
Non-crosslinked DNA will exist as single strands and migrate faster through the gel. DNA containing ICLs will not fully denature and will migrate slower, appearing as a band corresponding to the size of the double-stranded DNA.[2] The intensity of this band can be quantified to estimate the extent of crosslinking.
Quantification of Psoralen Photoadducts by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of psoralen-DNA adducts.
Materials:
-
DNA from cells or tissues treated with a psoralen and UVA
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)[2]
-
HPLC system with a C18 column[2]
-
Tandem mass spectrometer
-
Isotopically labeled internal standards for monoadducts and crosslinks[2]
Procedure:
-
Isolate genomic DNA from the treated cells.
-
Enzymatically digest the DNA to individual nucleosides and adducts.[2]
-
Add known amounts of isotopically labeled internal standards to the digested sample for accurate quantification.[2]
-
Separate the nucleosides and adducts using reverse-phase HPLC.[2]
-
Detect and quantify the specific adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The ratio of the signal from the native adduct to the internal standard allows for precise quantification.[2]
Mapping of Psoralen Crosslinking Sites by Primer Extension
This technique is used to identify the specific nucleotide locations of psoralen adducts on a DNA template.
Materials:
-
Psoralen-crosslinked DNA template
-
A short, single-stranded DNA primer that is complementary to a region downstream of the expected crosslinking site
-
Taq DNA polymerase[8]
-
Deoxynucleoside triphosphates (dNTPs)
-
Radiolabeled or fluorescently labeled primer or dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Anneal the labeled primer to the psoralen-treated DNA template.
-
Perform a primer extension reaction using Taq DNA polymerase and dNTPs.
-
The polymerase will synthesize a complementary strand until it encounters a psoralen adduct, at which point the extension will be blocked.[8]
-
Denature the reaction products and separate them by size using denaturing PAGE.
-
Visualize the truncated DNA fragments by autoradiography or fluorescence imaging.
-
The lengths of the terminated fragments correspond to the positions of the psoralen adducts on the DNA template. Running a Sanger sequencing ladder of the same DNA fragment alongside the primer extension products allows for the precise identification of the crosslinked nucleotide.
Visualizing Psoralen Photochemistry
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows in psoralen photochemistry.
Caption: Psoralen photochemical reaction with DNA.
Caption: Types of psoralen-DNA photoadducts.
Caption: Workflow for psoralen crosslinking analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo mapping of nucleosomes using psoralen-DNA crosslinking and primer extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UVA and UVB-Induced 8-Methoxypsoralen Photoadducts and a Novel Method for their Detection by Surface-Enhanced Laser Desorption Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The specific effects of 8-methoxypsoralen photoadducts on cell growth: HPLC analysis of monoadduct and crosslink formation in cells exposed to split-dose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
Trimethylpsoralen as a Probe for Nucleic Acid Secondary Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoralens, particularly the synthetic derivative 4,5',8-trimethylpsoralen (TMP), are powerful tools for elucidating the secondary and tertiary structures of nucleic acids. These planar, tricyclic furocoumarin compounds intercalate into DNA and RNA helices and, upon irradiation with long-wave ultraviolet (UVA) light, form covalent interstrand cross-links between pyrimidine (B1678525) residues. This ability to "freeze" nucleic acid structures in their native state, both in vitro and in vivo, has made trimethylpsoralen an invaluable probe in molecular biology, genomics, and drug development. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of this compound as a probe for nucleic acid secondary structure, with a focus on quantitative data and detailed protocols for researchers.
Introduction to this compound
4,5',8-trimethylpsoralen (TMP) is a synthetic derivative of psoralen (B192213), a natural compound found in various plants. The planar structure of TMP allows it to intercalate into the double helix of DNA and RNA. Upon activation by UVA light (320-400 nm), TMP forms covalent monoadducts and bifunctional interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine (B56734) in DNA and uracil (B121893) in RNA.[1][2] This photochemical reaction is highly specific for base-paired regions, making TMP an excellent probe for identifying helical structures within nucleic acids.[3][4] The ability to permeate cell membranes allows for the study of nucleic acid structure within living cells.[5]
The formation of ICLs is a key feature of psoralen's utility. These cross-links are stable and can be detected by various methods, including electron microscopy, gel electrophoresis, and sequencing-based approaches.[6][7] Furthermore, the cross-linking reaction can be reversed by irradiation with short-wave UV light (~254 nm), which is advantageous for certain analytical techniques.[8]
Mechanism of Action
The interaction of this compound with nucleic acids is a two-step process:
-
Intercalation (Dark Binding): In the absence of light, TMP intercalates into the hydrophobic core of the DNA or RNA duplex, positioning itself between adjacent base pairs. This is a reversible equilibrium process.[9]
-
Photochemical Cross-linking: Upon exposure to UVA light, the intercalated TMP molecule undergoes two successive [2+2] cycloaddition reactions with the 5,6-double bonds of adjacent pyrimidine residues on opposite strands. This forms a stable interstrand cross-link. A monoadduct can also be formed if only one of the photoreactive groups of the psoralen molecule reacts.[1][2]
dot
Caption: Mechanism of this compound action.
Quantitative Data
The efficiency of psoralen cross-linking is influenced by several factors, including the specific psoralen derivative, the dose of UVA light, and the local nucleic acid sequence. The following tables summarize key quantitative data from the literature.
Table 1: Psoralen Derivative Cross-linking Efficiency
| Psoralen Derivative | Target | Cross-link Yield (lesions/10^3 nucleotides) | Monoadduct to Cross-link Ratio | Reference(s) |
| 8-Methoxypsoralen (8-MOP) | DNA in human cells | ~0.1 (at 10 J/cm² UVA) | Lower than S59 | [10] |
| Amotosalen (S59) | DNA in human cells | 3.9 to 12.8 (with 0.5 to 10 J/cm² UVA) | Higher than 8-MOP | [10] |
| 4,5',8-trimethylpsoralen (TMP) | DNA | High, >90% of adducts are ICLs | Low | [11] |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | RNA in vivo | Effective, but limited by solubility | Not specified | [2] |
| Amotosalen | RNA in vivo | ~7-fold higher than AMT at 10x concentration | Not specified | [2] |
Table 2: Influence of UVA Dose on Psoralen Adduct Formation in Human Cells
| Psoralen Derivative | UVA Dose (J/cm²) | Interstrand Cross-links (lesions/10³ nucleotides) | Monoadducts (lesions/10⁶ nucleotides) | Reference(s) |
| 8-MOP | 0.5 | Not specified | 20.2 | [12] |
| 8-MOP | 10.0 | Not specified | 66.6 | [12] |
| S59 | 0.5 | 3.9 | 319 | [12] |
| S59 | 10.0 | 12.8 | 194 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a nucleic acid probe. The following sections provide generalized protocols for key experiments.
In Vivo Psoralen Cross-linking of DNA in Cultured Cells
This protocol is adapted from methodologies used for studying chromatin structure and DNA repair.[3][13]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
4,5',8-trimethylpsoralen (TMP) stock solution (e.g., 200 µg/mL in 100% ethanol)
-
Long-wave UV lamp (365 nm)
-
Ice
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS or a specialized psoralen solution like 50 mM Tris-Cl pH 8.0, 50 mM EDTA).[13]
-
Add TMP to the cell suspension to a final concentration of 10-20 µg/mL.
-
Incubate the cells in the dark on ice for 5-10 minutes to allow for psoralen intercalation.
-
Place the cell suspension on ice and irradiate with a 365 nm UV lamp at a fixed distance (e.g., 6 cm). The irradiation time will depend on the lamp intensity and desired cross-linking density (e.g., 15 minutes).[13]
-
For higher cross-linking density, the irradiation step can be repeated.
-
After irradiation, pellet the cells and proceed with DNA extraction.
Psoralen Cross-linking of RNA for Structural Analysis (PARIS-style)
This protocol is a simplified representation of the cross-linking step in advanced techniques like PARIS (Psoralen Analysis of RNA Interactions and Structures).[14][15]
Materials:
-
Cultured cells
-
4'-aminomethyltrioxsalen (AMT) or Amotosalen solution (e.g., 1 mg/mL in water)
-
Long-wave UV lamp (365 nm)
Procedure:
-
Treat cultured cells with the psoralen derivative (e.g., AMT or amotosalen) at a final concentration of 0.5-5 mg/mL.
-
Incubate for a designated period to allow for cell permeation and intercalation.
-
Irradiate the cells with 365 nm UV light to induce cross-linking.
-
Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol).
-
The cross-linked RNA is then ready for downstream analysis, such as 2D gel electrophoresis or library preparation for sequencing.[14]
Analysis of Psoralen Cross-links by Denaturing Gel Electrophoresis
This method is used to visualize interstrand cross-links, which cause a mobility shift in denaturing gels.
Materials:
-
Psoralen cross-linked DNA or RNA sample
-
Denaturing agarose (B213101) or polyacrylamide gel
-
Appropriate loading dye and running buffer
-
Gel imaging system
Procedure:
-
Prepare a denaturing agarose or polyacrylamide gel.
-
Load the psoralen-treated nucleic acid samples alongside a non-cross-linked control.
-
Perform electrophoresis to separate the nucleic acids.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel. Interstrand cross-linked species will migrate slower than their single-stranded counterparts.
Reversal of Psoralen Cross-links
Photoreversal is used to confirm that a band shift is due to psoralen cross-linking and for certain downstream applications.[8]
Materials:
-
Psoralen cross-linked nucleic acid sample
-
Short-wave UV light source (254 nm), such as a UV transilluminator or stratalinker
Procedure:
-
Place the sample (e.g., in a quartz cuvette or on a gel) on the UV light source.
-
Irradiate with 254 nm UV light for a specified time (e.g., 15 minutes).
-
The cross-links will be reversed, and the nucleic acid will return to its non-cross-linked state.
Applications in Research and Drug Development
Probing Chromatin and DNA Secondary Structure
This compound has been instrumental in studying the structure of chromatin. Nucleosome-bound DNA is protected from psoralen cross-linking, while linker DNA is accessible. This differential reactivity allows for the mapping of nucleosome positions.[3][16] Additionally, psoralen cross-linking followed by electron microscopy can visualize DNA replication intermediates and other complex DNA structures.[6][17]
dot
Caption: Probing chromatin structure with TMP.
Mapping RNA Secondary and Tertiary Structure
Psoralen cross-linking is a powerful tool for identifying base-paired regions in RNA molecules. By cross-linking an RNA molecule, digesting it, and then identifying the cross-linked fragments, it is possible to map both local and long-range interactions.[5][18] High-throughput methods like PARIS and SPLASH have adapted this principle to map RNA-RNA interactions on a transcriptome-wide scale.[14][19]
Role in Drug Development and DNA Repair Studies
Psoralen-induced ICLs are potent lesions that block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[20] This property is exploited in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis. In drug development, psoralen-conjugated oligonucleotides are being explored as antigene agents to target specific DNA sequences.[15]
Furthermore, because psoralens create well-defined DNA lesions, they are excellent tools for studying the cellular mechanisms of DNA damage and repair. The pathways that recognize and repair psoralen-induced ICLs, such as the Fanconi anemia pathway, can be investigated by treating cells with psoralen and UVA and then monitoring the cellular response.
dot
Caption: DNA damage response to psoralen-induced ICLs.
Conclusion
This compound and its derivatives are versatile and powerful probes for investigating the structure of nucleic acids in their native context. The ability to generate stable, reversible cross-links in a structure-specific manner has provided invaluable insights into chromatin organization, RNA folding, and DNA-protein interactions. As high-throughput sequencing and imaging technologies continue to advance, the applications of psoralen-based methodologies in basic research and therapeutic development are poised to expand even further. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this remarkable molecular tool.
References
- 1. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Psoralen cross-linking of ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping of psoralen cross-linked nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Psoralen-crosslinking of DNA as a probe for the structure of active nucleolar chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of RNA secondary structure by photochemical reversal of psoralen crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Investigation of Psoralen Binding to Double Stranded DNA through Electroanalytical and Cheminformatic Approaches [mdpi.com]
- 10. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 14. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Chromatin structure analysis of single gene molecules by psoralen cross-linking and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electron microscopy methods for studying in vivo DNA replication intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mapping of psoralen cross-linked nucleotides in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trimethylpsoralen Cross-Linking in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylpsoralen (TMP), a member of the psoralen (B192213) family of furocoumarins, is a potent DNA cross-linking agent widely utilized in molecular biology and cancer research. Psoralens are planar, tricyclic compounds that readily intercalate into the DNA double helix.[1][2] Upon activation by long-wavelength ultraviolet light (UVA, 320-400 nm), TMP forms covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, primarily thymines.[2][3] This ability to induce ICLs makes TMP an invaluable tool for studying DNA repair mechanisms, chromatin structure, and as a therapeutic agent to inhibit the proliferation of hyperproliferative cells.[1][4] These application notes provide a detailed protocol for performing TMP-mediated DNA cross-linking in cultured mammalian cells, along with quantitative data and a description of the cellular response to this form of DNA damage.
Mechanism of Action
The process of TMP-induced DNA cross-linking is a two-step photochemical reaction:
-
Intercalation: TMP, being a planar molecule, non-covalently inserts itself into the DNA double helix, primarily at 5'-TA sites.[1]
-
Photocycloaddition: Subsequent exposure to UVA light (optimal wavelength ~365 nm) excites the psoralen molecule.[2] This leads to the formation of a cyclobutane (B1203170) ring between the psoralen and a pyrimidine base (predominantly thymine) on one strand of the DNA, forming a monoadduct. Absorption of a second photon can then induce a second cycloaddition reaction with a pyrimidine on the opposite strand, resulting in a covalent interstrand cross-link.[2]
Quantitative Data for this compound Cross-Linking
The efficiency of TMP-induced DNA cross-linking is dependent on several factors, including the concentration of the psoralen derivative, the dose of UVA irradiation, and the specific cell type. The following tables summarize quantitative data from various studies to guide experimental design. It is important to note that optimal conditions should be determined empirically for each experimental system.
| Psoralen Derivative | Concentration | Cell Line | UVA Dose | Outcome | Reference |
| 4,5',8-trimethylpsoralen (TMP) | 10 µM | Human Fibroblasts | 30 kJ/m² | Induction of p53 phosphorylation | [2] |
| 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT) | 0.3 ng/mL | Primary Human Fibroblasts | 10-11 mW/cm² | ~2,500 ICLs/genome | [4] |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | 0.5 mg/mL | Mammalian Cells | Not specified | In vivo RNA cross-linking | [5] |
| 8-methoxypsoralen (8-MOP) | 5 µM | E. coli | Not specified | ICL induction | [6] |
| 8-methoxypsoralen (8-MOP) | Not specified | Human Cells | 0.5 - 10.0 J/cm² | Dose-dependent increase in ICLs | [7] |
Table 1: Examples of this compound and Derivative Concentrations and UVA Doses Used for DNA Cross-Linking in Cultured Cells.
| Psoralen Derivative | Monoadducts (per 10⁶ nucleotides) | Interstrand Cross-links (per 10⁶ nucleotides) | UVA Dose | Reference |
| 8-methoxypsoralen (8-MOP) | 20.2 - 66.6 | Increased with dose | 0.5 - 10.0 J/cm² | [7] |
| Amotosalen S-59 | 319 - 194 | Increased with dose | 0.5 - 10.0 J/cm² | [7] |
Table 2: Yield of Psoralen-Induced Monoadducts and Interstrand Cross-links.
Experimental Protocols
This section provides a detailed, generalized protocol for this compound cross-linking in cultured adherent mammalian cells.
Materials:
-
Cultured adherent cells (e.g., HeLa, HEK293, human fibroblasts)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (TMP) or its derivatives (e.g., 4,5',8-trimethylpsoralen, HMT)
-
Solvent for TMP (e.g., DMSO or Ethanol)
-
UVA light source with a peak emission around 365 nm
-
UVA meter to calibrate the light source
-
Ice bucket
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Cell Culture:
-
Seed adherent cells in appropriate culture dishes (e.g., 10 cm plates) and grow to the desired confluency (typically 70-80%).
-
-
Preparation of Psoralen Solution:
-
Prepare a stock solution of TMP in a suitable solvent (e.g., 10 mM in DMSO). Store protected from light.
-
On the day of the experiment, dilute the TMP stock solution in pre-warmed complete culture medium or PBS to the desired final concentration (e.g., 1-10 µM).
-
-
Psoralen Incubation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the psoralen-containing medium or PBS to the cells.
-
Incubate the cells for a predetermined time (e.g., 10-30 minutes) at 37°C in a CO₂ incubator to allow for psoralen intercalation into the DNA.[5] This step should be performed in the dark to prevent premature photoactivation.
-
-
UVA Irradiation:
-
Place the culture dish on a bed of ice to minimize cellular metabolic processes and potential repair during irradiation.[4]
-
Position the UVA light source at a fixed distance above the cells. The distance should be calibrated to deliver a specific dose of UVA radiation.
-
Irradiate the cells with UVA light (365 nm) for the desired duration. The total energy delivered can be calculated as: Dose (J/cm²) = Intensity (W/cm²) x Time (s) . Common doses range from 1 to 30 kJ/m² (0.1 to 3 J/cm²).[2]
-
For experiments aiming to maximize ICL formation, a two-step irradiation protocol can be employed. After the initial irradiation, the psoralen-containing solution is removed, cells are washed, and then re-irradiated to convert monoadducts to cross-links.[4]
-
-
Post-Irradiation Cell Processing:
-
Immediately after irradiation, aspirate the psoralen-containing solution.
-
Wash the cells twice with ice-cold PBS.
-
The cells can now be harvested for downstream analysis. For DNA analysis, lyse the cells and purify the genomic DNA. For protein analysis (e.g., Western blotting for DNA damage response proteins), lyse the cells in an appropriate lysis buffer.
-
Quantification of Cross-linking (Optional):
-
Denaturing Gel Electrophoresis: The extent of interstrand cross-linking can be assessed by subjecting the purified genomic DNA to denaturing conditions (e.g., alkaline pH or heat) followed by agarose (B213101) gel electrophoresis. Cross-linked DNA will renature and migrate slower than single-stranded, non-cross-linked DNA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique can be used to precisely quantify the number of psoralen-DNA adducts (both monoadducts and ICLs).[7]
Mandatory Visualizations
Experimental Workflow
A schematic overview of the this compound cross-linking workflow.
Signaling Pathway
Cellular signaling cascade initiated by TMP-induced DNA cross-links.
Cellular Response to this compound-Induced DNA Damage
The formation of ICLs by TMP represents a formidable challenge to the cell's DNA repair machinery, as it involves damage to both strands of the DNA. The cellular response is primarily initiated when a replication fork encounters an ICL during S-phase, leading to fork stalling.[4] This event triggers a DNA damage response (DDR) cascade that is predominantly orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[2]
Activated ATR phosphorylates a multitude of downstream targets, a key one being the tumor suppressor protein p53 at serine 15.[2] Phosphorylation stabilizes p53, leading to its accumulation and subsequent transactivation of target genes involved in cell cycle arrest and apoptosis.[2] Consequently, cells treated with TMP and UVA often exhibit a cell cycle arrest in the S and G2/M phases, providing time for DNA repair. If the damage is too extensive to be repaired, the apoptotic pathway is initiated, leading to programmed cell death.[2] This targeted induction of apoptosis in rapidly dividing cells forms the basis of psoralen plus UVA (PUVA) therapy for hyperproliferative skin disorders like psoriasis.[1]
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Replication Is Required To Elicit Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Using Trimethylpsoralen to Probe the Intricacies of DNA Repair Pathways
Application Note & Protocols
Introduction
4,5',8-trimethylpsoralen (TMP), a member of the psoralen (B192213) family of naturally occurring furocoumarins, serves as a potent tool for researchers investigating the complex mechanisms of DNA repair.[1] When activated by long-wave ultraviolet light (UVA, 320-400 nm), TMP intercalates into the DNA helix and forms covalent bonds with pyrimidine (B1678525) bases, primarily thymine (B56734).[2][3] This photoactivation process generates both monoadducts and highly cytotoxic interstrand crosslinks (ICLs), which covalently tether the two strands of the DNA double helix.[4][5] The formation of ICLs presents a formidable challenge to the cell, as it physically blocks essential processes like DNA replication and transcription.[5][6]
The cellular response to TMP-induced damage involves a sophisticated network of DNA repair pathways, most notably the Fanconi Anemia (FA) pathway, which is specialized in the repair of ICLs.[7][8] Therefore, TMP provides a robust and controllable method to induce specific DNA lesions, allowing for the detailed study of the cellular machinery responsible for maintaining genomic integrity. These application notes offer a comprehensive guide for utilizing TMP to dissect DNA repair pathways, complete with detailed experimental protocols, data presentation guidelines, and visualizations of the critical signaling cascades.
Mechanism of Action and Key Repair Pathways
Upon intercalation into DNA, TMP absorbs UVA photons, leading to a two-stage photochemical reaction. The first photon absorption results in the formation of a monoadduct with a thymine base on one DNA strand.[3][9] Subsequent absorption of a second photon by a suitably positioned monoadduct can lead to the formation of a second covalent bond with a thymine on the opposing strand, creating an ICL.[3] With high efficiency, TMP can introduce over 90% ICLs as a fraction of total adducts.[2][10]
The repair of these lesions is a complex process primarily occurring during the S phase of the cell cycle when replication forks encounter the damage.[10] The key pathway responsible for resolving ICLs is the Fanconi Anemia (FA) pathway .[8][11] This pathway coordinates the actions of nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS) to meticulously remove the crosslink and restore the original DNA sequence.[8] A central event in the FA pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which acts as a platform to recruit downstream repair factors.[12]
Signaling Pathway for Fanconi Anemia ICL Repair
The following diagram illustrates the core components and sequence of events in the Fanconi Anemia pathway for repairing DNA interstrand crosslinks.
References
- 1. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repair of 4,5',8-trimethylpsoralen plus light-induced DNA damage in normal and Fanconi's anemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fanconi Anemia Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
Unveiling RNA's intricate architecture: A guide to trimethylpsoralen-based structure analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of RNA is paramount to deciphering its function and developing targeted therapeutics. Trimethylpsoralen and its derivatives have emerged as powerful tools to probe RNA structure in vivo and in vitro, providing a snapshot of RNA duplexes and tertiary interactions within the cellular milieu. This document provides detailed application notes and protocols for utilizing this compound in RNA structure analysis.
Psoralens are bifunctional, planar molecules that readily intercalate into nucleic acid helices. Upon irradiation with long-wavelength ultraviolet light (UVA, 365 nm), they form covalent crosslinks between pyrimidine (B1678525) residues (uracil and cytosine) on opposite strands of a duplex. This property allows for the "freezing" of RNA secondary and tertiary structures, enabling their subsequent identification and characterization through a variety of molecular biology techniques.
Core Applications in RNA Research
The application of this compound and its derivatives spans a wide range of RNA structural biology, from mapping the secondary structure of individual RNAs to transcriptome-wide analyses of RNA-RNA interactions. Key applications include:
-
Mapping RNA Secondary Structure: Identifying helical regions within a single RNA molecule.
-
Analyzing RNA-RNA Interactions: Capturing both intramolecular and intermolecular RNA duplexes.[1][2]
-
Probing RNA Tertiary Structure: Identifying long-range contacts that bring distant parts of an RNA molecule into proximity.[3]
-
Investigating RNA-Protein Interactions: Although less common, psoralens can sometimes crosslink RNA to proteins, providing insights into ribonucleoprotein complex topology.[4]
-
Studying RNA Dynamics: By comparing crosslinking patterns under different conditions, it is possible to study conformational changes in RNA structure.[5]
Featured Methodologies
Several high-throughput sequencing-based methods have been developed that leverage psoralen (B192213) crosslinking to study RNA structure on a genomic scale. These include:
-
PARIS (Psoralen Analysis of RNA Interactions and Structures): A method that combines in vivo psoralen crosslinking with 2D gel electrophoresis, proximity ligation, and high-throughput sequencing to globally identify RNA duplexes.[1][2] The improved PARIS2 method utilizes a more soluble psoralen derivative, amotosalen, to enhance crosslinking efficiency.[6][7]
-
SPLASH (Sequencing of Psoralen crosslinked, ligated and Selected Hybrids): This method employs a biotinylated psoralen derivative for the enrichment of crosslinked RNA hybrids, increasing the sensitivity of detection.[8][9]
Quantitative Data Summary
The efficiency and sensitivity of psoralen-based methods can be quantified and compared. The following tables summarize key quantitative data from the literature.
| Method | Psoralen Derivative | Crosslinking Efficiency/Sensitivity Improvement | Reference |
| PARIS2 | Amotosalen | Approximately 5.7-fold increase in total crosslinked fragments compared to AMT. | [7] |
| SPLASH | Biotinylated Psoralen | Increased sensitivity from ~0.45 (with psoralen) to ~0.75. | [8][9] |
| Application | Target | Fold Enrichment | Reference |
| miRNA Target Identification | Tet2 RNA by miRNA-29a | 20-fold enrichment after crosslinking. | [8][9] |
Experimental Protocols
This section provides detailed protocols for key experiments in psoralen-based RNA structure analysis.
Protocol 1: In Vivo RNA Crosslinking with 4'-Aminomethyltrioxsalen (AMT)
This protocol is adapted from the PARIS method and is suitable for treating adherent mammalian cells.[1]
Materials:
-
4′-aminomethyltrioxsalen (AMT) hydrochloride
-
Phosphate-buffered saline (PBS), RNase-free
-
Stratalinker 2400 UV crosslinker (or equivalent with 365 nm bulbs)
-
Adherent cells cultured in 10 cm plates (~70% confluent)
Procedure:
-
Prepare AMT Solution: Dissolve AMT in 1x PBS to a final concentration of 0.5 mg/mL. Prepare a control solution of 1x PBS without AMT.
-
Cell Preparation: On the day of crosslinking, remove the culture medium from the plates.
-
Wash: Gently wash the cells once with 1x PBS.
-
Incubation: Add 0.4 mL of the 0.5 mg/mL AMT solution (or PBS for control) to each 10 cm plate. Ensure the solution covers the entire cell monolayer.
-
Incubate: Place the plates on ice and incubate for 10 minutes to allow for psoralen intercalation.
-
UVA Crosslinking: Place the uncovered plates on the floor of the Stratalinker 2400. Irradiate with 365 nm UV light. The optimal energy dose should be determined empirically but is typically in the range of 1-5 J/cm².
-
Harvesting: Immediately after crosslinking, proceed to RNA extraction.
Protocol 2: RNA Extraction from Crosslinked Cells
Due to extensive crosslinking, RNA extraction requires a robust method to handle insoluble material.[1]
Materials:
-
TRIzol LS Reagent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Lysis: Add 0.9 mL of TRIzol LS reagent directly to the crosslinked cells in the 10 cm plate. Mix vigorously by pipetting to lyse the cells.
-
Phase Separation: Transfer the lysate to a microfuge tube. Add 180 µL of chloroform and shake vigorously for 15 seconds. Incubate at room temperature for 5-10 minutes. Note that phase separation may be slower in AMT-treated samples.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and mix. Incubate at room temperature for 10 minutes.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet should be visible.
-
Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
Protocol 3: Reversal of Psoralen Crosslinks
Psoralen crosslinks can be reversed by irradiation with short-wavelength UV light (254 nm), which is essential for subsequent sequencing analysis.[4][10]
Materials:
-
Purified crosslinked RNA
-
Stratalinker with 254 nm bulbs
-
RNase-free microfuge tubes
Procedure:
-
Sample Preparation: Place the purified crosslinked RNA in an RNase-free microfuge tube on ice.
-
UVC Irradiation: Place the open tube in the Stratalinker. Irradiate with 254 nm UV light. The optimal time for reversal should be empirically determined but is typically in the range of 5-15 minutes.
-
Proceed to Downstream Applications: The RNA with reversed crosslinks is now ready for downstream applications such as reverse transcription and library preparation.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the mechanism of psoralen crosslinking and the general workflow of a psoralen-based RNA structure analysis experiment.
References
- 1. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping of psoralen cross-linked nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting RNA-RNA interactions using psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The secondary structure of a messenger RNA precursor probed with psoralen is melted in an in vitro splicing reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of RNA secondary structure by photochemical reversal of psoralen crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethylpsoralen Cross-linking in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of trimethylpsoralen (TMP) in forming DNA interstrand cross-links (ICLs) for in vivo research. TMP, a member of the psoralen (B192213) family of compounds, intercalates into the DNA double helix and, upon activation by long-wave ultraviolet light (UVA at 365 nm), forms covalent cross-links between pyrimidine (B1678525) bases on opposite DNA strands. This process effectively blocks DNA replication and transcription, making it a valuable tool for studying DNA repair, chromatin structure, and for therapeutic applications such as PUVA (Psoralen + UVA) therapy for skin disorders.[1][2][3]
Core Applications
This compound cross-linking is a versatile technique with several key in vivo applications:
-
Analysis of Chromatin Structure: TMP preferentially cross-links DNA in the more accessible linker regions between nucleosomes. This property allows researchers to probe chromatin organization and identify regions of open and condensed chromatin in living cells and organisms.[4][5]
-
DNA Repair Pathway Studies: The formation of ICLs by TMP induces a robust DNA damage response, activating multiple repair pathways. This makes it an excellent tool to investigate the mechanisms of ICL repair, including the Fanconi anemia (FA) and Ataxia-Telangiectasia and Rad3-related (ATR) pathways.[6][7]
-
Preclinical Models of PUVA Therapy: PUVA therapy is a clinical treatment for psoriasis and other skin diseases.[8][9][10] In vivo studies using TMP in animal models, such as mice, are crucial for understanding the therapeutic mechanisms, optimizing treatment protocols, and evaluating new psoralen derivatives.[2][11]
-
Quantification of DNA Damage and Repair: The ability to induce a specific type of DNA lesion allows for the quantitative analysis of DNA cross-linking and the subsequent repair kinetics in different tissues and cell types in vivo.[12]
Quantitative Data Summary
The efficiency of this compound cross-linking and the cellular response can be quantified using various methods. The following tables summarize key quantitative parameters derived from in vivo and in vitro studies.
Table 1: In Vivo Administration and UVA Irradiation Parameters for Mice
| Parameter | Route of Administration | Dosage/Fluence | Frequency | Reference |
| This compound (or related psoralens) | Oral (PO), Subcutaneous (SC) | 1-5 mg/kg | Once prior to irradiation | [12] |
| Intraperitoneal (IP) | Varies by study | Once prior to irradiation | [13][14] | |
| Topical | Varies by formulation | Once prior to irradiation | [2][11] | |
| UVA Irradiation | Topical (on skin) | 1 - 2.5 J/cm² | 3 times per week | [11] |
| Whole body | 0.5 - 20 J/cm² (human dose, adaptable for mice) | 2-3 times per week | [8][9][15] |
Table 2: Quantification of this compound-Induced DNA Cross-links
| Method | Principle | Application | Key Advantage | Reference |
| Clickable Psoralen (8-POP) with Fluorescence Detection | A modified psoralen with a "clickable" chemical handle allows for the attachment of a fluorescent reporter after cross-linking. | In situ detection and quantification of ICLs in cells. | Direct visualization and quantification using fluorescence microscopy and flow cytometry. | [12] |
| Alkaline Comet Assay | ICLs prevent the migration of DNA out of the nucleus in an electric field under denaturing conditions. | Quantification of ICLs in single cells. | Sensitive detection of DNA damage at the single-cell level. | [12] |
| Quantitative PCR (qPCR) | ICLs block the progression of DNA polymerase, leading to a reduction in PCR product amplification. | Quantification of ICLs at specific genomic loci. | Sequence-specific detection of DNA cross-links. | |
| Denaturing Gel Electrophoresis | ICLs prevent the complete denaturation of DNA, leading to altered mobility in denaturing gels. | Analysis of ICL formation in purified DNA. | Simple and direct visualization of cross-linked DNA. |
Experimental Protocols
Protocol 1: In Vivo this compound Cross-linking in a Mouse Model for DNA Damage and Repair Studies
This protocol describes a general procedure for inducing DNA interstrand cross-links in mice using intraperitoneal injection of this compound followed by UVA irradiation.
Materials:
-
This compound (TMP)
-
Solvent for TMP (e.g., 50% DMSO, 40% PEG300, 10% ethanol (B145695) for oral gavage, adjust for IP)[16]
-
Sterile saline or PBS
-
UVA light source (365 nm)
-
UVA meter
-
Animal restrainer
-
Protective eyewear for researchers
Procedure:
-
Animal Preparation: Use mice of the desired strain, age, and sex. Acclimatize the animals to the experimental conditions.
-
This compound Administration:
-
Prepare a stock solution of TMP in a suitable solvent.
-
Dilute the TMP stock solution in sterile saline or PBS to the final desired concentration. A starting dose of 1-5 mg/kg can be used.[12]
-
Administer the TMP solution to the mice via intraperitoneal (IP) injection. The injection volume should not exceed 10 ml/kg.[13] The lower right quadrant of the abdomen is the preferred injection site to avoid organ damage.[13]
-
-
Incubation: Allow the TMP to distribute throughout the body. The optimal time between administration and irradiation may need to be determined empirically, but a common timeframe is 1-2 hours.
-
UVA Irradiation:
-
Anesthetize the mice if necessary, ensuring their eyes are protected.
-
Place the mice in a restrainer that allows for uniform exposure of the desired tissue (e.g., skin) to the UVA light.
-
Irradiate the mice with a UVA light source at 365 nm. A starting dose of 1-2.5 J/cm² can be used.[11] Use a UVA meter to ensure accurate dosing.
-
-
Tissue Collection and Analysis:
-
At the desired time points after irradiation, euthanize the mice and collect the tissues of interest (e.g., skin, liver, spleen).
-
Isolate DNA from the collected tissues using standard protocols.
-
Analyze the formation of ICLs using methods such as the alkaline comet assay, qPCR, or by using a clickable psoralen derivative for fluorescent detection.[12]
-
Protocol 2: Analysis of Chromatin Accessibility using this compound Cross-linking
This protocol outlines a method to probe chromatin accessibility in vivo by leveraging the preferential cross-linking of linker DNA by TMP.
Materials:
-
Same as Protocol 1
-
Micrococcal nuclease (MNase)
-
DNA extraction and purification kits
-
Agarose (B213101) gel electrophoresis equipment
-
Southern blotting or primer extension analysis reagents
Procedure:
-
In Vivo Cross-linking: Follow steps 1-4 of Protocol 1 to induce TMP cross-links in the target tissue.
-
Nuclei Isolation:
-
Harvest the tissue of interest and homogenize it to release the nuclei.
-
Isolate the nuclei by centrifugation through a sucrose (B13894) gradient or using a commercial nuclei isolation kit.
-
-
MNase Digestion:
-
Resuspend the isolated nuclei in MNase digestion buffer.
-
Perform a limited digestion with MNase to cleave the linker DNA. The extent of digestion should be optimized to yield a ladder of DNA fragments corresponding to mononucleosomes, dinucleosomes, etc.
-
-
DNA Purification:
-
Stop the MNase digestion and purify the DNA from the digested nuclei.
-
-
Analysis of Cross-linked DNA:
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Analyze the distribution of cross-links. Because TMP preferentially cross-links linker DNA, regions of open chromatin will be more heavily cross-linked. This can be assessed by:
-
Southern Blotting: Using a probe specific to a gene of interest to visualize the pattern of cross-linking in that region.
-
Primer Extension: To map the precise locations of cross-links at base-pair resolution.[3]
-
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound-Induced DNA Damage Response
This compound-induced ICLs are potent activators of DNA damage signaling pathways, primarily the Fanconi Anemia (FA) and ATR pathways. These pathways coordinate to recognize the lesion, stall the replication fork, and initiate repair.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow: In Vivo this compound Cross-linking and Analysis
The following diagram illustrates the key steps involved in a typical in vivo this compound cross-linking experiment in a mouse model.
Caption: Experimental workflow for in vivo this compound studies.
Logical Relationship: Factors Influencing this compound Cross-linking Efficiency
The efficiency of DNA cross-linking by this compound in vivo is influenced by several interconnected factors. Understanding these relationships is crucial for designing and interpreting experiments.
Caption: Factors influencing this compound cross-linking efficiency.
References
- 1. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMAdd-seq: Probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repair of 4,5',8-trimethylpsoralen plus light-induced DNA damage in normal and Fanconi's anemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of multiple DNA repair pathways by the Fanconi anemia protein SLX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Effect of psoralens and ultraviolet radiation on murine dendritic epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uvic.ca [uvic.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. med.nyu.edu [med.nyu.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psoralen-UVA (PUVA) Treatment in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the application of Psoralen-UVA (PUVA) therapy in preclinical laboratory models. The protocols outlined below are intended to serve as a starting point for researchers investigating the efficacy and mechanisms of PUVA in various disease models, particularly in dermatology and oncology.
Introduction
Psoralen-UVA (PUVA) is a photochemotherapy that combines the administration of a psoralen (B192213), a photosensitizing agent, with exposure to long-wave ultraviolet A (UVA) radiation.[1][2] The mechanism of action involves the intercalation of psoralen into cellular DNA.[3] Upon exposure to UVA light, psoralen forms covalent bonds with pyrimidine (B1678525) bases, leading to the formation of monoadducts and interstrand crosslinks in the DNA.[3][4] This process inhibits DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis, particularly in hyperproliferative cells.[4][5]
PUVA therapy has been shown to be effective in treating various skin conditions, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2][6] Its therapeutic effects are attributed to its ability to induce apoptosis in pathogenic T-lymphocytes and keratinocytes, as well as its immunomodulatory effects.[7][8][9]
Key Signaling Pathways in PUVA Treatment
PUVA treatment modulates several key signaling pathways involved in cell survival, apoptosis, and inflammation. Understanding these pathways is crucial for interpreting experimental results and elucidating the molecular mechanisms of PUVA.
PUVA-Induced Apoptosis Signaling
PUVA therapy is a potent inducer of apoptosis, primarily through DNA damage-mediated pathways. Key molecular players in this process include:
-
p53: This tumor suppressor protein is activated in response to DNA damage and can trigger cell cycle arrest and apoptosis.[7][10]
-
Fas/FasL System: The Fas receptor (a death receptor) and its ligand (FasL) can initiate the extrinsic apoptosis pathway.[7]
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members that regulate the intrinsic apoptosis pathway. PUVA has been shown to decrease the expression of anti-apoptotic Bcl-2.[7]
-
Caspases: These are a family of proteases that execute the final stages of apoptosis. PUVA treatment leads to the activation of initiator and effector caspases.[10]
PUVA and Immune Modulation
Beyond inducing apoptosis, PUVA also has significant immunomodulatory effects. The serotonin (B10506) (5-hydroxytryptamine, 5-HT) signaling pathway has been identified as a crucial component in PUVA-induced systemic immune suppression.[11]
Experimental Protocols
The following protocols provide a step-by-step guide for conducting PUVA treatment in both in vitro (cell culture) and in vivo (murine models).
In Vitro PUVA Treatment Protocol
This protocol is suitable for treating adherent or suspension cell cultures.
Materials:
-
8-methoxypsoralen (8-MOP) stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium (serum-free for irradiation step recommended)
-
Phosphate-buffered saline (PBS)
-
UVA light source with a calibrated radiometer
-
Cell culture plates/flasks
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Psoralen Incubation:
-
Prepare a working solution of 8-MOP in serum-free medium at the desired final concentration.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the 8-MOP containing medium to the cells and incubate for 30-60 minutes at 37°C in the dark.[4]
-
-
UVA Irradiation:
-
Remove the 8-MOP containing medium and wash the cells twice with PBS.
-
Add a thin layer of PBS to the cells to prevent them from drying out during irradiation.
-
Expose the cells to UVA radiation at the desired dose. The UVA dose (J/cm²) is the product of the intensity (W/cm²) and the exposure time (s).
-
-
Post-Irradiation Incubation:
-
Remove the PBS and add fresh, complete culture medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before analysis.
-
-
Analysis: Perform desired downstream assays, such as cell viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., Annexin V/PI staining, TUNEL), or molecular analyses (e.g., Western blotting, qPCR).
In Vivo PUVA Treatment Protocol (Murine Model)
This protocol describes a general procedure for systemic PUVA treatment in mice.
Materials:
-
8-methoxypsoralen (8-MOP)
-
Vehicle for oral administration (e.g., corn oil)
-
Oral gavage needles
-
UVA light source with a calibrated radiometer
-
Animal restraining device (optional)
-
Protective eye shields for animals (optional, but recommended)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Psoralen Administration:
-
Prepare a suspension of 8-MOP in the vehicle at the desired concentration.
-
Administer the 8-MOP suspension to the mice via oral gavage.
-
-
Waiting Period: Allow 1-2 hours for the 8-MOP to be absorbed and distributed to the tissues.[12][13] This timing corresponds to the peak photosensitivity.
-
UVA Irradiation:
-
If necessary, anesthetize or restrain the animals to ensure uniform UVA exposure.
-
Expose the animals to UVA radiation at the desired dose. The dose may need to be divided and delivered to different sides of the animal for whole-body exposure.
-
-
Post-Treatment Monitoring:
-
Return the animals to their cages and monitor them for any signs of distress or adverse reactions.
-
House the animals in a low-light environment for at least 24 hours post-treatment to prevent unintended photosensitization from ambient light.
-
-
Tissue Collection and Analysis: At the desired time points after treatment, euthanize the animals and collect tissues for analysis (e.g., histology, immunohistochemistry, molecular analysis).
Data Presentation
Quantitative data from PUVA treatment experiments should be summarized in tables for easy comparison. Below are examples of tables for presenting in vitro and in vivo data.
Table 1: In Vitro PUVA Treatment Parameters
| Cell Line | 8-MOP Concentration (ng/mL) | Incubation Time (min) | UVA Dose (J/cm²) | Outcome Measure | Result |
| T-lymphocytes | 10 | 60 | 1-2 | Cytotoxicity | >50-fold higher than keratinocytes[14] |
| RL male 1 (T-cell leukemia) | Varies | Varies | Varies | Immunogenicity | Enhanced[15] |
| Human Gastric Cancer (SNU1) | 100-300 µM (8-MOP alone) | 24 hours | N/A | G1-arrest, Apoptosis | Dose-dependent increase[10] |
Table 2: In Vivo PUVA Treatment Parameters (Murine Models)
| Mouse Strain | Psoralen & Dose | Administration Route | Time to Irradiation | UVA Dose (J/cm²) | Treatment Frequency | Application |
| HRA/Skh (hairless) | 8-MOP, 6 mg/kg | Oral | Not specified | Not specified | Single dose | Pharmacokinetic study[16] |
| C57BL/6 | 8-MOP | Not specified | Not specified | Not specified | Not specified | Mast cell turnover study[17] |
| C3H | 8-MOP | Not specified | Not specified | Varies | Varies | Carcinogenicity study[18] |
| Psoriasis Mouse Model | 8-MOP | Not specified | Not specified | Repetitive sub-phototoxic doses | Varies | Suppression of psoriatic phenotype[19] |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute PUVA treatment studies in laboratory models. Adherence to standardized procedures and careful documentation of experimental parameters are essential for obtaining reproducible and reliable results. These studies will contribute to a deeper understanding of the molecular mechanisms of PUVA and may facilitate the development of novel photochemotherapeutic strategies.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Psoralen-ultraviolet A treatment with Psoralen-ultraviolet B therapy in the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. benchchem.com [benchchem.com]
- 5. The mechanisms of action of phototherapy in the treatment of the most common dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. Evaluation of apoptosis regulatory proteins in response to PUVA therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phototherapy in Psoriasis: A Review of Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serotonin signaling is crucial in the induction of PUVA-induced systemic suppression of delayed type hypersensitivity but not local apoptosis or inflammation of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.bad.org.uk [cdn.bad.org.uk]
- 13. lightandlaser.com [lightandlaser.com]
- 14. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The immunological effect of 8-methoxypsoralen and UVA treatment on murine T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absorption, distribution, and excretion of 8-methoxypsoralen in HRA/Skh mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Administration of 8-methoxypsoralen and ultraviolet A irradiation (PUVA) induces turnover of mast cells in the skin of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carcinogenicity of combined ultraviolet B radiation and psoralen plus ultraviolet A irradiation treatment of mice. [vivo.weill.cornell.edu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein-DNA Interactions Using Trimethylpsoralen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing trimethylpsoralen (TMP) to investigate protein-DNA interactions in vivo. TMP, a photoactivatable DNA crosslinking agent, offers a powerful tool to capture transient and stable protein-DNA complexes within their native cellular environment.
Introduction to this compound Crosslinking
4,5',8-trimethylpsoralen (TMP) is a tricyclic furocoumarin that readily intercalates into the DNA double helix.[1][2] Upon exposure to long-wave ultraviolet (UVA) light (365 nm), TMP forms covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine (B1678525) bases, primarily thymines.[1][3] This rapid and efficient crosslinking "freezes" protein-DNA interactions, allowing for their subsequent isolation and analysis. Unlike formaldehyde (B43269), which forms protein-protein and protein-DNA crosslinks, psoralens primarily create DNA-DNA crosslinks, which can trap proteins that are in close proximity to the DNA.[4][5] This property makes TMP a valuable tool for mapping protein binding sites and studying chromatin structure.[6][7][8]
Key Advantages of this compound:
-
In vivo application: TMP is cell-permeable, allowing for the crosslinking of protein-DNA complexes within living cells.
-
Rapid kinetics: The photoactivation process is rapid, providing a snapshot of interactions at a specific moment.
-
Reversibility: Psoralen (B192213) crosslinks can be reversed by exposure to short-wavelength UV light (254 nm), facilitating downstream analysis of the DNA.[4]
Data Presentation
The following tables summarize quantitative data related to the efficiency and characteristics of psoralen-mediated crosslinking.
Table 1: Comparison of Psoralen Derivatives for Nucleic Acid Crosslinking
| Psoralen Derivative | Solubility in Water | Relative Crosslinking Efficiency | Reference |
| 4'-aminomethyl trioxsalen (AMT) | ~1 mg/mL | Standard | [9] |
| Amotosalen | 230 mg/mL | ~7-fold higher than AMT in vivo | [9] |
| 8-methoxypsoralen (8-MOP) | Low | Forms both monoadducts and crosslinks | [10] |
| 4,5',8-trimethylpsoralen (TMP) | Low | Efficient in forming crosslinks | [1][10] |
Table 2: Factors Influencing Psoralen-DNA Crosslinking Kinetics
| Factor | Effect on Crosslinking | Observations | Reference |
| TFO Concentration | Increased crosslink formation at higher concentrations. | The efficiency of monoadduct formation remained relatively constant, while interstrand crosslink formation increased several-fold with increasing triplex-forming oligonucleotide (TFO) concentration. | [11] |
| Glycerol | Enhanced crosslink formation. | Glycerol concentrations of 0.5% (vol/vol) or higher mimicked the effect of high TFO concentrations in enhancing crosslink formation. | [11] |
| UVA Dose | Crosslink yields are directly proportional to the UVA dose. | At low radiation doses, monoadducts are the major photoadducts, which are converted to crosslinks at higher doses. | [4][12] |
| Local Macromolecular Environment | Modulates photoreactivity. | Photoreactivity is influenced by sequence-independent factors that can affect the local environment of the DNA. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound to study protein-DNA interactions.
Protocol for In Vivo Crosslinking of Protein-DNA Complexes with this compound
This protocol describes the fundamental steps for crosslinking protein-DNA interactions in cultured mammalian cells using TMP.
Materials:
-
4,5',8-trimethylpsoralen (TMP) stock solution (e.g., 2 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture medium
-
Long-wave UV light source (365 nm)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow mammalian cells to the desired confluency (typically 70-80%) in standard culture dishes.
-
TMP Incubation:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add pre-warmed culture medium containing the desired final concentration of TMP (e.g., 5-20 µg/mL).
-
Incubate the cells for 10-15 minutes at 37°C in the dark to allow for TMP intercalation into the DNA.
-
-
UVA Irradiation:
-
Place the culture dish on a cold surface (e.g., a pre-chilled aluminum block or on ice) to minimize cellular damage during irradiation.
-
Expose the cells to UVA light (365 nm) for a predetermined time (e.g., 5-15 minutes). The optimal irradiation time and distance from the light source should be empirically determined.
-
-
Cell Harvesting:
-
Immediately after irradiation, aspirate the TMP-containing medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 1,000 x g for 5 minutes at 4°C).
-
Discard the supernatant. The cell pellet containing the crosslinked protein-DNA complexes can be stored at -80°C or used immediately for downstream applications.
-
Psoralen-Crosslinking and Immunoprecipitation (CLIP)-based Protocol
This protocol outlines the immunoprecipitation of TMP-crosslinked protein-DNA complexes, adapted from established CLIP methodologies.[13][14][15]
Materials:
-
Crosslinked cell pellet (from Protocol 3.1)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors)
-
Sonication equipment or micrococcal nuclease
-
Antibody specific to the DNA-binding protein of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, and LiCl wash buffers)
-
Elution buffer (e.g., SDS-containing buffer)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol (B145695) and 70% ethanol
-
Nuclease-free water
Procedure:
-
Cell Lysis and Chromatin Fragmentation:
-
Resuspend the crosslinked cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Fragment the chromatin to a desired size range (e.g., 200-800 bp) by sonication or enzymatic digestion with micrococcal nuclease. The optimal conditions should be determined empirically.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris. Transfer the supernatant (chromatin) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the target protein and incubate overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA. Typically, this includes sequential washes with a low salt buffer, a high salt buffer, a LiCl buffer, and a final wash with TE buffer.
-
-
Elution and Crosslink Reversal:
-
Elute the protein-DNA complexes from the beads by incubating with elution buffer at 65°C.
-
To reverse the crosslinks, add Proteinase K to the eluate and incubate at 55°C for 1-2 hours, followed by an incubation at 65°C overnight.
-
Alternatively, for DNA-only analysis, crosslinks can be reversed by irradiation with short-wave UV light (254 nm).
-
-
DNA Purification:
-
Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation with glycogen as a carrier.
-
Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific DNA sequences, or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites of the protein of interest.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Mechanism of this compound-mediated protein-DNA crosslinking.
Caption: Experimental workflow for Psoralen-Crosslinking and Immunoprecipitation (CLIP).
References
- 1. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen-crosslinking of DNA as a probe for the structure of active nucleolar chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatin structure and methylation of rat rRNA genes studied by formaldehyde fixation and psoralen cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo mapping of nucleosomes using psoralen-DNA crosslinking and primer extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vivo binding of this compound detects DNA structural alterations associated with transcribing regions in the human beta-globin cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 11. biorxiv.org [biorxiv.org]
- 12. Site-specific targeting of psoralen photoadducts with a triple helix-forming oligonucleotide: characterization of psoralen monoadduct and crosslink formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.abcam.com [docs.abcam.com]
Application Notes: Mapping Transcription Sites Using Trimethylpsoralen
Introduction
4,5',8-trimethylpsoralen (TMP) is a photoactive compound that intercalates into DNA and, upon exposure to long-wave ultraviolet (UVA) light, forms covalent cross-links between pyrimidine (B1678525) bases on opposite strands. This property of TMP has been harnessed to probe nucleic acid structure and function within living cells. One of the key applications of this technology is the mapping of transcription sites. Actively transcribed regions of the genome exhibit altered DNA topology, such as negative supercoiling, which is a preferred substrate for psoralen (B192213) intercalation and cross-linking.[1][2][3][4] By quantifying the extent of psoralen cross-linking across the genome, researchers can identify regions of high transcriptional activity.
Principle of the Method
The mapping of transcription sites using trimethylpsoralen is based on the principle that the structure of DNA is altered during transcription. The movement of RNA polymerase along the DNA template generates negative supercoiling behind the enzyme and positive supercoiling ahead of it.[3][4] this compound preferentially intercalates into negatively supercoiled DNA.[1][2][3][4] Upon irradiation with UVA light (365 nm), the intercalated psoralen molecules form interstrand cross-links (ICLs).[5] The density of these cross-links is therefore higher in regions of negative supercoiling, which are associated with active transcription.
By isolating genomic DNA, identifying the cross-linked fragments, and quantifying their abundance using high-throughput sequencing, a genome-wide map of transcription-induced supercoiling can be generated. This map serves as a proxy for identifying active transcription sites. Methodologies such as Psora-seq have been developed to apply this principle for genome-wide analysis.[6][7][8][9][10][11]
Furthermore, psoralen derivatives can also be used to map RNA-RNA interactions that are coupled with transcription, providing insights into co-transcriptional RNA processing and the formation of RNA-protein complexes.[2][12][13][14][15][16] Techniques like PARIS (Psoralen Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of Psoralen Cross-linked, Ligated, and Selected Hybrids) utilize biotinylated psoralen derivatives to capture and identify these RNA interactions.[1][2][12]
Applications in Research and Drug Development
-
Identification of Active Genes and Regulatory Elements: This method can be used to identify actively transcribed genes, including protein-coding genes and non-coding RNAs, as well as active enhancers and promoters, which are often characterized by open chromatin and negative supercoiling.
-
Studying the Dynamics of Transcription: By applying this technique under different cellular conditions or time points, researchers can study the dynamics of gene expression and the response of the transcriptional landscape to various stimuli.
-
Drug Discovery and Target Validation: In drug development, this method can be used to assess the on-target and off-target effects of drugs that modulate transcription. For example, it can be used to determine if a drug candidate alters the transcriptional activity of specific genes or pathways.
-
Understanding Disease Mechanisms: This technique can be applied to compare the transcriptional landscapes of healthy and diseased cells to identify dysregulated genes and pathways that contribute to the disease phenotype.
Experimental Protocols
This section provides a detailed protocol for mapping transcription sites using a psoralen-based sequencing approach, adapted from the principles of Psora-seq.
Protocol: Psoralen Cross-linking and Sequencing for Transcription Site Mapping (Psora-seq Adaptation)
Materials:
-
Cell culture reagents
-
4,5',8-trimethylpsoralen (TMP) or biotinylated psoralen derivative
-
Phosphate-buffered saline (PBS)
-
UVA cross-linker (365 nm)
-
DNA extraction kit
-
Sonicator
-
Streptavidin magnetic beads (for biotinylated psoralen)
-
Reagents for library preparation for high-throughput sequencing
-
High-throughput sequencer
Procedure:
-
Cell Culture and Psoralen Treatment:
-
In Vivo Cross-linking:
-
Genomic DNA Extraction and Fragmentation:
-
Harvest the cells and extract genomic DNA using a standard kit.
-
Fragment the genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.
-
-
Enrichment of Cross-linked DNA Fragments (for biotinylated psoralen):
-
Reversal of Cross-links (Optional but recommended for library preparation):
-
Psoralen cross-links can be reversed by exposure to short-wave UV light (254 nm).[12] This step can facilitate downstream enzymatic reactions for library preparation.
-
-
Library Preparation and High-Throughput Sequencing:
-
Prepare sequencing libraries from the enriched cross-linked DNA fragments (pull-down) and from the initial fragmented genomic DNA (input control).
-
Perform high-throughput sequencing on both the pull-down and input libraries.
-
-
Data Analysis:
Data Presentation
Quantitative data from psoralen-based transcription site mapping experiments can be summarized in tables to facilitate comparison and interpretation.
Table 1: Example of Quantitative Data from a Psora-seq Experiment
| Genomic Region | Gene Name | Psoralen Binding (log2 pull-down/input)[8] | Transcriptional Status |
| chr1:1000-2000 | Gene A | 1.5 | Active |
| chr2:5000-6000 | Gene B | -0.8 | Inactive |
| chr3:12000-13000 | Enhancer 1 | 2.1 | Active |
| chr4:25000-26000 | Intergenic Region | 0.1 | - |
Table 2: Example of Quantitative Data from an RNA-RNA Interaction Mapping Experiment (SPLASH)
| Interacting RNA 1 | Interacting RNA 2 | Read Count | Enrichment (vs. control)[17] |
| snoRNA-X | 28S rRNA | 15,234 | 50-fold |
| U1 snRNA | Pre-mRNA of Gene Y | 8,765 | 35-fold |
| miRNA-29a | Tet2 mRNA | 1,234 | 20-fold[17] |
Visualizations
Diagram 1: Mechanism of this compound Cross-linking at a Transcription Site
Caption: Mechanism of TMP cross-linking at an active transcription site.
Diagram 2: Experimental Workflow for Psoralen-based Transcription Site Mapping
Caption: Workflow for mapping transcription sites using psoralen cross-linking and sequencing.
References
- 1. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA duplex map in living cells reveals higher order transcriptome structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Psoralen mapping reveals a bacterial genome supercoiling landscape dominated by transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Genomic Supercoiling Mapping Using Psora-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psoralen mapping reveals a bacterial genome supercoiling landscape dominated by transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes: Trimethylpsoralen-Based Assays for Measuring DNA Damage
Introduction
4,5',8-trimethylpsoralen (TMP) is a tricyclic furocoumarin that readily intercalates into DNA.[1][2] Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), TMP forms covalent monoadducts with pyrimidine (B1678525) bases, primarily thymine (B56734).[1][3] A subsequent UVA photon absorption by a furan-side monoadduct can trigger a second cycloaddition reaction with a thymine on the complementary strand, creating a highly cytotoxic DNA interstrand crosslink (ICL).[1][4] This property makes TMP a powerful tool for inducing ICLs in a controlled manner, enabling researchers to study the cellular mechanisms of DNA repair, particularly the Fanconi Anemia (FA) pathway, which is critical for resolving these lesions.[5][6][7] Assays utilizing TMP are pivotal in drug development for assessing the genotoxicity of new compounds and for characterizing agents that target DNA repair pathways.
Principle of the Assay
TMP-based assays leverage the formation of ICLs to measure DNA damage and repair capacity. The presence of ICLs physically prevents the two strands of the DNA double helix from separating.[5] This characteristic is exploited in various analytical techniques, such as the comet assay and sister chromatid exchange (SCE) analysis, to quantify the extent of damage or the efficiency of its repair. Cells deficient in ICL repair pathways, such as the FA pathway, will exhibit higher levels of damage and genomic instability following TMP+UVA treatment.[8]
Applications
-
Studying DNA Repair Pathways: TMP-induced ICLs are potent activators of the Fanconi Anemia pathway.[5][7] These assays are crucial for dissecting the roles of specific proteins (e.g., FANCD2, BRCA1) in ICL recognition and resolution.
-
Genotoxicity Testing: Evaluating the potential of novel chemical entities to induce DNA crosslinks and other forms of damage.
-
Drug Development: Screening for and characterizing drugs that inhibit DNA repair, a common strategy in cancer therapy to sensitize tumors to DNA-damaging agents.
-
Fundamental Research: Investigating the impact of DNA topology and supercoiling on cellular processes, as psoralen (B192213) intercalation is sensitive to the superhelical state of DNA.[9]
Protocol 1: TMP-Modified Alkaline Comet Assay for ICL Detection
The alkaline comet assay, or single-cell gel electrophoresis, measures DNA strand breaks.[10] To specifically detect ICLs, the standard protocol is modified. After inducing ICLs with TMP+UVA, cells are exposed to a fixed dose of ionizing radiation (e.g., X-rays) to introduce a known number of random single-strand breaks. In undamaged or repaired DNA, these breaks allow DNA fragments to migrate during electrophoresis, forming a "comet tail". However, ICLs hold the strands together, restricting the migration of irradiated DNA fragments and resulting in a smaller comet tail.[11] The reduction in tail intensity is proportional to the frequency of ICLs.
Experimental Workflow
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Incubate cells with the desired concentration of TMP (e.g., 1-10 µM) in serum-free media for 15-30 minutes in the dark.
-
Wash cells with PBS to remove unbound TMP.
-
Expose cells to a controlled dose of UVA light (e.g., 1-5 J/cm²). All manipulations should be done under yellow light to prevent premature activation of TMP.
-
(Optional) For repair studies, wash the cells and incubate them in complete medium for various time points before proceeding.
-
-
Induction of Single-Strand Breaks:
-
Harvest cells via trypsinization, wash, and resuspend in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Irradiate the cell suspension on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to introduce a consistent level of single-strand breaks.
-
-
Comet Assay:
-
Mix the irradiated cell suspension with 1% low melting point agarose at a 1:10 (v/v) ratio.
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Place slides in an electrophoresis tank with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA unwinding.
-
Perform electrophoresis at ~25V and ~300 mA for 20-30 minutes.
-
Gently wash the slides with neutralization buffer (0.4 M Tris, pH 7.5).
-
-
Staining and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualize slides using a fluorescence microscope and capture images.
-
Use specialized software to quantify the percentage of DNA in the comet tail or the tail moment. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.
-
Protocol 2: TMP-Induced Sister Chromatid Exchange (SCE) Assay
The SCE assay is a cytogenetic technique used to visualize the exchange of genetic material between sister chromatids, which can be indicative of DNA damage and repair by homologous recombination.[12][13][14] Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU). This results in differential staining of the sister chromatids, allowing for the visualization of exchanges. ICL-inducing agents like TMP+UVA cause a dose-dependent increase in the frequency of SCEs.[15]
Detailed Methodology
-
Cell Culture and BrdU Labeling:
-
Culture cells (e.g., human lymphocytes) in medium containing BrdU (e.g., 10 µM) for two complete cell cycles (approx. 48-72 hours).
-
-
TMP+UVA Treatment:
-
Approximately 24 hours into the BrdU incubation, treat the cells with TMP and irradiate with UVA as described in Protocol 1.
-
Wash the cells and return them to the BrdU-containing medium to complete the second cell cycle.
-
-
Metaphase Arrest and Harvesting:
-
Add a mitotic inhibitor (e.g., colcemid) to the culture for the final 2-4 hours to arrest cells in metaphase.
-
Harvest the cells, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix with a methanol:acetic acid (3:1) solution.
-
-
Slide Preparation and Staining:
-
Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Stain the slides using a fluorescence plus Giemsa (FPG) technique. This involves staining with Hoechst 33258 dye, exposure to UV light, and subsequent staining with Giemsa. This process results in a "harlequin" chromosome appearance, where the unifilarly BrdU-substituted chromatid stains dark and the bifilarly substituted chromatid stains pale.
-
-
Analysis:
-
Examine the metaphase spreads under a bright-field microscope.
-
Count the number of SCEs (points of exchange between dark and pale sister chromatids) in a statistically significant number of metaphases (e.g., 25-50).
-
Calculate the average number of SCEs per chromosome or per cell. An increase in SCE frequency indicates genotoxic stress.
-
Data Presentation
The following table summarizes representative quantitative data from studies using TMP-based assays to assess DNA damage and repair.
| Cell Line | Treatment | Assay | Endpoint Measured | Result | Reference |
| Human Melanoma Cells | 8-methoxypsoralen + 0.5 J/cm² UVA | LC-MS/MS | ICLs / 10⁶ nucleotides | 4.5 | [16] |
| Human Melanoma Cells | 8-methoxypsoralen + 5.0 J/cm² UVA | LC-MS/MS | ICLs / 10⁶ nucleotides | 76 | [16] |
| Human Fibroblasts | 100 ng/mL HMT + 30 kJ/m² UVA | Western Blot | p53 Ser-15 Phosphorylation | High Induction | [2] |
| Human Fibroblasts | HMT + UVA (Monoadducts) | Apoptosis Assay | % Apoptotic Cells | 3% | [2] |
| Human Fibroblasts | HMT + UVA (ICL Conversion) | Apoptosis Assay | % Apoptotic Cells | 13% | [2] |
| Human Lymphocytes | 8-methoxypsoralen + UVA | SCE Assay | SCEs per cell | Dose-dependent increase | [15] |
HMT: 4′-hydroxymethyl-4,5′,8-trimethylpsoralen
Visualization of ICL Repair Pathway
TMP-induced ICLs are primarily repaired by the Fanconi Anemia (FA) pathway, a complex process that involves lesion recognition, nucleolytic incisions, translesion synthesis, and homologous recombination.
References
- 1. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Fanconi anemia pathway repairs colibactin-induced DNA interstrand cross-links - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Homology-directed Fanconi anemia pathway crosslink repair is dependent on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Sister Chromatid Exchange (SCE) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Sister-Chromatid Exchange Assay in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Comparison of sister-chromatid exchange induced by photoactivated 3-carbethoxypsoralen and 8-methoxypsoralen in human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethylpsoralen Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylpsoralen (TMP) is a potent photosensitive compound that, upon activation by long-wave ultraviolet light (UVA), intercalates into DNA and forms monoadducts and interstrand crosslinks (ICLs). This property makes TMP a valuable tool for inducing mutations in various biological systems, from bacteria to mammalian cells. Understanding the experimental design for TMP-induced mutagenesis is crucial for its application in genetic research, such as studying gene function, modeling diseases, and assessing the mutagenic potential of compounds.
These application notes provide detailed protocols for performing this compound mutagenesis studies, including methods for quantifying mutation frequency, assessing cell viability, and analyzing DNA adduct formation.
Mechanism of Action
The mutagenic activity of this compound is contingent upon its photoactivation by UVA radiation (320-400 nm). The process involves:
-
Intercalation: In the absence of light, the planar TMP molecule intercalates into the DNA double helix, positioning itself between base pairs.
-
Photoactivation and Monoadduct Formation: Upon exposure to UVA radiation, the intercalated TMP absorbs photons, becoming chemically reactive. It then forms covalent bonds with adjacent pyrimidine (B1678525) bases, primarily thymine, to create furan-side monoadducts.
-
Interstrand Crosslink (ICL) Formation: With continued UVA exposure, some furan-side monoadducts can absorb a second photon and react with a pyrimidine on the complementary DNA strand, leading to the formation of an ICL.[1]
These DNA adducts distort the DNA helix, obstructing the progression of DNA and RNA polymerases. Cellular DNA repair mechanisms, such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER), are activated to remove these lesions.[1] Errors during these repair processes or during DNA replication past the damaged sites can lead to the introduction of mutations, including base substitutions, deletions, and frameshift mutations.[2][3]
Data Presentation
Table 1: Mutation Frequency at the Hprt Locus in Mouse Embryonic Stem Cells
| Treatment Condition | Cell Survival (%) | Mutation Frequency (per 105 cells) | Reference |
| This compound + UVA | 12.5 | 3.5 | [3] |
Table 2: Types of Mutations Induced by this compound at the Hprt Locus
| Mutation Type | Percentage of Total Mutations | Reference |
| Point Mutations | ~50% | [3] |
| Deletions | ~12% | [3] |
| Other/Uncharacterized | ~38% | [3] |
Table 3: Yield of 8-Methoxypsoralen (8-MOP) DNA Adducts in Human Cells
Note: Data for 8-MOP, a related psoralen, is provided as a reference for the types and relative abundance of adducts formed.
| UVA Dose (J/cm²) | 8-MOP-MA1 (adducts per 10⁶ nucleotides) | 8-MOP-MA2 (adducts per 10⁶ nucleotides) | 8-MOP-MA3 (adducts per 10⁶ nucleotides) | Reference |
| 0.5 | 7.6 | 1.9 | 7.2 | [4] |
| 10.0 | 2.2 | 9.9 | 50.8 | [4] |
Experimental Protocols
Protocol 1: this compound and UVA Treatment of Mammalian Cells
This protocol describes the general procedure for treating mammalian cells with TMP and UVA to induce mutations.
Materials:
-
Mammalian cell line of choice (e.g., mouse embryonic stem cells, human lymphoblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (TMP) stock solution (e.g., 1 mg/mL in DMSO)
-
UVA light source (320-400 nm) with a calibrated radiometer
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
TMP Incubation: The day of treatment, replace the culture medium with fresh medium containing the desired final concentration of TMP (e.g., 1-10 µg/mL). Incubate the cells in the dark for a specific period (e.g., 30 minutes to 2 hours) to allow for TMP intercalation into the DNA.
-
UVA Irradiation:
-
Remove the lid of the culture vessel.
-
Place the cells directly under the UVA light source.
-
Irradiate the cells with the desired dose of UVA (e.g., 0.5-10 J/cm²). The dose can be controlled by adjusting the irradiation time based on the measured intensity of the UVA source.
-
-
Post-Irradiation Care:
-
After irradiation, wash the cells twice with PBS to remove the TMP-containing medium.
-
Add fresh, pre-warmed complete culture medium.
-
Return the cells to the incubator for subsequent analysis (e.g., cell viability, mutation frequency).
-
Protocol 2: Cell Viability Assessment - MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[2][5][6]
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the desired post-treatment incubation period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
Protocol 3: Cell Viability Assessment - Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, providing a measure of reproductive viability.[7][8]
Materials:
-
Treated and control cells
-
Complete cell culture medium
-
Cell culture dishes (e.g., 60 mm)
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Following TMP/UVA treatment, harvest the cells by trypsinization and resuspend them in fresh medium.
-
Count the cells and prepare serial dilutions.
-
Seed a known number of cells (e.g., 100-1000 cells) into culture dishes. The number of cells seeded will depend on the expected survival rate.
-
Incubate the dishes for 7-14 days, allowing colonies to form.
-
Wash the dishes with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the dishes with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the plating efficiency and surviving fraction relative to the untreated control.
Protocol 4: Mutation Frequency Determination - HPRT Gene Mutation Assay
This assay selects for cells that have lost the function of the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene, which confers resistance to the toxic purine (B94841) analog 6-thioguanine (B1684491) (6-TG).[9][10][11]
Materials:
-
Treated and control cells
-
Complete cell culture medium
-
6-thioguanine (6-TG)
-
Cell culture dishes
Procedure:
-
Expression Period: Following TMP/UVA treatment, subculture the cells in non-selective medium for a period (e.g., 6-8 days) to allow for the expression of induced mutations.
-
Mutant Selection:
-
Seed a known number of cells (e.g., 1 x 10⁵ cells per dish) in medium containing a selective concentration of 6-TG (e.g., 5-10 µg/mL).
-
Incubate the dishes for 10-14 days.
-
-
Cloning Efficiency:
-
Concurrently, seed a small number of cells (e.g., 100-200 cells per dish) in non-selective medium to determine the cloning efficiency.
-
Incubate these dishes for 7-10 days.
-
-
Colony Staining and Counting:
-
Fix and stain the colonies in both the selective and non-selective dishes as described in the clonogenic survival assay.
-
Count the number of colonies.
-
-
Calculation of Mutation Frequency:
-
Mutation Frequency = (Number of 6-TG resistant colonies) / (Total number of cells seeded x Cloning Efficiency)
-
Protocol 5: Quantification of DNA Adducts by HPLC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of TMP-DNA adducts.[4][12]
Materials:
-
Genomic DNA isolated from treated and control cells
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC-MS/MS system
Procedure:
-
DNA Isolation: Isolate genomic DNA from cells immediately after TMP/UVA treatment using a standard DNA extraction method.
-
Enzymatic Digestion:
-
HPLC-MS/MS Analysis:
-
Separate the digested nucleosides and DNA adducts using a reverse-phase HPLC column.
-
Detect and quantify the specific TMP-monoadducts and ICLs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis: Calculate the number of adducts per 10⁶ or 10⁷ nucleotides based on the quantification of normal nucleosides in the same sample.
Mandatory Visualizations
Caption: Experimental workflow for this compound mutagenesis studies.
Caption: DNA damage response to this compound-induced DNA adducts.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Characterization of this compound as a mutagen for mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 10. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Nucleic Acids with Trimethylpsoralen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring tricyclic compounds that have become invaluable tools in molecular biology for studying nucleic acid structure and function.[1][2] When intercalated into double-stranded DNA or RNA, these compounds can be photoactivated by long-wavelength ultraviolet (UVA) light (320-400 nm) to form covalent cross-links with pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil.[1][2][3] This unique property allows for the "freezing" of nucleic acid secondary and tertiary structures, as well as protein-nucleic acid and nucleic acid-nucleic acid interactions, both in vitro and in vivo.[4][5][6]
Among the various psoralen (B192213) derivatives, 4,5',8-trimethylpsoralen (TMP) and its analogs, such as 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT) and 4'-hydroxymethyl-4,5',8-trimethylpsoralen (HMT), are widely used due to their high reactivity and, in the case of AMT, enhanced water solubility.[1][7] These derivatives can form both monoadducts, where the psoralen molecule attaches to a single pyrimidine base, and interstrand cross-links (ICLs), which covalently link the two strands of a duplex.[8][9] The formation of ICLs is a particularly powerful feature, as it effectively blocks processes that require strand separation, such as DNA replication and transcription.[8][9]
These application notes provide an overview of the principles of nucleic acid labeling with trimethylpsoralen derivatives, detailed protocols for common experimental procedures, and a summary of quantitative data to aid in experimental design and interpretation.
Mechanism of Action
The labeling of nucleic acids with this compound derivatives is a two-step process. First, the planar psoralen molecule intercalates into the hydrophobic core of a DNA or RNA duplex, positioning itself between adjacent base pairs.[3] This initial binding is non-covalent and reversible.
Upon exposure to UVA light (typically 365 nm), the intercalated psoralen becomes excited and undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of a pyrimidine base (thymine, uracil, or cytosine) on one strand, forming a cyclobutane (B1203170) ring.[3] This results in a stable, covalent monoadduct. If a second pyrimidine is suitably positioned on the opposite strand, the psoralen monoadduct can absorb a second photon and form a second covalent bond, resulting in an interstrand cross-link.[8][9]
Applications in Research and Drug Development
The ability of this compound derivatives to covalently modify nucleic acids has led to a wide range of applications:
-
Probing Nucleic Acid Structure: Psoralen crosslinking can be used to map regions of duplex formation in DNA and RNA, providing insights into secondary and tertiary structures.[4][6][10] The density of crosslinking can also be used to detect and quantify DNA supercoiling.[11]
-
Studying Nucleic Acid-Protein Interactions: By protecting underlying DNA sequences from psoralen photobinding, protein-DNA complexes can be identified and their binding sites mapped.[4]
-
Investigating RNA-RNA Interactions: Psoralens are instrumental in identifying and characterizing base-pairing interactions between different RNA molecules, such as those involved in splicing.[1][2][5]
-
Inhibiting Gene Expression: The formation of ICLs can block transcription and replication, making psoralens useful tools for studying the consequences of inhibiting these processes.[8]
-
Therapeutic Applications: The antiproliferative effects of psoralens, when combined with UVA irradiation (PUVA therapy), are utilized in the treatment of skin disorders like psoriasis.[8]
-
Biomarker Detection and Target Identification: Psoralen-modified oligonucleotides can be used as probes to specifically crosslink to target nucleic acid sequences for detection and pull-down experiments.[12]
Quantitative Data Summary
The efficiency of psoralen crosslinking and the ratio of monoadducts to interstrand cross-links are influenced by several factors, including the specific psoralen derivative used, the concentration of the psoralen, the dose of UVA light, and the local nucleic acid sequence and structure.
| Psoralen Derivative | Application | Key Findings | Reference |
| 8-methoxypsoralen (8-MOP) | Quantification of ICLs and Monoadducts | Yield of ICLs is approximately 100-fold lower than with S59. Yields of monoadducts were 1.9-51 per 106 nucleotides with increasing UVA dose. | [9] |
| Amotosalen (S-59) | Quantification of ICLs and Monoadducts | ICL yield increased from 3.9 to 12.8 lesions per 103 nucleotides with UVA dose increasing from 0.5 to 10.0 J/cm2. Yields of monoadducts were 19-215 per 106 nucleotides. | [9] |
| 4'-aminomethyltrioxsalen (AMT) | Biotinylation and Crosslinking | AP3B (an AMT derivative) is 4 to 5 times more effective at labeling DNA in cells than a commercially available psoralen-biotin conjugate. | [13] |
| 8-propargyloxypsoralen (8-POP) | Quantification of DNA ICLs | This "clickable" psoralen allows for the detection and quantification of ICLs in cells using fluorescence microscopy and flow cytometry. | [14] |
| 4,5',8-trimethylpsoralen (TMP) | Inactivation of Restriction Sites | Hind III sites are approximately 15-fold more sensitive to inactivation by TMP photobinding than other tested restriction sites. | [4][15] |
Experimental Protocols
Protocol 1: In Vitro Psoralen Crosslinking of Purified Nucleic Acids
This protocol describes a general procedure for the in vitro crosslinking of purified DNA or RNA using a this compound derivative.
Materials:
-
Purified double-stranded DNA or RNA
-
This compound derivative (e.g., AMT, HMT) stock solution (e.g., 1 mg/mL in DMSO or water, depending on solubility)
-
Reaction buffer (e.g., TE buffer for DNA, appropriate buffer for RNA)
-
UVA light source (365 nm)
-
Microcentrifuge tubes or a quartz cuvette
-
Ice
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the purified nucleic acid with the reaction buffer. Add the this compound derivative to the desired final concentration. A typical starting concentration is 1-10 µg/mL. The final volume will depend on the experimental requirements.
-
Incubation (Dark Reaction): Incubate the mixture in the dark at room temperature for 10-15 minutes to allow for intercalation of the psoralen into the nucleic acid.
-
UVA Irradiation: Place the sample on ice and expose it to a 365 nm UVA light source. The distance from the light source and the irradiation time will need to be optimized depending on the light source intensity and the desired level of crosslinking. A typical irradiation time is 5-30 minutes.
-
Stop the Reaction: The reaction is stopped by turning off the UVA light source.
-
Analysis: The crosslinked nucleic acids can be analyzed by various methods, such as denaturing gel electrophoresis (where crosslinked species will migrate slower), electron microscopy, or sequencing-based approaches.[1][2]
-
(Optional) Reversal of Cross-links: Psoralen cross-links can be reversed by exposure to short-wavelength (254 nm) UV light.[1][2] This can be useful for identifying the cross-linked species.
Protocol 2: In Vivo Psoralen Crosslinking in Cultured Cells
This protocol outlines a general method for crosslinking nucleic acids within intact cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
This compound derivative stock solution (a water-soluble derivative like AMT is recommended)
-
UVA light source (365 nm)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Grow cells to the desired confluency in culture plates.
-
Psoralen Addition: Aspirate the culture medium and wash the cells once with PBS. Add fresh PBS or culture medium containing the desired concentration of the this compound derivative (e.g., 1-10 µg/mL of AMT).
-
Incubation (Dark Reaction): Incubate the cells with the psoralen-containing solution for 10-20 minutes at 37°C to allow the psoralen to enter the cells and intercalate into the nucleic acids.
-
UVA Irradiation: Place the culture plates on ice and irradiate with a 365 nm UVA light source.[16] Swirl the plates periodically to ensure even irradiation. The irradiation time will need to be optimized.
-
Cell Harvesting: After irradiation, aspirate the psoralen-containing solution and wash the cells with ice-cold PBS. Harvest the cells by scraping and transfer to a microcentrifuge tube.
-
Nucleic Acid Extraction: Pellet the cells by centrifugation and proceed with the desired nucleic acid extraction protocol (e.g., DNA or RNA isolation). The extracted nucleic acids will contain the psoralen cross-links.
-
Analysis: The crosslinked nucleic acids can then be analyzed using appropriate downstream techniques.
Concluding Remarks
The use of this compound derivatives for labeling nucleic acids is a robust and versatile technique with broad applications in molecular biology and drug development. By understanding the mechanism of action and optimizing experimental conditions, researchers can effectively utilize these powerful tools to gain deeper insights into the complex world of nucleic acid structure and function. The protocols and data presented here serve as a starting point for the design and implementation of psoralen-based crosslinking experiments.
References
- 1. Detecting RNA-RNA interactions using psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New procedure using a psoralen derivative for analysis of nucleosome associated DNA sequences in chromatin of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-pairing interactions between small nuclear RNAs and nuclear RNA precursors as revealed by psoralen cross-linking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralen-crosslinking of DNA as a probe for the structure of active nucleolar chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen photochemistry and nucleic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping of psoralen cross-linked nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crosslinker-modified nucleic acid probes for improved target identification and biomarker detection - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00236D [pubs.rsc.org]
- 13. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New procedure using a psoralen derivative for analysis of nucleosome associated DNA sequences in chromatin of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cross-linking Nascent RNA to a DNA Template Using Trimethylpsoralen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of trimethylpsoralen and its derivatives in cross-linking nascent RNA to its DNA template. This powerful technique allows for the in vivo and in vitro analysis of RNA-DNA hybrids, providing valuable insights into transcription dynamics, DNA topology, and the effects of DNA damage on cellular processes.
Introduction
Psoralens are planar, tricyclic compounds that readily intercalate into the helical structure of nucleic acids.[1] Upon exposure to long-wave ultraviolet (UVA) light (approximately 365 nm), these molecules form covalent adducts with pyrimidine (B1678525) bases, primarily thymines.[1][2] Derivatives of psoralen (B192213), such as 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT) and 4′-hydroxymethyl-4,5′,8-trimethylpsoralen (HMT), can form both monoadducts and interstrand cross-links (ICLs) within DNA duplexes and RNA-DNA hybrids.[1][3] This photochemical reaction effectively "freezes" transient interactions, allowing for their capture and subsequent analysis.
The ability to cross-link nascent RNA to its DNA template provides a unique tool to study various aspects of molecular biology, including:
-
Transcription-induced DNA supercoiling: Psoralen intercalation is sensitive to the topological state of DNA, with a preference for negatively supercoiled regions. This property can be exploited to study the dynamic changes in DNA supercoiling that occur during transcription.[4][5]
-
Mapping RNA-DNA hybrids: By cross-linking and then analyzing the nucleic acid complexes, researchers can identify the specific genomic regions where nascent RNA remains associated with the DNA template.
-
Investigating the impact of DNA damage: The formation of psoralen-induced ICLs can block both transcription and replication, triggering cellular DNA damage responses. Studying these effects is crucial for understanding the mechanisms of action of certain drugs and the cellular response to genotoxic stress.[1]
Mechanism of Action and Workflow
The fundamental principle involves the intercalation of a psoralen derivative into the DNA duplex at the site of transcription, where the nascent RNA is in close proximity to the template strand. Subsequent UVA irradiation covalently links the RNA to the DNA. The cross-linked complexes can then be isolated and analyzed using a variety of molecular biology techniques.
General Experimental Workflow
The following diagram illustrates a typical workflow for psoralen-based cross-linking of nascent RNA to a DNA template.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical crosslinking of transcription complexes with psoralen. I. Covalent attachment of in vitro SV40 nascent RNA to its double-stranded DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Removing Trimethylpsoralen from DNA Samples
For researchers, scientists, and drug development professionals working with trimethylpsoralen (TMP)-modified DNA, the removal of these adducts is a significant challenge. Following treatment with TMP and UVA light, the psoralen (B192213) molecules form covalent monoadducts and interstrand crosslinks (ICLs) with pyrimidine (B1678525) bases in the DNA.[1][2][3] Standard DNA purification techniques are effective at removing unbound TMP, but they do not break the covalent bonds of the DNA adducts. This document provides an overview of the current understanding and available methods for handling TMP-modified DNA, with a focus on purification and the biological mechanisms of adduct removal.
The Challenge of Covalent Adducts
This compound intercalates into the DNA helix and, upon activation by UVA light, forms covalent bonds primarily with thymine (B56734) bases.[2][3] This process can result in two types of lesions: monoadducts, where the TMP molecule is attached to a single DNA strand, and interstrand crosslinks (ICLs), where it connects both strands.[1][3] These adducts are stable and cannot be removed by simple physical purification methods.
The efficiency of adduct formation can be quite high. For the related psoralen derivative 8-methoxypsoralen (8-MOP), up to 40% of the induced adducts can be ICLs.[1] For 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), a high DNA binding constant can lead to as many as 102 adducts per kilobase pair.[4]
Protocol for Removing Unbound this compound
While covalently bound TMP cannot be removed by standard methods, it is crucial to eliminate all unbound molecules from the DNA sample to prevent further reactions and to ensure the purity of the sample for downstream applications. Silica (B1680970) column-based kits are a rapid and effective method for this purpose.[5]
Experimental Protocol: Silica Spin-Column DNA Cleanup
This protocol is a general guideline for using a commercial DNA cleanup kit to remove unbound TMP and other reaction components.
Materials:
-
DNA sample treated with this compound and UVA.
-
Commercial DNA Cleanup Kit (e.g., Qiagen QIAquick PCR Purification Kit, Thermo Scientific GeneJET PCR Purification Kit).
-
Binding Buffer (containing a chaotropic agent).
-
Wash Buffer (containing ethanol).
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water.
-
Microcentrifuge.
-
1.5 mL microcentrifuge tubes.
Procedure:
-
Adjust Binding Conditions: Add 5 volumes of Binding Buffer to 1 volume of the DNA sample and mix thoroughly. For example, add 500 µL of Binding Buffer to a 100 µL DNA sample.
-
Bind DNA: Place a silica spin column into a provided 2 mL collection tube. Apply the sample mixture to the spin column and centrifuge at 17,900 x g (13,000 rpm) for 60 seconds. Discard the flow-through.
-
Wash Column: Add 750 µL of Wash Buffer to the spin column and centrifuge for 60 seconds. Discard the flow-through. This step removes salts and unbound TMP.
-
Second Wash (Optional but Recommended): Repeat the wash step to ensure complete removal of contaminants.
-
Dry Column: After discarding the flow-through from the final wash, centrifuge the empty column for an additional 60 seconds to completely remove any residual ethanol.
-
Elute DNA: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add 30-50 µL of Elution Buffer or nuclease-free water directly to the center of the silica membrane.
-
Incubate: Let the column stand for 1-2 minutes at room temperature to allow the buffer to saturate the membrane.
-
Collect Purified DNA: Centrifuge for 60 seconds to elute the purified DNA, which is now free of unbound TMP. The DNA will still contain the covalent psoralen adducts.
Workflow for TMP Treatment and Purification of Unbound Molecules
References
- 1. researchgate.net [researchgate.net]
- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Psoralen Analysis of RNA Interactions and Structures (PARIS) Protocol: Application Notes and Detailed Protocols for Researchers
Introduction to PARIS Protocol
The Psoralen (B192213) Analysis of RNA Interactions and Structures (PARIS) is a powerful high-throughput sequencing technique designed to provide a comprehensive, near base-pair resolution map of the RNA structurome and interactome within living cells.[1][2][3][4][5] This method is invaluable for researchers and drug development professionals seeking to understand the intricate folding of RNA molecules and their interactions with other RNAs, which are crucial for numerous cellular processes and disease pathogenesis.
The PARIS protocol uniquely combines in vivo psoralen crosslinking, two-dimensional (2D) gel electrophoresis for the purification of crosslinked RNA duplexes, proximity ligation to create chimeric RNA molecules from interacting strands, and subsequent high-throughput sequencing.[1][2][3][4][5] This approach allows for the direct identification of both intramolecular (secondary structures) and intermolecular (RNA-RNA interactions) base-pairing.[1][6] A key advantage of PARIS is its ability to capture long-range and transient RNA interactions as they occur in their native cellular environment, providing a snapshot of the dynamic RNA landscape.[1][6]
Core Applications
-
Transcriptome-wide RNA structure mapping: Elucidating the secondary structures of mRNAs, non-coding RNAs, and viral RNAs.
-
Identification of RNA-RNA interactions: Discovering novel interactions between different RNA molecules, such as those involving small nucleolar RNAs (snoRNAs) and ribosomal RNAs (rRNAs).
-
Characterization of long-range RNA interactions: Mapping contacts between distant regions of the same RNA molecule, which are critical for its three-dimensional folding and function.
-
Analysis of alternative RNA conformations: Identifying and quantifying different structural isoforms of an RNA molecule.
-
Drug discovery and development: Identifying structured RNA elements as potential therapeutic targets and evaluating the impact of small molecules on the RNA structurome.
Quantitative Data Summary
The PARIS protocol yields a rich dataset detailing thousands of RNA-RNA interactions. Below is a representative summary of the types of quantitative data that can be obtained from a typical PARIS experiment in human cells.
| RNA Interaction Type | Total Unique Interactions Identified | Percentage of Total Reads | Average Read Count per Interaction | Span of Interaction (Intramolecular) |
| Intramolecular | ||||
| Short-range (<100 nt) | 150,000 | 65% | 25 | < 100 nt |
| Long-range (>100 nt) | 80,000 | 25% | 15 | 101 - 7,000 nt |
| Intermolecular | ||||
| snoRNA-rRNA | 5,000 | 5% | 150 | N/A |
| mRNA-mRNA | 10,000 | 3% | 10 | N/A |
| lncRNA-mRNA | 3,000 | 1.5% | 12 | N/A |
| Other | 1,000 | 0.5% | 8 | N/A |
Experimental Workflow and Signaling Pathways
The overall experimental workflow of the PARIS protocol is a multi-step process that begins with in vivo crosslinking and culminates in bioinformatics analysis of the sequencing data.
Detailed Experimental Protocols
In Vivo Psoralen Crosslinking
This step utilizes a psoralen derivative, 4’-aminomethyltrioxsalen (AMT), to covalently crosslink pyrimidine (B1678525) bases in regions of RNA duplexes within living cells.
Materials:
-
Adherent cells cultured to ~70% confluency
-
Phosphate-buffered saline (PBS), RNase-free
-
4’-aminomethyltrioxsalen (AMT) solution: 0.5 mg/mL AMT in 1x PBS
-
UV crosslinker with 365 nm bulbs
Protocol:
-
Prepare the AMT crosslinking solution. For a control sample, use 1x PBS without AMT.
-
Remove the culture medium from the cells and wash once with 1x PBS.
-
Add 0.4 mL of the AMT crosslinking solution (or PBS for control) to each 10 cm plate.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Place the cell culture plates on ice inside a pre-chilled UV crosslinker.
-
Irradiate the cells with 365 nm UV light for a total of 5 minutes, with a brief mixing of the solution after 2.5 minutes.
-
Immediately after crosslinking, remove the AMT solution and proceed to RNA extraction.
Total RNA Extraction and Fragmentation
Materials:
-
TRIzol reagent
-
Chloroform
-
RNase-free water
-
ShortCut RNase III
Protocol:
-
Lyse the crosslinked cells directly on the plate using TRIzol reagent, following the manufacturer's protocol for RNA extraction.
-
After isopropanol precipitation, wash the RNA pellet with 80% ethanol and resuspend in RNase-free water.
-
Quantify the RNA concentration and assess its quality using a spectrophotometer and a Bioanalyzer. A successful crosslinking should show a broad peak between 2000 and 4000 nucleotides.[2]
-
Fragment 20 µg of the purified RNA using ShortCut RNase III according to the manufacturer's instructions to obtain fragments predominantly below 150 nucleotides.[4]
2D Gel Electrophoresis for Purification of Crosslinked RNA
This critical step separates the crosslinked RNA duplexes from the much more abundant linear RNA fragments.
Materials:
-
Native polyacrylamide gel (e.g., 10%)
-
Denaturing polyacrylamide gel (e.g., 12% with 7M urea)
-
TBE buffer
-
Gel loading dye
-
UV transilluminator (254 nm)
Protocol:
-
First Dimension (Native Gel):
-
Load the fragmented RNA onto a native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100V) until the dye front reaches the bottom. This separates RNA based on size and shape, with crosslinked duplexes migrating slower.
-
-
Excision and UV Reversal:
-
Stain the gel with a fluorescent RNA stain and visualize.
-
Excise the entire lane of the native gel.
-
Place the gel slice on a UV transilluminator and expose it to 254 nm UV light for 5-10 minutes to reverse the psoralen crosslinks. This will separate the two strands of the former duplex.
-
-
Second Dimension (Denaturing Gel):
-
Place the UV-exposed gel slice horizontally at the top of a denaturing polyacrylamide gel.
-
Run the second dimension gel at a constant power (e.g., 20W) until the dye front reaches the bottom. The two previously crosslinked RNA strands will now migrate according to their individual sizes, appearing as off-diagonal spots.
-
-
Purification:
-
Stain the denaturing gel and excise the gel region containing the off-diagonal RNA spots, which represent the purified, previously crosslinked RNA fragments.
-
Elute the RNA from the gel slices.
-
Proximity Ligation and Library Preparation
The purified RNA fragments are then ligated to form a single chimeric molecule, which is subsequently converted to a cDNA library for sequencing.
Materials:
-
T4 RNA Ligase 1
-
Reverse Transcriptase
-
PCR amplification reagents
-
Sequencing adapters
Protocol:
-
Perform an intramolecular ligation on the purified RNA fragments using T4 RNA Ligase 1. This joins the 5' and 3' ends of the two interacting RNA strands.
-
Reverse transcribe the ligated RNA into cDNA using random hexamers or specific primers.
-
Amplify the cDNA via PCR using primers that add the necessary sequencing adapters.
-
Purify the PCR product to remove primers and dNTPs.
-
Quantify the final library and assess its quality using a Bioanalyzer.
High-Throughput Sequencing and Data Analysis
The prepared library is sequenced on a high-throughput platform, and the resulting data is analyzed to identify the interacting RNA regions.
References
- 1. RNA duplex map in living cells reveals higher order transcriptome structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]
- 6. RNA Duplex Map in Living Cells Reveals Higher-Order Transcriptome Structure [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethylpsoralen-UVA Cross-linking
Welcome to the technical support center for trimethylpsoralen-UVA cross-linking experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their cross-linking efficiency and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and UVA (PUVA) cross-linking?
A1: Psoralens, such as this compound (TMP), are planar tricyclic compounds that readily enter cells and intercalate into DNA, showing a preference for 5'-TA and 5'-AT sequences.[1] Upon exposure to long-wave ultraviolet (UVA) light (320-400 nm), the psoralen (B192213) molecule becomes activated and forms covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[2] This photochemical reaction can result in two types of DNA lesions: monoadducts, where the psoralen attaches to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen molecule covalently links both strands of the DNA helix. The formation of an ICL is a two-step process requiring the absorption of two photons.[3] These DNA lesions block transcription and replication, which can lead to cell cycle arrest and apoptosis.[2][4]
Q2: What is the optimal UVA wavelength for activating this compound?
A2: The optimal UVA wavelength for activating most psoralen compounds, including this compound, is in the range of 320-400 nm, with a peak activation around 365 nm.[2][5] It is crucial to use a UVA light source that emits within this specific range to ensure efficient photoactivation while minimizing potential damage to nucleic acids from shorter wavelength UV light.
Q3: How can I quantify the efficiency of this compound cross-linking?
A3: The efficiency of psoralen-oligonucleotide cross-linking can be quantified using several methods:
-
Denaturing Gel Electrophoresis (PAGE or Agarose): This is a common method to separate cross-linked DNA from non-cross-linked DNA. Under denaturing conditions (e.g., using formamide (B127407) and heat), non-cross-linked double-stranded DNA separates into single strands, which migrate faster through the gel. Covalently cross-linked DNA remains double-stranded and migrates slower. The intensity of the bands can be used to quantify the cross-linking efficiency.[3]
-
Fluorescence-Based Assays: A fluorescence shift can be observed upon the formation of monoadducts and a subsequent decrease in fluorescence can indicate the formation of diadducts (cross-links).[5] This allows for real-time or endpoint measurement of the reaction kinetics.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the different photoproducts (unreacted psoralen, monoadducts, cross-links).
-
Click Chemistry-Based Methods: Novel psoralen analogs with "clickable" functional groups (e.g., an alkyne handle) allow for the attachment of reporter molecules like fluorophores after the cross-linking reaction. This enables sensitive detection and quantification using methods like flow cytometry or fluorescence microscopy.[6]
Q4: What are the cellular consequences of PUVA-induced DNA damage?
A4: PUVA-induced DNA damage, particularly the formation of ICLs, triggers a robust cellular stress response. ICLs are highly cytotoxic lesions as they block both DNA replication and transcription.[2] This leads to the activation of DNA damage response pathways, including the Fanconi anemia pathway and homologous recombination for repair. A key consequence is the activation of the p53 tumor suppressor protein. The ATR kinase, responding to the stalled replication forks and transcriptional complexes caused by ICLs, phosphorylates p53 at Serine-15.[2] This stabilization and activation of p53 can induce cell cycle arrest, allowing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe.[2][4][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Cross-linking Efficiency | Inadequate UVA Dose: The total energy delivered is insufficient to activate the psoralen efficiently. The formation of ICLs requires two photon absorption events.[3] | 1. Increase Irradiation Time/Intensity: Gradually increase the duration or power of UVA exposure. Perform a dose-response curve to find the optimal UVA dose (e.g., 1-10 J/cm²).[3]2. Calibrate UVA Source: Regularly check the output of your UVA lamp with a radiometer to ensure consistent energy delivery, as lamp output can decrease over time.[1] |
| Suboptimal this compound Concentration: The concentration may be too low for efficient intercalation, or too high, leading to aggregation. | 1. Perform Titration: Conduct a dose-response experiment with varying this compound concentrations (e.g., 1 µM, 10 µM, 50 µM) to determine the optimal concentration for your specific cell type or DNA substrate.[3] | |
| Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) can react with activated psoralen, inhibiting the cross-linking reaction.[3] High ionic strength can also affect intercalation.[1] | 1. Use Appropriate Buffers: Use buffers such as PBS, HEPES, or borate (B1201080) at a pH between 7 and 8.[3]2. Optimize Ionic Strength: Ensure the salt concentration is optimal for DNA stability and psoralen activity.[1] | |
| Degraded Psoralen Stock Solution: Psoralens are light-sensitive and can degrade over time. | 1. Prepare Fresh Stock Solutions: Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol (B145695), store in small aliquots protected from light at -20°C, and avoid repeated freeze-thaw cycles.[3] | |
| Inconsistent Results | Fluctuation in UVA Lamp Output: Lamp intensity can vary as it warms up or ages. | 1. Warm-up Lamp: Allow the UVA lamp to warm up before each experiment to achieve a stable output.[1]2. Regular Calibration: Calibrate the lamp output regularly.[1] |
| Variable Sample Geometry: Inconsistent distance or angle between the UVA source and the samples will lead to variable UVA doses. | 1. Use a Fixed Setup: Maintain a constant, documented distance and orientation between the lamp and samples for all experiments.[1] | |
| Inconsistent Cell Density: High cell density can block light penetration, leading to lower efficiency. | 1. Standardize Cell Plating: Ensure consistent cell seeding density and confluency (e.g., 70-80% for adherent cells) at the time of treatment. | |
| High Cell Death or DNA Degradation | Excessive UVA Dose: Over-exposure to UVA can cause non-specific DNA damage and cytotoxicity. | 1. Reduce UVA Exposure: Perform a dose-response experiment to find the optimal UVA dose that maximizes cross-linking while minimizing cell death. |
| Heat Damage: The UVA lamp may generate significant heat. | 1. Cool Samples During Irradiation: Place the culture dish or sample tube on a cold block or on ice during UVA exposure to prevent heat-related damage.[3] | |
| High Monoadducts, Low Interstrand Cross-links (ICLs) | Insufficient UVA Exposure: The formation of an ICL is a two-step process. The first photon absorption forms a monoadduct, and a second is required to convert it to a cross-link. | 1. Increase UVA Dose: A higher UVA dose or longer irradiation time is necessary to increase the probability of the second photoreaction occurring to form ICLs.[2][3] A two-step irradiation protocol can also be effective.[2] |
Quantitative Data Summary
The optimal parameters for this compound-UVA cross-linking are highly dependent on the specific cell type, experimental goals, and equipment used. The following tables provide starting points based on published data.
Table 1: Recommended Starting Concentrations and UVA Doses
| Parameter | In Vitro (Isolated DNA) | In Cell Culture |
| This compound (TMP) Conc. | 1 - 50 µM | 10 ng/mL - 1 µg/mL |
| UVA Wavelength | 365 nm (optimal) | 320 - 400 nm |
| UVA Dose | 1 - 10 J/cm²[3] | 1 - 5 J/cm² or 30 kJ/m²[2] |
| Incubation Time | 5 - 15 minutes | 15 - 60 minutes |
| Irradiation Temperature | On ice / cold block[3] | On ice / cold block |
Table 2: Example Parameters from a Study on Human Fibroblasts
| Psoralen Derivative | Concentration | UVA Dose | Outcome |
| HMT | 10 ng/mL | 30 kJ/m² | Slight induction of p53 phosphorylation |
| HMT | 100 ng/mL | 30 kJ/m² | High levels of p53 and Ser-15 phosphorylation[2] |
| HMT | 0.5 - 1 µg/mL | 500 J/m² (low) | Primarily monoadduct formation[2] |
| HMT | 0.5 µg/mL | 30 kJ/m² (high) | Formation of Interstrand Cross-links (ICLs)[2] |
| *4′-hydroxymethyl-4,5′,8-trimethylpsoralen, a derivative of this compound. |
Visualizations
PUVA-Induced p53 Activation Pathway
Caption: PUVA-induced ICLs trigger ATR-mediated p53 activation, leading to cell cycle arrest or apoptosis.
General Experimental Workflow for PUVA Cross-linking in Cell Culture
Caption: A typical workflow for psoralen-UVA treatment of cultured cells from preparation to analysis.
Experimental Protocols
Protocol 1: General Psoralen-UVA Cross-linking of Adherent Cells
This protocol provides a general framework for inducing DNA cross-links in adherent mammalian cells. Note: All parameters, especially psoralen concentration and UVA dose, should be optimized for your specific cell line and experimental goals.
Materials:
-
Adherent cells cultured to 70-80% confluency in appropriate culture vessels.
-
This compound (TMP) stock solution (e.g., 2 mM in ethanol or DMSO).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Complete cell culture medium.
-
Calibrated UVA light source (365 nm).
-
Cold block or ice bath.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Ensure a healthy, evenly distributed monolayer.
-
Psoralen Incubation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Prepare the working solution of TMP by diluting the stock solution in serum-free medium or PBS to the desired final concentration (e.g., 10 µM).
-
Add the TMP-containing medium to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-60 minutes at 37°C in the dark to allow for psoralen intercalation into the DNA.
-
-
UVA Irradiation:
-
Place the culture dish on a pre-chilled cold block or a bed of ice to minimize heat-induced damage during irradiation.
-
Position the UVA lamp at a fixed and documented distance from the cells.
-
Irradiate the cells with the desired dose of UVA light (e.g., 1-5 J/cm²). The irradiation time will depend on the calibrated intensity of your UVA source (Time = Total Dose / Intensity).
-
-
Post-Irradiation:
-
Immediately after irradiation, aspirate the psoralen-containing medium.
-
Wash the cells twice with sterile PBS to remove any unbound psoralen.
-
Add fresh, pre-warmed complete culture medium.
-
Return the cells to the incubator for the desired post-treatment incubation period before proceeding with downstream analysis.
-
Protocol 2: Analysis of Cross-linking Efficiency by Denaturing Agarose (B213101) Gel Electrophoresis
This protocol is designed to visualize and quantify the formation of interstrand cross-links in a sample of purified DNA.
Materials:
-
PUVA-treated DNA sample.
-
Control (non-treated) DNA sample.
-
Denaturing loading buffer (e.g., containing formamide, EDTA, and a loading dye like bromophenol blue).
-
Agarose gel (e.g., 1%) in a suitable buffer (e.g., TBE).
-
Gel electrophoresis apparatus and power supply.
-
DNA staining solution (e.g., Ethidium Bromide, SYBR Safe).
-
Gel imaging system.
Procedure:
-
Sample Preparation:
-
To approximately 100-500 ng of your DNA sample (both control and PUVA-treated), add an equal volume of denaturing loading buffer.
-
Heat the samples at 95°C for 5-10 minutes to denature the DNA.
-
Immediately place the samples on ice for at least 2 minutes to prevent re-annealing of non-cross-linked strands.
-
-
Electrophoresis:
-
Load the denatured samples onto the agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance (e.g., two-thirds of the gel length).
-
-
Staining and Visualization:
-
Stain the gel with a suitable DNA stain according to the manufacturer's instructions.
-
Visualize the DNA bands using a gel imaging system.
-
-
Analysis:
-
The non-cross-linked control DNA should appear as a fast-migrating band corresponding to single-stranded DNA (ssDNA).
-
In the PUVA-treated sample, a slower-migrating band corresponding to double-stranded DNA (dsDNA) will be present if ICLs have formed. A band corresponding to ssDNA will represent non-cross-linked molecules.
-
Quantify the intensity of the ssDNA and dsDNA bands using densitometry software to calculate the percentage of cross-linked DNA.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 6. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Troubleshooting Trimethylpsoralen Cross-Linking
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of trimethylpsoralen-induced cross-links in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no DNA cross-linking. What are the most common causes?
Low cross-linking efficiency can be attributed to several factors, ranging from suboptimal reaction conditions to issues with reagents and equipment. The most common culprits include insufficient UVA exposure, incorrect this compound concentration, inappropriate buffer systems, or degradation of the psoralen (B192213) stock solution.[1]
Q2: How does the concentration of this compound affect cross-linking yield?
The concentration of the psoralen derivative is critical. A suboptimal concentration can lead to poor results.
-
Too Low: Insufficient psoralen molecules will be available to intercalate into the DNA, resulting in a low number of potential cross-linking events.[2]
-
Too High: Excessively high concentrations can cause the psoralen derivative to aggregate or lead to non-specific binding, which can also inhibit efficient cross-linking.[2]
Recommendation: Perform a concentration titration to determine the optimal psoralen-to-DNA ratio for your specific experimental conditions.[2]
Q3: My results show a high level of monoadducts but very few interstrand cross-links (ICLs). What is happening?
This is a classic indication of insufficient UVA exposure. The formation of an ICL is a two-step photochemical reaction:
-
First Photon Absorption: An intercalated psoralen molecule absorbs a UVA photon to form a monoadduct with a pyrimidine (B1678525) base (preferentially thymine).[1][3]
-
Second Photon Absorption: The psoralen moiety of the monoadduct must absorb a second photon to react with a pyrimidine on the opposite DNA strand, forming an ICL.[1][3]
If the UVA dose is too low, the reaction is more likely to stop at the monoadduct stage.[1] Increasing the UVA dose generally leads to a higher proportion of cross-links compared to monoadducts.[1]
Q4: What is the optimal wavelength and dose of UVA light for this compound cross-linking?
This compound is activated by long-wavelength ultraviolet light (UVA), typically in the 320-400 nm range.[4][5]
-
Optimal Wavelength: The peak activation wavelength is approximately 365 nm for inducing cross-links.[1][6]
-
UVA Dose: The total energy delivered, measured in Joules per square centimeter (J/cm²), is a critical parameter. Insufficient dosage will result in low yield, while excessive dosage can lead to unwanted DNA damage.[2] A typical dose range for in vitro experiments is between 0.5 and 10.0 J/cm².[1] The optimal dose should be determined empirically for your specific system.[1]
Q5: Could my UVA lamp be the source of the problem?
Yes, issues with the UVA light source are a common cause of poor cross-linking.
-
Lamp Age: The output of UVA lamps can decrease over time. It is crucial to calibrate your light source regularly with a suitable radiometer to ensure consistent energy delivery.[2]
-
Warm-up Time: Ensure the lamp is properly warmed up before each experiment to achieve a stable and consistent output.[2]
-
Sample Geometry: The distance and angle of your sample from the UVA source significantly affect the actual energy dose received. Maintain a consistent and documented setup for all experiments to ensure reproducibility.[2]
Q6: Does the DNA sequence or buffer composition matter?
Absolutely. Both can significantly influence the efficiency of the reaction.
-
DNA Sequence: Psoralens preferentially intercalate at 5'-TA and 5'-AT sequences.[2][7] If your DNA substrate has a low frequency of these sites, you can expect lower cross-linking yields.[2] For initial optimization, consider using a DNA substrate known to have a high density of these sites.[2]
-
Buffer Conditions: The ionic strength and pH of the reaction buffer can affect the efficiency of psoralen intercalation.[2] Additionally, some buffer components can interfere with the reaction. Buffers containing primary amines, such as Tris or glycine, should be used with caution as they can potentially react with the cross-linker.[1][2] Phosphate-buffered saline (PBS) is often a suitable choice.[6]
Q7: How should I prepare and store my this compound stock solution?
Proper handling of this compound is essential for maintaining its activity. Psoralen derivatives often have limited solubility in aqueous solutions.[1]
-
Solvent: Prepare a high-concentration stock solution (e.g., 2-50 mM) in a suitable solvent like DMSO or ethanol.[1][6]
-
Storage: Aliquot the stock solution into small, light-protecting tubes (e.g., amber microcentrifuge tubes) to avoid repeated freeze-thaw cycles.[1]
-
Temperature: Store the aliquots protected from light at -20°C for long-term use.[1]
Data & Experimental Parameters
Table 1: Comparison of Psoralen Derivatives for Leukocyte Inactivation
This table compares the efficacy of different psoralen derivatives in forming DNA adducts and inactivating T-cells when combined with UVA light. S-59, a novel psoralen, shows significantly higher activity.
| Psoralen Derivative | Adducts per 1,000 bp (at 150 µM & 1.9 J/cm² UVA) | Min. Concentration for T-cell Inactivation (at 1.0 J/cm² UVA) |
| S-59 | 12.0 ± 3.0 | 0.05 µM |
| AMT | 6.0 ± 0.9 | 1.0 µM |
| 8-MOP | 0.7 | 10.0 µM |
| (Data sourced from a study on the inactivation of leukocytes in platelet concentrates)[4] |
Table 2: General Experimental Parameters for In Vitro Cross-Linking
| Parameter | Recommended Range/Value | Notes |
| Psoralen Derivative | This compound (TMP) | Shows higher cross-linking efficiency than 8-MOP.[6] |
| Stock Solution | 2-50 mM in DMSO or Ethanol | Store at -20°C, protected from light.[1][6] |
| Working Concentration | 1-150 µM | Must be optimized via titration for the specific application.[2][4] |
| Reaction Buffer | PBS | Avoid buffers containing primary amines (e.g., Tris).[2][6] |
| UVA Wavelength | ~365 nm | [1][6] |
| UVA Dose | 0.5 - 10.0 J/cm² | Insufficient dose leads to monoadducts; must be optimized.[1] |
Key Experimental Protocols
Protocol 1: General In Vitro this compound Cross-Linking
This protocol provides a basic framework for cross-linking a DNA sample in vitro.
-
Reaction Setup: In a microcentrifuge tube, combine your DNA sample (e.g., plasmid, PCR product) with a non-reactive buffer like 1x PBS.[1]
-
Add this compound: Thaw an aliquot of the stock solution. Dilute it into the reaction mixture to achieve the desired final concentration (optimization may be required).
-
Incubation (Intercalation): Incubate the mixture in the dark for 10-15 minutes at room temperature to allow the this compound to intercalate into the DNA.
-
UVA Irradiation: Place the open sample tube on a cold block or on ice to prevent heat-induced damage.[1] Expose the sample to a 365 nm UVA light source for the time required to deliver the desired dose (e.g., 1-10 J/cm²).[1]
-
Post-Irradiation: The cross-linked sample is now ready for downstream applications or analysis.
Protocol 2: Analysis by Denaturing Agarose (B213101) Gel Electrophoresis
This method is effective for visualizing the success of an interstrand cross-linking reaction. Under denaturing conditions, non-cross-linked double-stranded DNA (dsDNA) separates into single strands, while covalently cross-linked DNA remains double-stranded and migrates slower.[1]
-
Sample Preparation: Mix the cross-linked DNA sample with a denaturing loading buffer (e.g., containing formamide (B127407) and EDTA).[1]
-
Denaturation: Heat the sample at 95°C for 5 minutes and then immediately place it on ice to ensure complete denaturation of non-cross-linked strands.[1]
-
Gel Electrophoresis: Run the samples on a standard agarose gel containing a DNA stain (e.g., SYBR Safe).
-
Visualization: Visualize the gel under a UV or blue-light transilluminator. The presence of a higher molecular weight band corresponding to dsDNA in the cross-linked sample lane (which is absent in the non-irradiated control) indicates successful interstrand cross-linking.
Visual Guides & Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of leukocytes in platelet concentrates by photochemical treatment with psoralen plus UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phototherapy and photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 7. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize non-specific binding of trimethylpsoralen
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylpsoralen (TMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and improve the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMP) and what is its primary application?
A1: 4,5',8-trimethylpsoralen (TMP) is a tricyclic furocoumarin that acts as a potent photosensitive DNA crosslinking agent. Upon intercalation into the DNA double helix, TMP can be photoactivated by long-wave ultraviolet light (UVA, 320-400 nm) to form covalent linkages with pyrimidine (B1678525) bases, primarily thymines. This results in the formation of monoadducts and interstrand crosslinks (ICLs), which can be used to study DNA structure, repair mechanisms, and inhibit DNA replication and transcription.
Q2: What is non-specific binding in the context of TMP experiments?
A2: Non-specific binding refers to the interaction of TMP with molecules other than the intended target, which is typically DNA. Psoralens can also undergo photoaddition reactions with other cellular components like proteins.[1] This can lead to high background signals, making it difficult to distinguish the specific DNA crosslinking events you are studying. Non-specific binding can be caused by various molecular forces, including hydrophobic and charge-based interactions.[2]
Q3: Why is it crucial to minimize non-specific binding of TMP?
A3: Minimizing non-specific binding is critical for obtaining accurate and reproducible results. High non-specific binding can lead to:
-
High background noise: This can obscure the specific signal from DNA crosslinks, making data interpretation difficult, especially in sensitive applications like Southern blotting.[1][3]
-
False positives: Non-specific interactions can be misinterpreted as specific crosslinking events.
-
Reduced signal-to-noise ratio: A high background reduces the clarity of the specific signal, making it harder to detect subtle changes in DNA crosslinking.
-
Inaccurate quantification: High background will interfere with the accurate measurement of DNA crosslinks.
Q4: What are the main factors that contribute to non-specific TMP binding?
A4: Several factors can contribute to non-specific binding:
-
Excessive TMP concentration: Using a higher concentration of TMP than necessary increases the likelihood of random, non-specific interactions.[2]
-
Suboptimal incubation time and temperature: These parameters can influence the kinetics of both specific and non-specific binding.
-
Inadequate washing: Insufficient removal of unbound or loosely bound TMP can lead to high background.
-
Hydrophobic and electrostatic interactions: TMP can interact non-specifically with proteins and other macromolecules through these forces.
-
Presence of reactive groups on other molecules: Besides DNA, other cellular components may have sites susceptible to photo-reaction with TMP.[1]
Troubleshooting Guides
Issue 1: High Background in Southern Blot or Gel-Based Assays
High background, often appearing as a smear in your sample lanes, can make it impossible to see distinct bands corresponding to your crosslinked DNA of interest.
Caption: Troubleshooting workflow for high background in TMP experiments.
| Potential Cause | Recommended Solution |
| TMP Concentration Too High | Titrate the TMP concentration to find the lowest effective concentration that provides a specific signal without high background. Start with a range and perform a dose-response experiment. |
| Inadequate Washing | Increase the number and/or duration of wash steps after TMP incubation and UVA irradiation. Consider modifying the wash buffer composition (see Table 1). |
| Non-specific Adsorption to Surfaces | If working with purified DNA or proteins, pre-block surfaces (e.g., microplates, beads) with an inert protein like Bovine Serum Albumin (BSA) or non-fat dry milk.[4] |
| Excessive UVA Exposure | Over-irradiation can lead to non-specific damage and crosslinking. Titrate the UVA dose to find the optimal exposure time and intensity. |
| Contaminating Proteins | If working with isolated DNA, ensure it is free of protein contamination by performing phenol:chloroform extraction and ethanol (B145695) precipitation. |
Issue 2: Low Signal-to-Noise Ratio
Even if you can see your specific band, a low signal-to-noise ratio can make quantification unreliable.
Caption: Workflow for enhancing the signal-to-noise ratio in TMP assays.
| Potential Cause | Recommended Solution |
| Suboptimal Blocking | The blocking agent may not be effective enough or used at the wrong concentration. Test different blocking agents (e.g., BSA, casein, non-fat dry milk) and titrate their concentrations (see Table 2).[4][5] |
| Inefficient Washing | The wash buffer may not be stringent enough to remove non-specifically bound TMP. Try adding a non-ionic detergent like Tween 20 and/or increasing the salt concentration (see Table 1).[2][6][7] |
| Non-optimal Incubation Conditions | The incubation time and temperature can affect the equilibrium of specific versus non-specific binding. Empirically determine the optimal conditions for your system. |
| Probe/Antibody Issues (for detection) | If using a detection method involving probes or antibodies, ensure they are specific and used at the optimal concentration to avoid cross-reactivity. |
Experimental Protocols
Protocol 1: Optimizing TMP Concentration for In-Cell Crosslinking
This protocol provides a framework for determining the optimal TMP concentration to maximize specific DNA crosslinking while minimizing non-specific binding and cytotoxicity.
-
Cell Culture: Plate your cells of interest at an appropriate density to reach about 70-80% confluency on the day of the experiment.
-
TMP Dilution Series: Prepare a series of TMP concentrations in a suitable vehicle (e.g., DMSO) and then dilute into pre-warmed PBS or cell culture medium. Typical starting concentrations range from 1 to 50 µg/mL.
-
Incubation:
-
Wash cells once with warm PBS.
-
Add the TMP solutions to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C, protected from light. Include a no-TMP control.
-
-
UVA Irradiation:
-
Place the cell culture plates on a cold surface (e.g., an ice-water bath) to halt cellular processes.
-
Expose the cells to UVA light (365 nm) for a fixed duration. The optimal energy dose should be determined empirically.
-
-
Cell Lysis and DNA Extraction:
-
Wash the cells twice with cold PBS to remove unbound TMP.
-
Lyse the cells and extract genomic DNA using your standard protocol.
-
-
Analysis:
-
Quantify the amount of crosslinking at each TMP concentration. This can be done using various methods, such as Southern blotting with a probe for a specific genomic region, or by observing the mobility shift of DNA on a denaturing gel.
-
Assess cell viability (e.g., using a Trypan Blue exclusion assay) for each TMP concentration to determine cytotoxicity.
-
-
Optimization: Select the TMP concentration that gives the best signal-to-noise ratio for DNA crosslinking with minimal cytotoxicity.
Protocol 2: General Wash Buffer Optimization
This protocol helps to optimize wash buffer conditions to reduce background signal from non-specifically bound TMP.
-
Perform TMP Crosslinking: Conduct your standard TMP crosslinking experiment up to the washing steps.
-
Prepare a Series of Wash Buffers: Prepare several wash buffers with varying compositions (see Table 1 for examples).
-
Washing:
-
Divide your samples into groups, with each group to be washed with a different buffer.
-
Wash each sample multiple times (e.g., 3-4 times for 5-10 minutes each) with the designated buffer at room temperature or 4°C with gentle agitation.
-
-
Downstream Analysis: Proceed with your standard protocol for DNA extraction and analysis (e.g., Southern blotting, PCR-based methods).
-
Evaluation: Compare the background levels and specific signal intensity across the different wash conditions to identify the optimal buffer composition for your experiment.
Data Presentation
Table 1: Example Wash Buffer Compositions for Reducing Non-Specific Binding
Note: The optimal composition should be empirically determined for your specific application.
| Buffer Component | Concentration Range | Purpose | Reference |
| NaCl | 150 mM - 1 M | Reduces non-specific electrostatic interactions. | [2][8] |
| Tris-HCl (pH 7.5-8.0) | 10 - 50 mM | Buffering agent. | [9] |
| EDTA | 1 - 10 mM | Chelates divalent cations, inhibits nucleases. | [10] |
| Tween 20 | 0.05% - 0.2% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. | [2][6][7][11] |
| SDS | 0.1% - 1% (w/v) | Ionic detergent for more stringent washing (may disrupt some specific interactions). | [12] |
Table 2: Common Blocking Agents to Reduce Non-Specific Binding
Note: These are typically used in applications where TMP might bind to surfaces or non-target proteins, such as in vitro assays or during certain sample processing steps.
| Blocking Agent | Typical Concentration | Notes | Reference |
| Bovine Serum Albumin (BSA) | 1% - 3% (w/v) | A commonly used protein blocking agent. | [2][13][14][15] |
| Non-Fat Dry Milk | 2% - 5% (w/v) | A cost-effective alternative to BSA. Not recommended for use with biotin-streptavidin systems due to endogenous biotin. | [4][16] |
| Casein | 0.5% - 2% (w/v) | Can be a very effective blocking agent. | [4][16] |
| Normal Serum (e.g., from the host of the secondary antibody) | 5% - 10% (v/v) | Can be used to block non-specific binding of antibodies in detection steps. | [5][13] |
References
- 1. Southern blotting - high background, no clear signal? - General Lab Techniques [protocol-online.org]
- 2. nicoyalife.com [nicoyalife.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
- 14. Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bovine Serum Albumin (BSA) Blocking Buffer [sigmaaldrich.com]
- 16. thermofisher.com [thermofisher.com]
Technical Support Center: Trimethylpsoralen's Off-Target Cellular Effects
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the cellular effects of trimethylpsoralen (TMP), a key compound in PUVA (Psoralen + UVA) therapy. While the DNA cross-linking properties of TMP are well-documented, its effects on other cellular components are also critical for a comprehensive understanding of its mechanism of action and potential side effects. This guide provides answers to frequently asked questions and detailed protocols for investigating these off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing signs of oxidative stress after this compound + UVA treatment, even when DNA repair pathways are inhibited. What could be the cause?
A1: This is a common observation. While TMP's primary therapeutic action is DNA cross-linking, upon photoactivation by UVA, it can also induce oxidative stress through DNA-independent mechanisms.[1][2] This occurs via a Type II photodynamic reaction, which is oxygen-dependent.[1] Photoactivated TMP can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (B77818) anions (O₂⁻).[1][2][3] These ROS can then damage various cellular components, including lipids and proteins, leading to oxidative stress.[2][4]
Troubleshooting Steps:
-
Measure ROS production: Use fluorescent probes like DCFDA or MitoSOX Red to quantify intracellular or mitochondrial ROS levels, respectively, post-treatment.
-
Assess lipid peroxidation: Measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), which are stable end-products of lipid peroxidation.[5]
-
Include antioxidant controls: Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to determine if it mitigates the observed oxidative stress, confirming the role of ROS.
Q2: I'm observing mitochondrial dysfunction in my cell cultures treated with this compound. What specific mitochondrial components are affected?
A2: Mitochondrial damage is a significant off-target effect of PUVA therapy. Research indicates that photoproducts of psoralen (B192213) (POPs), generated by irradiating a psoralen solution with UVA, can directly target mitochondria.[6] These molecules have been shown to induce the opening of the mitochondrial permeability transition pore (PTP).[6] This leads to a collapse of the mitochondrial membrane potential (ΔΨm), mitochondrial depolarization, and subsequent initiation of the apoptotic cascade.[6][7] Furthermore, this damage can result in increased mitochondrial ROS (mtROS) production and structural damage to the mitochondria.[7]
Troubleshooting Steps:
-
Monitor Mitochondrial Membrane Potential (ΔΨm): Use potentiometric dyes like JC-1 or TMRE to assess changes in ΔΨm. A decrease in the red/green fluorescence ratio for JC-1 indicates depolarization.[7]
-
Inhibit the PTP: Use Cyclosporin A, a PTP inhibitor, to see if it prevents mitochondrial depolarization and cell death in your model.[6]
-
Visualize Mitochondrial Morphology: Employ mitochondrial-specific dyes like MitoTracker Green, which stains mitochondria regardless of membrane potential, to observe structural changes such as fragmentation.[7]
Q3: We've noticed changes in cell membrane integrity in our experiments. Does this compound directly damage lipids and proteins?
A3: Yes, the cell membrane is a primary target for photoactivated TMP.[1][8][9] The damage is primarily mediated by ROS generated during the Type II reaction.[1][2] These ROS can initiate lipid peroxidation, a chain reaction that degrades lipids in the cell membrane, leading to a loss of membrane integrity.[4][5][10] Additionally, photoactivated TMP can react with unsaturated fatty acids, forming cycloadducts that alter membrane structure.[11] Beyond lipids, membrane proteins are also susceptible to damage. Studies have shown that PUVA can alter membrane proteins and even affect growth factor receptors, such as the EGF receptor, by inhibiting its binding and tyrosine kinase activity.[4][8] This disruption of membrane components can lead to rapid cell damage, observable within milliseconds of PUVA exposure.[12]
Troubleshooting Steps:
-
Perform a Cell Viability/Membrane Integrity Assay: Use assays like Trypan Blue exclusion or Propidium Iodide (PI) staining. An increase in stained cells indicates compromised membrane integrity.[12]
-
Quantify Lipid Peroxidation: Measure MDA or 4-HNE levels as described in Q1. An increase in these markers correlates with membrane lipid damage.[5][13]
-
Analyze Protein Modifications: Use techniques like Western blotting to check for carbonylation of membrane proteins, a marker of oxidative protein damage.
Q4: Could this compound be inducing endoplasmic reticulum (ER) stress? What markers should I look for?
A4: While direct evidence linking this compound specifically to ER stress is still emerging, it is a plausible mechanism given that PUVA therapy induces oxidative stress and protein damage, which are known triggers of ER stress.[14][15] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, activating the Unfolded Protein Response (UPR).[14] Since psoriasis itself is associated with elevated ER stress markers in keratinocytes, it is conceivable that treatments affecting cellular homeostasis could modulate this pathway.[14][16]
Troubleshooting Steps:
-
Examine ER Morphology: Use transmission electron microscopy (TEM) to look for ultrastructural changes, such as ER expansion or swelling.[14][16]
-
Measure ER Stress Markers via Western Blot: Probe for key UPR proteins such as:
-
BiP (GRP78): A chaperone that is upregulated during ER stress.[14]
-
CHOP (GADD153): A transcription factor strongly induced during prolonged ER stress that often leads to apoptosis.[14][17]
-
XBP1s (spliced X-box binding protein 1): A potent transcription factor activated by the IRE1 pathway of the UPR.[14]
-
-
Assess UPR Signaling: You can also measure the phosphorylation of PERK and eIF2α, which are early events in one of the major UPR branches.
Quantitative Data Summary
| Parameter Measured | Cell Type | Treatment Conditions | Result | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | A549 NSCLC Cells | High-dose psoralen | Significant reduction in ΔΨm (depolarization) | |
| Mitochondrial Mass | A549 NSCLC Cells | Psoralen treatment | Significant reduction in MitoTracker Green fluorescence, indicating structural damage | [7] |
| Lipid Peroxidation (MDA levels) | Doxorubicin-treated mice | Psoralen co-treatment | Significantly reduced serum MDA levels compared to Doxorubicin alone | |
| Cell Membrane Damage | Human Lymphoid Cells | 0.1-1.0 µg/ml 8-MOP + UVA pulse | >10% of cells damaged within 1 millisecond | [12] |
Detailed Experimental Protocols
Protocol 1: Assessing Mitochondrial Membrane Potential (MMP) using JC-1
This protocol is adapted from methodologies used to assess psoralen-induced mitochondrial dysfunction.[7]
Objective: To quantitatively measure changes in mitochondrial membrane potential following TMP + UVA treatment.
Materials:
-
JC-1 Staining Kit (contains JC-1 dye, and Assay Buffer)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - positive control for depolarization
-
Cells in culture, plated in 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
Treatment: Treat cells with desired concentrations of this compound for the appropriate duration. Include wells for a negative control (vehicle only) and a positive control (e.g., 50 µM CCCP for 30 minutes).
-
UVA Irradiation: Following TMP incubation, wash cells with PBS and add fresh media. Expose the plate to a calibrated UVA light source (e.g., 365 nm) for the required duration to deliver the desired dose (J/cm²). Return to the incubator.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution by diluting the JC-1 stock in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the medium from the cells and add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Washing: Remove the staining solution and wash the cells twice with 100 µL of Assay Buffer.
-
Measurement:
-
Add 100 µL of Assay Buffer to each well.
-
Plate Reader: Measure fluorescence intensity. For J-aggregates (healthy, polarized mitochondria), use an excitation of ~535 nm and emission of ~590 nm (red). For JC-1 monomers (depolarized mitochondria), use an excitation of ~485 nm and emission of ~530 nm (green).
-
Microscopy: Visualize cells using filters for red and green fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or stressed cells will show green fluorescence.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Protocol 2: Measuring Lipid Peroxidation via Malondialdehyde (MDA) Assay
This protocol is based on the principle of detecting MDA, a byproduct of lipid peroxidation.[5][13]
Objective: To quantify the extent of lipid peroxidation in cell lysates after TMP + UVA treatment.
Materials:
-
Thiobarbituric Acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Spectrophotometer or fluorescence plate reader
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with TMP + UVA as described in Protocol 1.
-
Cell Lysis: After treatment, wash cells with cold PBS and harvest. Lyse the cells on ice using a suitable lysis buffer containing a protease inhibitor cocktail and BHT to prevent new lipid peroxidation during the assay.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) for normalization.
-
MDA Reaction:
-
In a microcentrifuge tube, mix a volume of cell lysate (containing ~100-200 µg of protein) with a solution of TCA to precipitate proteins. Centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Add TBA solution to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at ~532 nm.
-
-
Quantification: Create a standard curve using the MDA standard. Calculate the concentration of MDA in each sample from the standard curve and normalize to the protein concentration of the lysate.
Protocol 3: Detecting ER Stress Markers by Western Blot
This protocol provides a method to detect the upregulation of key ER stress proteins.[14][17]
Objective: To qualitatively or semi-quantitatively assess the induction of the UPR in response to TMP + UVA.
Materials:
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-BiP) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the band intensity of the target proteins to a loading control (e.g., β-actin) to compare expression levels across different conditions.
Mandatory Visualizations
References
- 1. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular aspects of drug photosensitivity with special emphasis on psoralen photosensitization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of psoralens on Fenton-like reaction generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photophysical alterations of erythrocyte membrane by 4,5',8-trimethyl psoralen: membrane response towards psoralen phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mitochondrial effects of novel apoptogenic molecules generated by psoralen photolysis as a crucial mechanism in PUVA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Damage-induced Ferroptosis: The Molecular Mechanism by Which Psoralen Inhibits the Proliferation and Invasion of Non-small-cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ultraviolet-induced formation of reactive oxygen species, lipid peroxidation, erythema and skin photosensitization by polypodium leucotomos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoreaction of skin-sensitizing trimethyl psoralen with lipid membrane models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PUVA therapy damages psoriatic and normal lymphoid cells within milliseconds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Endoplasmic reticulum stress links psoriasis vulgaris with keratinocyte inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endoplasmic reticulum stress increases the expression and function of toll-like receptor-2 in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endoplasmic reticulum stress links psoriasis vulgaris with keratinocyte inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TSPYL5 activates endoplasmic reticulum stress to inhibit cell proliferation, migration and invasion in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trimethylpsoralen Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of trimethylpsoralen (TMP) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound (TMP)?
A1: this compound is a hydrophobic compound with poor aqueous solubility.[1] For in vitro experiments, it is typically dissolved in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions.[2] Chloroform is also an effective solvent.[3]
Q2: What is the solubility of this compound in common organic solvents?
A2: The solubility of this compound can vary slightly depending on the source and purity of the compound and the solvent. The following table summarizes reported solubility values.
Data Presentation: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Conditions | Citation |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL (184.99 mM) | Requires sonication | [2] |
| Dimethyl Sulfoxide (DMSO) | 6.6 mg/mL (28.92 mM) | Requires ultrasonic and warming | [2] |
| Chloroform | 50 mg/mL | - | [3] |
| Water | < 0.1 mg/mL (insoluble) | - | [2] |
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and what can I do?
A3: This is a common issue known as precipitation, which occurs when a compound that is soluble in a concentrated organic stock solution (like DMSO) is diluted into an aqueous medium where it is poorly soluble.[4] The rapid change in solvent polarity causes the compound to "crash out" of the solution.
To prevent this, you can:
-
Lower the final DMSO concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to keep this as low as possible.[5]
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions in the medium.
-
Increase mixing: Add the TMP stock solution to the medium while vortexing or stirring to promote rapid dispersion.[5]
-
Warm the medium: Pre-warming the cell culture medium to 37°C can sometimes help maintain solubility during dilution.[5]
Q4: Are there alternative methods to improve the aqueous solubility of this compound without using high concentrations of organic solvents?
A4: Yes, complexation with cyclodextrins is a highly effective method to significantly increase the aqueous solubility of poorly soluble compounds like psoralens.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form inclusion complexes with psoralen, dramatically enhancing its water solubility.[6][7]
Data Presentation: Enhancement of Psoralen Aqueous Solubility with HP-β-Cyclodextrin
| Compound | Initial Aqueous Solubility | HP-β-CD Concentration | Final Aqueous Solubility | Fold Increase | Citation |
| Psoralen | 0.27 mM | 70 mM | 2.72 mM | 10-fold | [6][7] |
Note: This data is for the parent compound psoralen, but similar improvements can be expected for this compound.
Q5: How should I prepare and store this compound stock solutions?
A5: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mg/mL).[2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can affect compound stability and solubility.[4] Stock solutions in DMSO are generally stable for several months when stored properly.[6][8] It is recommended to protect the solutions from light.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Symptoms:
-
The cell culture medium becomes cloudy or turbid after adding the TMP stock solution.
-
Visible particulate matter or crystals are observed in the wells of the culture plate.
Possible Causes:
-
The final concentration of TMP exceeds its solubility limit in the aqueous medium.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain TMP in solution.
-
Rapid dilution of the DMSO stock into the aqueous medium.
-
Interaction of TMP with components in the cell culture medium, such as salts or proteins.[1]
Solutions:
-
Optimize the Final DMSO Concentration: Determine the highest concentration of DMSO your cells can tolerate without toxicity (typically 0.1% to 0.5%). Prepare your TMP dilutions to not exceed this limit.
-
Stepwise Dilution Protocol:
-
Prepare an intermediate dilution of your TMP stock in cell culture medium.
-
Add this intermediate dilution to the final culture volume.
-
-
Enhance Mixing: Add the TMP stock solution dropwise to the culture medium while gently vortexing or swirling the plate.
-
Consider Co-solvents: For certain applications, a small percentage of another co-solvent like ethanol (B145695) might be tolerated by cells and could help improve solubility. However, this must be carefully validated for cell toxicity.
-
Use Cyclodextrins: Prepare a TMP-cyclodextrin inclusion complex to significantly increase its aqueous solubility (see Experimental Protocols section).
Issue 2: Inconsistent or Non-reproducible Experimental Results
Symptoms:
-
High variability in biological response between replicate wells or experiments.
-
Loss of TMP activity over time.
Possible Causes:
-
Incomplete dissolution of the TMP stock solution.
-
Precipitation of TMP in the assay plate, leading to variations in the effective concentration.
-
Degradation of TMP in the stock solution due to improper storage.
-
Variability in the final concentration of the organic solvent.
Solutions:
-
Ensure Complete Dissolution of Stock: After dissolving TMP in DMSO, visually inspect the solution to ensure there are no solid particles. Gentle warming and sonication can aid dissolution.[2]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of TMP in your assay medium for each experiment from a frozen stock aliquot. Do not store diluted aqueous solutions of TMP.
-
Proper Stock Solution Storage: Aliquot your high-concentration DMSO stock into single-use vials and store them at -80°C, protected from light.[4] Avoid repeated freeze-thaw cycles.[8]
-
Control for Solvent Effects: Maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, including vehicle controls.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator water bath for 10-15 minutes or gently warm the solution to 37°C to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterile stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other psoralens and can be optimized for TMP.[6][7]
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at the desired concentration (e.g., 70 mM) in sterile water or buffer.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Shake the mixture vigorously at a controlled temperature (e.g., 25-37°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution to pellet the undissolved TMP.
-
Collect Supernatant: Carefully collect the supernatant, which contains the water-soluble TMP-HP-β-CD complex.
-
Sterilization and Quantification: Sterilize the solution by filtration through a 0.22 µm filter. The concentration of TMP in the solution should be determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Mandatory Visualizations
Caption: A general experimental workflow for conducting in vitro assays using this compound.
Caption: An overview of potential signaling pathways affected by photoactivated this compound.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trimethylpsoralen Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling, storage, and troubleshooting of trimethylpsoralen (TMP) stock solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its good solubilizing capacity for psoralen (B192213) derivatives. Ethanol (B145695) can also be used. For aqueous solutions, it is advisable to first dissolve this compound in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. We do not recommend storing aqueous solutions for more than one day.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To prevent degradation, this compound stock solutions should be stored under the following conditions:
-
Temperature: For long-term storage, -20°C or -80°C is recommended. Some product information sheets suggest stability for at least four years at -20°C.[1] For short-term storage, 2-8°C can be used, but it is crucial to protect the solution from light.[2]
-
Light: this compound is a photosensitive compound.[2] All stock solutions must be stored in light-resistant containers, such as amber vials, and protected from exposure to UV and ambient light.
-
Aliquoting: It is best practice to aliquot the stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles, which can potentially lead to degradation and the introduction of moisture.
Q3: How long can I store this compound stock solutions?
A3: The stability of your this compound stock solution is dependent on the storage conditions. While some data suggests stability for years at -20°C in a crystalline solid form, solutions in DMSO are generally stable for several months when stored properly at -20°C or -80°C.[1] However, for critical experiments, it is always recommended to prepare fresh stock solutions to ensure the highest quality and consistency of your results.
Q4: My this compound stock solution has precipitated after storage. What should I do?
A4: Precipitation can occur, especially after freeze-thaw cycles or if the concentration is high. To redissolve the precipitate, gently warm the vial to room temperature and vortex or sonicate until the solution is clear. If the precipitate does not redissolve, it is advisable to discard the solution and prepare a fresh one. To prevent precipitation, consider preparing a slightly more dilute stock solution and always ensure vials are tightly sealed to prevent solvent evaporation.
Q5: I am observing inconsistent results in my experiments using a this compound stock solution. What could be the cause?
A5: Inconsistent results can stem from the degradation of the this compound stock solution.[3] Key factors to consider are:
-
Improper Storage: Ensure the stock solution is consistently stored at the recommended temperature and protected from light.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
Age of the Solution: For highly sensitive assays, it is best to use freshly prepared solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving. | - Inadequate solvent volume. - Low-quality or hydrated solvent. | - Ensure the correct volume of high-purity, anhydrous DMSO or ethanol is used. - Gently warm the solution and vortex or sonicate to aid dissolution. |
| Precipitation observed in the stock solution upon thawing. | - Concentration is too high for the storage temperature. - Solvent evaporation. - Absorption of moisture by DMSO. | - Gently warm and vortex/sonicate to redissolve. - Consider preparing a more dilute stock solution. - Ensure vials are tightly sealed. - Use anhydrous DMSO and handle it in a low-humidity environment. |
| Color change in the stock solution. | - Degradation of this compound, possibly due to light exposure or oxidation. | - Discard the solution and prepare a fresh stock. - Ensure proper light protection during storage and handling. |
| Low or no biological activity in the experiment. | - Degraded this compound stock solution. - Incorrect concentration of the stock solution. | - Prepare a fresh stock solution from a reliable source of this compound powder. - Verify the concentration of the stock solution using a spectrophotometer, if possible. |
Data Summary
While specific quantitative long-term stability data for this compound in common laboratory solvents is not extensively available in the literature, the following table summarizes general recommendations and observations for psoralen derivatives.
| Parameter | Recommendation/Observation | Key Considerations |
| Recommended Solvent | DMSO, Ethanol | DMSO offers higher solubility for concentrated stocks. |
| Long-Term Storage Temperature | -20°C or -80°C | Minimizes chemical degradation. |
| Light Protection | Mandatory (Amber vials) | Psoralens are highly susceptible to photodegradation. |
| Freeze-Thaw Cycles | Minimize by aliquoting | Repeated cycles can lead to precipitation and degradation.[4][5][6] |
| Aqueous Solution Stability | Not recommended for storage > 24 hours | Prone to hydrolysis and precipitation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile, light-protected environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution of this compound (MW = 228.24 g/mol ), dissolve 2.28 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, light-resistant tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound Stock Solution
Objective: To assess the stability of a this compound stock solution under various stress conditions. This protocol provides a general framework; specific conditions may need to be optimized.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare separate reaction mixtures of the this compound stock solution diluted in:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
HPLC-grade water (Neutral hydrolysis)
-
Keep a portion of the original stock solution as a control.
-
-
Stress Conditions:
-
Hydrolytic and Oxidative Degradation: Incubate the reaction mixtures at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose a sample of the stock solution (diluted in a suitable solvent) to a controlled UV light source (e.g., 254 nm or 365 nm) for a set duration. Protect a control sample from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 60-80°C) for a specific time.
-
-
Sample Analysis by HPLC:
-
At each time point, take an aliquot from each stress condition, neutralize if necessary (for acidic and basic samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often suitable for psoralen derivatives. The mobile phase could consist of a gradient of acetonitrile and water or methanol and water. Detection is typically performed at the wavelength of maximum absorbance for this compound.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition by comparing the peak area of the stressed sample to that of the control.
-
Characterize the degradation products using techniques like LC-MS if further identification is required.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. forced degradation study: Topics by Science.gov [science.gov]
- 4. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Psoralen Photochemistry: A Technical Guide to Controlling Trimethylpsoralen Adducts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on controlling the ratio of DNA monoadducts to interstrand cross-links when using trimethylpsoralen (TMP) and ultraviolet A (UVA) light. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and UVA light in forming DNA adducts?
A1: this compound is a psoralen (B192213) derivative that intercalates into DNA. Upon exposure to UVA light (320-400 nm), TMP becomes photoactivated and can form covalent bonds with pyrimidine (B1678525) bases, primarily thymine (B56734). This process can result in the formation of two types of adducts: monoadducts, where TMP attaches to a single DNA strand, and interstrand cross-links (ICLs), where the TMP molecule links both strands of the DNA helix. This DNA damage can block replication and transcription, leading to cell cycle arrest and apoptosis.
Q2: What are the key factors that control the ratio of monoadducts to cross-links?
A2: The primary determinant of the monoadduct-to-cross-link ratio is the UVA dose. The formation of a cross-link is a two-photon process. The first photon absorption leads to the formation of a furan-side monoadduct, which is a precursor to a cross-link. This monoadduct must then absorb a second photon to react with a thymine on the opposing DNA strand to form an ICL. Therefore, at low UVA doses, monoadducts are the predominant lesion. As the UVA dose increases, the likelihood of a second photon absorption by a monoadduct increases, leading to a higher proportion of cross-links.
Q3: How can I experimentally favor the formation of monoadducts?
A3: To enrich for monoadducts, you should use a low dose of UVA radiation. The initial photoaddition event creating the monoadduct is more efficient than the second event that forms the cross-link. By limiting the UVA exposure, you can generate a significant population of monoadducts while minimizing their conversion to cross-links.
Q4: How can I experimentally favor the formation of interstrand cross-links?
A4: To maximize the yield of ICLs, a "split-dose" protocol is often employed. This involves an initial low dose of UVA to generate a population of furan-side monoadducts. Following this, unbound TMP can be washed away, and a second, higher dose of UVA is applied to convert the pre-formed monoadducts into cross-links.
Q5: What is the optimal wavelength of UVA light for forming monoadducts and cross-links?
A5: While the entire UVA range (320-400 nm) can be used, longer UVA wavelengths (e.g., >380 nm) are more effective at converting existing furan-side monoadducts into cross-links. Shorter UVA wavelengths can contribute to both the initial formation of monoadducts and their conversion to cross-links. For general cross-linking experiments, a wavelength of 365 nm is commonly used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cross-linking efficiency | Insufficient UVA dose: The formation of cross-links is highly dependent on the UVA dose. | Increase the UVA dose or the irradiation time. Ensure your UVA lamp is properly calibrated and emitting the correct wavelength and intensity. |
| Degraded this compound: TMP solutions can degrade over time, especially if exposed to light. | Prepare fresh TMP solutions for each experiment. Store stock solutions in the dark at -20°C. | |
| Inappropriate buffer: Buffers containing primary amines (e.g., Tris) can react with activated psoralens and inhibit the cross-linking reaction. | Use buffers that do not contain primary amines, such as PBS, HEPES, or borate. | |
| High levels of monoadducts but few cross-links | Insufficient UVA exposure for cross-link formation: While monoadducts have formed, the second photon event required for cross-linking is not occurring efficiently. | Increase the second UVA dose in a split-dose protocol. Ensure the wavelength of your UVA source is optimal for converting monoadducts to cross-links (e.g., 365 nm). |
| Low concentration of monoadduct precursors: The initial UVA dose may not be sufficient to generate enough furan-side monoadducts. | Optimize the initial UVA dose to maximize the formation of furan-side monoadducts before the second irradiation step. | |
| High cell toxicity or unexpected cell death | Excessive TMP concentration: High concentrations of TMP can be toxic to cells, even without UVA activation. | Perform a dose-response curve to determine the optimal, non-toxic concentration of TMP for your specific cell type. |
| Excessive UVA dose: High doses of UVA can cause cellular damage independent of the psoralen. | Titrate the UVA dose to find a balance between efficient cross-linking and acceptable cell viability. Run control experiments with UVA light alone. | |
| Heat from UVA lamp: The UVA lamp may be generating heat, leading to cell death. | Place the cell culture plate on a cold block or ice during irradiation to prevent overheating. | |
| Inconsistent or variable results | Uneven UVA exposure: Cells in different parts of the culture vessel may be receiving different doses of UVA light. | Ensure a thin, even layer of cells during irradiation, especially for suspension cells. Gently agitate suspension cells during incubation with TMP. |
| Cell clumping (suspension cells): Clumped cells will not be uniformly exposed to UVA light. | Ensure cells are in a single-cell suspension before adding TMP and during irradiation. |
Quantitative Data
The ratio of monoadducts to cross-links is highly dependent on the experimental conditions. The following table summarizes data on the formation of psoralen adducts under varying UVA doses. While some data is for the related compound 8-methoxypsoralen (8-MOP), the principles are applicable to this compound.
| Psoralen Derivative | UVA Dose (J/cm²) | Monoadducts (lesions per 10⁶ nucleotides) | Interstrand Cross-links (lesions per 10³ nucleotides) | Cell Type | Reference |
| 8-MOP | 0.5 | 20.2 | Not Quantified | Human cells | |
| 8-MOP | 10.0 | 66.6 | Not Quantified | Human cells | |
| 8-MOP | 0.5 | 7.6 (MA1), 1.9 (MA2), 7.2 (MA3) | ~0.04 | Human cells | |
| 8-MOP | 10.0 | 2.2 (MA1), 9.9 (MA2), 50.8 (MA3) | ~0.1 | Human cells | |
| S-59 | 0.5 | 319 | 3.9 | Human cells | |
| S-59 | 10.0 | 194 | 12.8 | Human cells |
Note: The data for 8-MOP and S-59 illustrate the general trend of increasing adduct formation with increasing UVA dose. It is recommended to generate a similar dose-response curve for this compound in your specific experimental system.
Experimental Protocols
Protocol 1: Maximizing Monoadduct Formation in Adherent Cells
Materials:
-
Adherent cells cultured to 70-80% confluency
-
This compound (TMP) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
-
UVA light source (365 nm)
-
Ice
Procedure:
-
Cell Preparation: Culture adherent cells to the desired confluency in a suitable culture vessel (e.g., petri dish, multi-well plate).
-
TMP Incubation:
-
Prepare the desired final concentration of TMP in cell culture medium. A starting concentration range of 0.1 µM to 10 µM is recommended.
-
Aspirate the existing medium from the cells.
-
Add the TMP-containing medium to the cells.
-
Incubate for 30 minutes to 1 hour at 37°C in a CO₂ incubator, protected from light.
-
-
UVA Irradiation:
-
Place the cell culture plate on a bed of ice to minimize heat-induced damage.
-
Position the UVA lamp at a fixed and consistent distance from the cells.
-
Irradiate the cells with a low dose of UVA light (e.g., 0.1 - 0.5 J/cm²). The exact dose should be determined empirically for your cell type and desired level of monoadduct formation.
-
-
Post-Irradiation:
-
Immediately after irradiation, remove the TMP-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Return the cells to the incubator for the desired post-treatment incubation period before downstream analysis.
-
Protocol 2: Maximizing Interstrand Cross-link Formation using a Split-Dose Protocol in Suspension Cells
Materials:
-
Suspension cells
-
This compound (TMP) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
-
UVA light source (365 nm)
-
Ice
Procedure:
-
Cell Preparation:
-
Count the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration that will form a thin layer in the irradiation vessel (e.g., 1-5 x 10⁶ cells/mL).
-
-
TMP Incubation:
-
Add the TMP stock solution to the cell suspension to achieve the desired final concentration.
-
Incubate for 30 minutes to 1 hour at 37°C in a CO₂ incubator, protected from light. Gently mix the cell suspension occasionally.
-
-
First UVA Irradiation (Monoadduct Formation):
-
Transfer the cell suspension to a petri dish, ensuring a thin, even layer of cells.
-
Place the dish on a bed of ice.
-
Irradiate with a low dose of UVA light (e.g., 0.1 - 0.5 J/cm²) to generate monoadducts.
-
-
Wash Step:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant containing the unbound TMP.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in fresh, pre-warmed culture medium.
-
-
Second UVA Irradiation (Cross-link Formation):
-
Transfer the cell suspension back to a petri dish.
-
Place the dish on a bed of ice.
-
Irradiate with a higher dose of UVA light (e.g., 1 - 5 J/cm²) to convert the monoadducts into cross-links. The optimal dose will need to be determined empirically.
-
-
Post-Irradiation:
-
Transfer the cell suspension to a new culture flask or plate.
-
Add fresh, pre-warmed complete culture medium to achieve the desired final cell density.
-
Return the cells to the incubator for the desired post-irradiation time before downstream analysis.
-
Visualizations
Caption: General experimental workflow for this compound and UVA treatment.
Technical Support Center: Quantifying Trimethylpsoralen-Induced DNA Damage
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges in the quantification of DNA damage induced by trimethylpsoralen and other psoralen (B192213) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of DNA damage induced by this compound and UVA light?
A1: Upon photoactivation by UVA light (320-400 nm), this compound (TMP) and its derivatives, like 8-methoxypsoralen (8-MOP), primarily induce two types of covalent adducts with pyrimidine (B1678525) bases (mainly thymine) in DNA.[1][2] The planar structure of psoralen allows it to intercalate into the DNA double helix.[3][4] Initial UVA exposure leads to the formation of a monoadduct (MA) , where the psoralen molecule binds to a single DNA strand.[5] With absorption of a second photon, this monoadduct can react with a thymine (B56734) on the opposite strand to form a highly cytotoxic DNA interstrand crosslink (ICL) .[5][6]
Q2: Why is it challenging to quantify psoralen-induced DNA damage accurately?
A2: Several factors contribute to the difficulty in quantifying this type of damage:
-
Distinguishing Lesion Types: Differentiating between monoadducts and the more cytotoxic interstrand crosslinks is a significant challenge. Many traditional methods struggle to measure both lesion types simultaneously and accurately.[7][8]
-
Low Abundance: DNA lesions are relatively rare events within the vastness of the genome, requiring highly sensitive detection methods.[8][9]
-
Methodological Complexity: Techniques for quantifying ICLs and MAs, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and modified comet assays, can be technically demanding, labor-intensive, and require specialized equipment.[7][10]
-
Experimental Variability: Results can be affected by inconsistencies in cell culture conditions, UVA dosage, and serum components in the media, which can absorb UVA or interact with the psoralen compound.[11]
Q3: What are the main techniques used to quantify psoralen-induced ICLs and monoadducts?
A3: The primary methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the simultaneous quantification of both ICLs and various monoadducts.[7][12][13]
-
Modified Alkaline Comet Assay: This technique is specifically adapted to detect ICLs. The principle is that ICLs reduce the migration of DNA in the comet tail after the introduction of a fixed number of random single-strand breaks (e.g., via X-rays), thus distinguishing them from other types of damage.[11][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods can be implemented to quantify the total number of psoralen photoadducts in DNA.[1]
-
Immunoassays (e.g., ELISA): These assays have been used to quantify adducts using specific antibodies, but their application can be limited by the commercial availability of reliable antibodies.[1][7]
Troubleshooting Guide
Q4: My experimental results are inconsistent between replicates. What are the common sources of variability?
A4: Inconsistency in psoralen/UVA experiments is a common issue. To improve reproducibility, check the following:
-
Cell Culture Conditions: Ensure cells are in a consistent growth phase (e.g., logarithmic) and at a similar confluency (e.g., 70-80%), as susceptibility to DNA damage can vary with the cell cycle.[11][15]
-
Psoralen and UVA Dosing: Always use freshly prepared psoralen solutions. Calibrate your UVA light source regularly with a radiometer to ensure accurate and consistent dosing. The time between psoralen incubation and UVA exposure must be kept constant.[11][16]
-
Serum Effects: Components in fetal bovine serum (FBS) can absorb UVA light or interact with psoralen. For maximum consistency, consider performing the psoralen incubation and UVA irradiation steps in serum-free media or PBS, adding complete media back immediately after irradiation.[11][16]
-
Protection from Ambient Light: Psoralen solutions and cells treated with psoralen are sensitive to light. Protect them from ambient light to prevent premature or unintended photoactivation.[11]
Q5: The modified comet assay is not showing a significant decrease in tail moment for my ICL-containing samples compared to controls. What could be wrong?
A5: This issue usually points to a problem in one of the key steps of this specific assay:
-
Insufficient Strand Breaks: The assay relies on inducing a known quantity of random single-strand breaks (SSBs) to allow DNA migration. If the dose of the SSB-inducing agent (e.g., X-rays) is too low, there won't be enough migration in the control cells to observe a reduction in the ICL-containing cells. Ensure your X-ray source is properly calibrated and you are using an adequate dose (e.g., 5 Gy).[11]
-
Premature DNA Repair: Cellular repair processes can begin immediately after damage induction. To minimize this, ensure all steps following UVA irradiation are performed on ice or at 4°C to inhibit enzymatic activity.[16]
-
Electrophoresis Conditions: ICL detection is sensitive to electrophoresis conditions. Use a low voltage (e.g., 25 V) for an appropriate duration (e.g., 20-30 minutes) in cold (4°C) alkaline buffer (pH > 13).[15][16]
Q6: I am trying to quantify both monoadducts and ICLs. Which method is best?
A6: For simultaneous and accurate quantification of both MAs and ICLs, LC-MS/MS is the gold standard.[7][17] It offers superior specificity and sensitivity compared to other methods.[12] While technically demanding, it can provide precise numbers of different MA isomers and the ICL, allowing for a detailed understanding of the damage profile. A method using nuclease P1 digestion followed by LC-MS/MS has been successfully reported for this purpose.[7][13]
Quantitative Data Summary
The following tables summarize quantitative data on the formation of 8-MOP-induced DNA adducts from published studies.
Table 1: 8-MOP Induced Interstrand Crosslink (ICL) Formation in Human Cells
| 8-MOP Concentration | UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides | Cell Line | Reference |
| 500 ng/mL | 0.5 | 4.5 | WM-266-4 | [12] |
| 500 ng/mL | 2.0 | ~30 (estimated from graph) | WM-266-4 | [12] |
| 500 ng/mL | 5.0 | 76 | WM-266-4 | [12] |
Table 2: Simultaneous Quantification of 8-MOP Induced ICLs and Monoadducts (MAs)
| Adduct Type | UVA Dose (J/cm²) | Lesions per 10⁶ Nucleotides | Reference |
| Monoadducts (Total) | 0.5 | 20.2 | [13] |
| 10.0 | 66.6 | [13] | |
| Interstrand Crosslinks | 0.5 | ~30 (estimated) | [13] |
| 10.0 | ~100 (estimated) | [13] |
Note: Data from Liu et al., 2013 shows that ICLs are induced at significantly higher levels than MAs under the same conditions.[13]
Experimental Protocols & Visualizations
General Experimental Workflow
The overall process for inducing and quantifying psoralen-DNA damage follows a structured workflow.
Caption: A typical experimental workflow for inducing and quantifying psoralen-DNA damage.
Protocol 1: Modified Alkaline Comet Assay for ICL Detection
This protocol is adapted from established methods to specifically measure ICLs.[11] The principle is that ICLs physically tether the two DNA strands, reducing the migration of DNA in the comet tail after the induction of random strand breaks.[11]
Materials:
-
Treated and control cell suspensions
-
Low melting point agarose (B213101) (LMPA)
-
Frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[15]
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)[15]
-
DNA staining solution (e.g., SYBR Green or SYBR Gold)
-
X-ray or gamma-ray source
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound and UVA dose. Include all necessary controls (untreated, psoralen alone, UVA alone).
-
Induce Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice to induce a controlled number of single-strand breaks.[11] This step is critical for visualizing the crosslinking effect.
-
Embed Cells in Agarose: Mix approximately 1 x 10⁵ cells with molten LMPA (at 37°C) and quickly pipette the mixture onto a pre-coated slide. Cover with a coverslip and allow to solidify at 4°C.[16]
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[16] This removes membranes and proteins, leaving behind DNA nucleoids.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank and cover them with cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C in the dark.[16]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and ~300 mA for 20-30 minutes at 4°C.[15][16]
-
Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with neutralization buffer. Stain the DNA with a fluorescent dye.[15][16]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify comet parameters (e.g., tail moment, % DNA in tail) using appropriate software. A statistically significant decrease in tail moment compared to the irradiated control (UVA + X-ray, no psoralen) indicates the presence of ICLs.[15]
Cellular Response to Psoralen-Induced ICLs
The formation of ICLs is a severe form of DNA damage that stalls DNA replication and transcription, triggering a complex network of DNA repair pathways.[3][5]
Caption: Key pathways activated in response to DNA interstrand crosslinks (ICLs).[3]
References
- 1. karger.com [karger.com]
- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on mechanism of 8-methoxypsoralen-DNA interaction in the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional stress in aging: integrating experimental data and modeling to quantify DNA damage accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trimethylpsoralen Intercalation
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize incubation time for trimethylpsoralen (TMP) intercalation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMP) and how does it work?
A1: this compound (also known as trioxsalen) is a planar, tricyclic furocoumarin compound.[1][2] Its flat structure allows it to insert itself, or intercalate, between the base pairs of double-stranded DNA, primarily at 5'-TA sites.[1][2] This intercalation is a necessary first step for its biological activity.[3][4]
Q2: What is the significance of the incubation step?
A2: The incubation period allows the TMP to passively diffuse across the cell membrane and reach the nuclear DNA. Once inside the nucleus, it intercalates into the DNA helix. The duration of this incubation is critical to ensure sufficient TMP molecules are positioned within the DNA to achieve the desired level of crosslinking upon photoactivation. A standard incubation time is between 30 minutes to 1 hour at 37°C in the dark.[5]
Q3: What happens after TMP intercalates into the DNA?
A3: Following intercalation, exposure to long-wave ultraviolet light (UVA, ~365 nm) photoactivates the TMP.[2] This activation leads to the formation of covalent bonds with pyrimidine (B1678525) bases, primarily thymine.[4][6] This can result in two types of DNA lesions: monoadducts, where the TMP binds to a single DNA strand, and interstrand crosslinks (ICLs), where the TMP molecule covalently links both strands of the DNA.[1][5]
Q4: What is the difference between a monoadduct and an interstrand crosslink (ICL)?
A4: A monoadduct is formed when one reactive site on the psoralen (B192213) molecule forms a covalent bond with a pyrimidine base on one strand of the DNA. An interstrand crosslink is formed when both reactive sites on the psoralen molecule react with pyrimidines on opposite strands of the DNA, effectively "stapling" the two strands together.[6]
Q5: With TMP, are monoadducts or ICLs more common?
A5: this compound is known to form a very high proportion of ICLs relative to monoadducts, with some studies reporting that over 90% of TMP adducts are ICLs.[1] The formation of ICLs is a more potent blocker of DNA replication and transcription.[6][7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Crosslinking Efficiency | - Insufficient TMP concentration. - Inadequate incubation time. - Insufficient UVA dose. - High cell density, which can block light penetration.[5] - TMP derivative may not be optimal for the cell type. | - Perform a dose-response curve to determine the optimal TMP concentration and UVA dose for your specific cell line.[5] - Increase the incubation time to ensure sufficient intercalation has occurred.[5] - For adherent cells, ensure they are in a monolayer. For suspension cells, use a thin layer during irradiation.[5] - Consider trying a different psoralen derivative, such as 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), which can be more cell-permeable.[5] |
| High Cell Toxicity or Death | - TMP concentration is too high. - UVA dose is excessive. - Incubation time is too long, leading to off-target effects. | - Titrate down the TMP concentration and/or the UVA dose. - Reduce the incubation time. - Ensure cells are placed on ice during UVA irradiation to minimize cellular stress.[5] |
| Inconsistent Results Between Experiments | - Variability in incubation time. - Inconsistent distance from the UVA light source. - Exposure of cells to ambient light during the incubation step. - Inconsistent cell density. | - Strictly adhere to a standardized protocol for all steps. - Maintain a fixed and recorded distance between the UVA lamp and the cells for every experiment.[5] - Protect cells from all light sources during the TMP incubation step.[5] - Ensure consistent cell plating or suspension density. |
| No Detectable Crosslinking | - Inactive TMP. - Incorrect wavelength of UVA light. - Failure of the UVA light source. | - Test the activity of your TMP stock in a cell-free DNA assay. - Verify that your UVA source emits at the correct wavelength (around 365 nm). - Check the output and age of your UVA lamp bulbs. |
Quantitative Data Summary
Table 1: Psoralen Derivative Characteristics
| Psoralen Derivative | Dissociation Constant (KD) | Notes |
| 8-methoxypsoralen (8-MOP) | 1.1 x 10-3 M | A naturally occurring psoralen.[4] |
| 4,5′,8-trimethylpsoralen (TMP) | ~10-4 M | A synthetic derivative that forms a high proportion of ICLs.[1][3] |
Table 2: Yield of Psoralen-Induced DNA Lesions
The following data is for 8-MOP and S59, as detailed quantitative data for TMP in human cells was not available in the provided search results. This table illustrates the dose-dependent nature of adduct formation.
| Psoralen | UVA Dose (J/cm²) | ICLs (lesions/10³ nucleotides) | Monoadducts (lesions/10⁶ nucleotides) |
| S59 | 0.5 | 3.9 | 319 |
| 10.0 | 12.8 | 194 | |
| 8-MOP | 0.5 | Not specified, but ~100-fold less than S59 | 20.2 |
| 10.0 | Not specified, but ~100-fold less than S59 | 66.6 | |
| Data adapted from a study on human cells.[7] |
Experimental Protocols
Protocol 1: TMP-UVA Crosslinking in Adherent Cells
Materials:
-
Adherent cells at 70-80% confluency
-
This compound (TMP) stock solution (e.g., 2 mM in ethanol)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
UVA light source (365 nm)
-
Ice
Procedure:
-
Cell Preparation: Culture adherent cells in appropriate plates to 70-80% confluency.
-
TMP Incubation:
-
Dilute the TMP stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the old medium from the cells and add the TMP-containing medium.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator. Crucially, protect the plates from light during this entire step. [5]
-
-
UVA Irradiation:
-
Place the culture plates on a bed of ice to minimize cellular stress.[5]
-
Position the UVA lamp at a fixed, consistent distance from the cells.
-
Irradiate the cells with the desired UVA dose (e.g., 1-5 J/cm²). The time of irradiation will depend on the intensity of your UVA source.
-
-
Post-Irradiation:
-
Immediately remove the TMP-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Return the cells to the incubator for the desired post-treatment period before analysis.
-
Protocol 2: TMP-UVA Crosslinking in Suspension Cells
Materials:
-
Suspension cells
-
This compound (TMP) stock solution (e.g., 2 mM in ethanol)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
UVA light source (365 nm)
-
Petri dish
-
Ice
Procedure:
-
Cell Preparation: Count and pellet the cells by centrifugation. Resuspend the pellet in pre-warmed medium at a concentration that will form a thin layer in the petri dish (e.g., 1-5 x 10⁶ cells/mL).[5]
-
TMP Incubation:
-
Add the TMP stock solution to the cell suspension to achieve the desired final concentration.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, ensuring the container is protected from light.[5]
-
-
UVA Irradiation:
-
Transfer the cell suspension to a petri dish, creating a thin, even layer.
-
Place the dish on a bed of ice.[5]
-
Irradiate with the desired dose of UVA light as described for adherent cells.
-
-
Post-Irradiation:
-
Transfer the cells to a centrifuge tube and pellet them.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in fresh, pre-warmed complete culture medium.
-
Transfer to a new culture flask and return to the incubator for the desired post-treatment period.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA | MDPI [mdpi.com]
- 4. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Interplay of Oxygen in Trimethylpsoralen Photoreactions: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the impact of oxygen on trimethylpsoralen photoreactions. This guide offers detailed FAQs, troubleshooting advice, experimental protocols, and quantitative data to facilitate the design and execution of precise and effective experiments.
This compound, a photoactive compound, is widely utilized in research and clinical applications for its ability to form covalent adducts with DNA upon UVA irradiation. These photoreactions are broadly categorized into two distinct pathways: the oxygen-independent Type I reaction, which leads to the formation of DNA monoadducts and interstrand cross-links (ICLs), and the oxygen-dependent Type II reaction, which generates reactive oxygen species (ROS), primarily singlet oxygen.[1][2][3] The presence and concentration of molecular oxygen can significantly influence the balance between these two pathways, impacting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary photoreactions of this compound?
A1: this compound undergoes two main types of photoreactions when exposed to UVA light (320-400 nm).[1][2]
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Type I Reaction (Anoxic/Oxygen-Independent): This pathway involves the direct photoaddition of this compound to the pyrimidine (B1678525) bases of DNA, particularly thymine. This leads to the formation of furan-side monoadducts and, upon further irradiation, interstrand cross-links (ICLs) that covalently link the two strands of the DNA helix.[3] This process is the basis for many of its therapeutic and research applications.
-
Type II Reaction (Oxygen-Dependent): In the presence of oxygen, the photoexcited triplet state of this compound can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2] This can also lead to the formation of other ROS like superoxide (B77818) anions and hydroxyl radicals. These ROS can cause oxidative damage to a wide range of cellular components, including lipids, proteins, and DNA.[1]
Q2: How does oxygen concentration affect the efficiency of DNA cross-linking?
A2: The presence of oxygen can reduce the efficiency of DNA cross-linking. This is because the photoexcited triplet state of this compound, which is a precursor to both Type I and Type II reactions, can be quenched by molecular oxygen. This quenching process leads to the formation of singlet oxygen, thus diverting the psoralen (B192213) from reacting with DNA to form cross-links. To maximize DNA cross-linking, it is often recommended to perform experiments under anaerobic or low-oxygen conditions.
Q3: What are the observable consequences of the Type II reaction in my experiments?
A3: The generation of singlet oxygen and other ROS through the Type II reaction can lead to several observable effects, including:
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Cell membrane damage[2]
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Oxidation of lipids and proteins
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Induction of cellular stress responses
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Apoptosis or necrosis at high ROS concentrations
-
Reduced cell viability independent of DNA cross-linking
Q4: How can I control the oxygen concentration in my experiment?
A4: Controlling oxygen levels is crucial for directing the desired photoreaction pathway.
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For Anaerobic Conditions (to favor Type I reactions): Purge your reaction solutions with an inert gas like nitrogen or argon for a sufficient period before and during UVA irradiation. Specialized anaerobic chambers or sealed cuvettes with septa for gas exchange are recommended.
-
For Aerobic Conditions (when studying Type II reactions): Ensure the solution is saturated with air or a specific oxygen concentration by bubbling with the appropriate gas mixture. Maintaining consistent agitation can help ensure uniform oxygen distribution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low DNA Cross-linking Efficiency | 1. Presence of Oxygen: Oxygen quenches the excited psoralen triplet state, favoring the Type II pathway. 2. Insufficient Psoralen Concentration or Incubation Time: Not enough psoralen has intercalated into the DNA. 3. Inadequate UVA Dose: Insufficient energy to drive the photoreaction. 4. High Cell Density: Light penetration is blocked. | 1. Deoxygenate the Solution: Purge with nitrogen or argon before and during irradiation. 2. Optimize Psoralen Concentration and Incubation: Perform a dose-response curve. Increase incubation time to ensure maximal intercalation. 3. Optimize UVA Dose: Calibrate your lamp and perform a dose-response experiment. 4. Adjust Cell Density: For adherent cells, ensure a monolayer. For suspension cells, use a thinner layer for irradiation.[4] |
| High Cell Toxicity/Apoptosis (unrelated to cross-linking) | 1. Dominant Type II Reaction: Excessive production of singlet oxygen and other ROS is causing cellular damage. 2. Psoralen Dark Toxicity: Some cell lines may be sensitive to the psoralen compound itself. | 1. Reduce Oxygen Levels: Perform the experiment under hypoxic or anoxic conditions. 2. Include ROS Scavengers: Consider adding sodium azide (B81097) or other singlet oxygen quenchers if the experimental design allows. 3. Run Controls: Include a "psoralen only" (no UVA) control to assess dark toxicity. |
| Inconsistent or Irreproducible Results | 1. Variable Oxygen Levels: Inconsistent deoxygenation or exposure to air. 2. Fluctuations in UVA Lamp Output: The actual dose delivered is not consistent. 3. Inconsistent Distance from UVA Source: The intensity of light reaching the sample varies. 4. Degradation of Psoralen Stock Solution: Psoralen is light-sensitive. | 1. Standardize Oxygen Control Protocol: Use a consistent method and duration for deoxygenation. 2. Calibrate UVA Source: Regularly measure the output of your UVA lamp with a radiometer. 3. Use a Fixed Setup: Maintain a constant distance between the lamp and the sample for all experiments. 4. Prepare Fresh Stock Solutions: Store psoralen stocks protected from light and at the recommended temperature.[4] |
Quantitative Data
The efficiency of Type I versus Type II photoreactions is influenced by the specific psoralen derivative and the reaction environment. The quantum yield of singlet oxygen formation (ΦΔ) is a measure of the efficiency of the Type II pathway.
Table 1: Singlet Oxygen Quantum Yields of Psoralen Derivatives
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Psoralen | Aqueous | 0.18 | [1] |
| 8-Methoxypsoralen (8-MOP) | Aqueous | 0.035 | [1] |
| 5-Methoxypsoralen | Aqueous | 0.013 | [1] |
Note: A higher ΦΔ indicates a greater propensity to generate singlet oxygen in the presence of oxygen.
Table 2: Formation of DNA Adducts by 8-Methoxypsoralen (8-MOP) in Human Cells with 10 J/cm² UVA
| Adduct Type | Yield (lesions per 10⁶ nucleotides) |
| Interstrand Cross-links (ICLs) | ~0.128 |
| Monoadducts (MAs) | 51 to 9.9 |
Data adapted from a study on human cells, highlighting the relative abundance of different DNA adducts.[5]
Experimental Protocols
Protocol 1: Inducing this compound-DNA Cross-links under Anaerobic Conditions
Objective: To maximize the formation of DNA interstrand cross-links (Type I reaction) by minimizing the presence of oxygen.
Materials:
-
This compound (TMP) stock solution (e.g., 1 mg/mL in DMSO)
-
DNA sample in a suitable buffer (e.g., TE buffer)
-
Quartz cuvette with a rubber septum
-
Nitrogen or Argon gas source with a sterile filter
-
UVA light source (365 nm)
-
Needles for gas purging
Procedure:
-
Sample Preparation: In the quartz cuvette, prepare the final reaction mixture containing the DNA and the desired concentration of TMP.
-
Deoxygenation: Seal the cuvette with the septum. Insert a needle connected to the inert gas source, ensuring the needle tip is submerged in the solution. Insert a second, shorter needle to act as a vent.
-
Purging: Gently bubble the inert gas through the solution for 15-30 minutes to displace dissolved oxygen. The purging time may need optimization depending on the volume and vessel.
-
Irradiation: While maintaining a positive pressure of the inert gas (remove the vent needle), place the cuvette at a fixed distance from the UVA source and irradiate for the desired time.
-
Post-Irradiation: Store the sample protected from light until analysis.
Protocol 2: Quantification of this compound-DNA Adducts by HPLC-MS/MS
Objective: To quantify the formation of both monoadducts and interstrand cross-links.
Materials:
-
TMP-treated DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
DNA Digestion: The DNA sample is enzymatically hydrolyzed to individual nucleosides and adducts. A common method involves digestion with nuclease P1 followed by alkaline phosphatase.[5][6]
-
Chromatographic Separation: The digested sample is injected into an HPLC system, typically with a C18 reverse-phase column, to separate the different DNA adducts from the normal nucleosides.[5][6]
-
Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer. The adducts are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns.[5]
-
Data Analysis: The amount of each adduct is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
Visualizing the Photoreaction Pathways
The following diagrams illustrate the key pathways in this compound photoreactions.
Caption: this compound (TMP) photoreaction pathways.
Caption: General experimental workflow for studying TMP photoreactions.
References
- 1. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nature and molecular basis of cutaneous photosensitivity reactions to psoralens and coal tar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of Trimethylpsoralen Cross-Linking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of trimethylpsoralen (TMP) cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (TMP) cross-linking?
This compound is a member of the psoralen (B192213) family of compounds that can intercalate into double-stranded DNA and RNA.[1] Upon exposure to long-wave ultraviolet (UVA) light (approximately 365 nm), TMP forms covalent adducts with pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil.[2][3] The reaction proceeds in two steps:
-
Monoadduct Formation: The absorption of a single photon of UVA light leads to the formation of a cyclobutane (B1203170) ring between the psoralen molecule and a pyrimidine base, forming a monoadduct.[1][4]
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Interstrand Cross-link (ICL) Formation: If the monoadduct is located at a site where the psoralen can react with a pyrimidine on the opposite strand, the absorption of a second photon can lead to the formation of a second covalent bond, resulting in an interstrand cross-link.[4]
This process is depicted in the signaling pathway diagram below.
Q2: How can I confirm that TMP has successfully cross-linked my nucleic acids?
Several methods can be used to confirm successful cross-linking. A simple and effective method is to use a denaturing agarose (B213101) gel mobility shift assay.[5] In this assay, cross-linked double-stranded DNA (dsDNA) will be prevented from fully denaturing and will migrate slower than its single-stranded counterparts.[5] For RNA, similar denaturing gel electrophoresis techniques can be employed.
For studies using biotinylated psoralen, a dot blot can be performed on the extracted RNA to ensure that the biotinylated psoralen has been successfully cross-linked to the RNA.[6]
Q3: What are the key differences between monoadducts and interstrand cross-links (ICLs)?
Monoadducts are formed when TMP covalently binds to a single pyrimidine base on one strand of a nucleic acid duplex.[4][7] ICLs, on the other hand, are formed when a single TMP molecule binds to pyrimidines on opposite strands, effectively tethering the two strands together.[4] ICLs are generally considered more cytotoxic as they pose a more significant block to DNA replication and transcription.[4]
Troubleshooting Guides
Issue 1: Low or no cross-linking efficiency.
| Potential Cause | Troubleshooting Step |
| Insufficient TMP concentration or cellular uptake | Increase the concentration of TMP. For cellular experiments, ensure efficient cell permeability. Low concentrations of digitonin (B1670571) (e.g., 0.01%) can be used to permeabilize the cell membrane.[6] |
| Inadequate UVA light exposure | Optimize the UVA dose. The yield of both monoadducts and ICLs increases with the dose of UVA light.[7] Ensure the light source is emitting at the correct wavelength (around 365 nm). |
| Suboptimal reaction buffer | Ensure the buffer conditions are suitable for TMP intercalation and cross-linking. Psoralen intercalation is favored in regions of negative supercoiling.[8] |
| Poor quality of TMP | Use fresh, high-quality TMP. Prepare stock solutions in an appropriate solvent like ethanol.[1] |
Issue 2: High monoadduct to ICL ratio.
| Potential Cause | Troubleshooting Step |
| Insufficient second photon absorption | Increase the duration or intensity of UVA irradiation to promote the conversion of monoadducts to ICLs.[4][9] |
| Target sequence not amenable to ICL formation | TMP preferentially forms ICLs at 5'-TA dinucleotide sites.[2] Analyze your target sequence to ensure the presence of suitable sites for cross-linking. |
| Local macromolecular environment | The presence of certain molecules, like glycerol, can enhance ICL formation.[10] |
Issue 3: Off-target cross-linking.
| Potential Cause | Troubleshooting Step |
| Non-specific intercalation of TMP | TMP can intercalate into any accessible double-stranded region. To improve specificity, consider using a triple helix-forming oligonucleotide (TFO) conjugated to psoralen to direct the cross-linking to a specific site.[9][11] |
| UV-induced damage | High doses of UVA can cause direct damage to nucleic acids. Include a "UVA only" control (no TMP) to assess the level of UV-induced damage.[1] |
| Formation of non-specific adducts | Psoralens can form various monoadducts with thymidine (B127349) residues.[7] While difficult to eliminate completely, optimizing the TMP concentration and UVA dose can help favor the desired cross-linking. |
Experimental Protocols
Protocol 1: Denaturing Agarose Gel Mobility Shift Assay for DNA Cross-linking
This protocol is adapted from methods described for analyzing psoralen-induced ICLs.[5]
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Sample Preparation: Treat your DNA samples with TMP and expose them to UVA light. Include a "no TMP" control and a "no UVA" control.
-
Denaturation: Add an equal volume of alkaline loading buffer to your DNA samples.
-
Gel Electrophoresis: Load the samples onto a denaturing agarose gel (e.g., 1% agarose in 50 mM NaOH, 1 mM EDTA).
-
Running the Gel: Run the gel in an alkaline running buffer (e.g., 50 mM NaOH, 1 mM EDTA) until the dye front has migrated an appropriate distance.
-
Visualization: Neutralize the gel in 1 M Tris-HCl (pH 7.6) and stain with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Gold).
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Analysis: Non-cross-linked DNA will run as single strands, while cross-linked DNA will be retarded, appearing as a higher molecular weight band.[5]
Quantitative Data Summary
The efficiency of psoralen cross-linking can be influenced by the specific psoralen derivative and the UVA dose. The following table summarizes quantitative data on the formation of ICLs and monoadducts for two different psoralen derivatives, 8-methoxypsoralen (8-MOP) and S59, in human cells.[7]
| Psoralen Derivative | UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides | Monoadducts per 10⁶ Nucleotides |
| 8-MOP | 0.5 - 10.0 | ~0.039 - 0.128 | 7.6 - 51 |
| S59 | 0.5 - 10.0 | 3.9 - 12.8 | 215 - 146 |
| Data extracted from Lai et al., 2008.[7] |
This table clearly shows that S59 is significantly more potent at inducing ICLs compared to 8-MOP under the tested conditions.[7]
Logical Relationships in Specificity Validation
Validating the specificity of TMP cross-linking involves a series of control experiments to isolate the effect of the cross-linking from other potential confounding factors.
References
- 1. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 2. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific targeting of psoralen photoadducts with a triple helix-forming oligonucleotide: characterization of psoralen monoadduct and crosslink formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Trimethylpsoralen Cross-links for Downstream Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylpsoralen cross-linking. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in successfully reversing this compound cross-links for your downstream analysis needs, including PCR, DNA sequencing, and Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cross-link DNA/RNA?
This compound (TMP), a member of the psoralen (B192213) family of furocoumarins, is a photo-reactive compound used to create covalent interstrand cross-links (ICLs) in DNA and RNA. The process involves two main steps:
-
Intercalation: TMP, being a planar molecule, intercalates into the double helix of DNA or double-stranded regions of RNA, preferentially at 5'-TA-3' sites.
-
Photoreaction: Upon exposure to long-wave ultraviolet light (UVA, approximately 365 nm), TMP forms a covalent monoadduct with a pyrimidine (B1678525) base (primarily thymine). A second UVA photon absorption can lead to the formation of a diadduct, creating a covalent cross-link with a pyrimidine on the complementary strand.[1][2]
Q2: Why is it necessary to reverse this compound cross-links?
This compound cross-links covalently link the two strands of DNA or a folded RNA molecule, which inhibits processes that require strand separation, such as replication, transcription, and amplification by PCR. For many downstream analyses, it is essential to reverse these cross-links to restore the nucleic acid to a state that is amenable to enzymatic manipulation and analysis.
Q3: What are the primary methods for reversing this compound cross-links?
There are three main methods for reversing this compound cross-links:
-
Photochemical Reversal: This method uses short-wave UV light (around 254 nm) to break the covalent bonds of the cross-link.[3]
-
Chemical Reversal: This technique, also known as base-catalyzed reversal, employs alkaline conditions at elevated temperatures to cleave the cross-links.[4][5]
-
Heat-Based Reversal: Simple incubation at a high temperature can also contribute to the reversal of cross-links, often in conjunction with denaturing agents.[6]
Q4: Which reversal method is the most efficient?
The efficiency of reversal can depend on the specific experimental context. However, base-catalyzed reversal has been reported to be more efficient than photochemical reversal.[4] Photochemical reversal can also be accompanied by RNA degradation, although the use of quenching agents like acridine (B1665455) orange can mitigate this damage.[7]
Q5: Can residual psoralen adducts affect my downstream applications?
Yes, incomplete reversal can leave behind monoadducts or residual cross-links. These can act as blocks to DNA polymerases, leading to failed PCR amplification or artifacts in DNA sequencing data.[8] For protein analysis, incomplete reversal may affect protein migration on gels and interfere with antibody binding in Western blots.
Troubleshooting Guides
Issue 1: Low or No Yield in Downstream PCR Amplification
| Probable Cause | Recommended Solution |
| Incomplete Cross-link Reversal | Residual cross-links block DNA polymerase. Optimize your reversal protocol. Consider switching to a more efficient method like base-catalyzed reversal. Verify reversal by running a denaturing gel to ensure strand separation. |
| DNA Damage During Reversal | Short-wave UV light used for photoreversal can cause DNA damage. Minimize UV exposure time and intensity. Consider using a chemical or heat-based reversal method instead. |
| Presence of PCR Inhibitors | Reagents used in the cross-linking or reversal process may inhibit PCR. Purify the DNA sample thoroughly after the reversal step using a suitable column-based kit or ethanol (B145695) precipitation. |
| Poor Primer Design | Primers may be designed across a region prone to incomplete reversal or residual monoadducts. Design primers for regions less likely to be cross-linked if known. |
Issue 2: Artifacts or Poor Quality Data in DNA Sequencing
| Probable Cause | Recommended Solution |
| Residual Psoralen Monoadducts | DNA polymerases can stall or misincorporate bases at the site of a monoadduct, leading to sequencing errors or truncated reads. Ensure complete reversal and purify the DNA template. |
| Incomplete Reversal of Cross-links | Un-reversed cross-links will prevent sequencing through the affected region. Confirm complete reversal using a denaturing gel before proceeding with library preparation. |
| DNA Fragmentation | Harsh reversal conditions (e.g., prolonged high heat or UV exposure) can lead to DNA fragmentation, resulting in short sequencing reads and difficulty in genome assembly. Optimize the reversal conditions to be as gentle as possible while still being effective. |
Issue 3: Issues with Western Blot Analysis of Cross-linked Proteins
| Probable Cause | Recommended Solution |
| Protein Still Cross-linked to DNA | The large DNA molecule attached to the protein can impede its entry into the polyacrylamide gel and affect its migration. Ensure complete reversal of the cross-link and consider treating the sample with a nuclease (e.g., DNase I) after reversal to degrade the DNA. |
| Antibody Epitope Masking | The cross-linking or reversal process might alter the protein's conformation, masking the epitope recognized by the antibody. Try a different primary antibody that targets a different epitope. Ensure that the reversal process is complete. |
| Protein Degradation | High temperatures used in heat-based reversal can lead to protein degradation. Optimize the temperature and duration of the heat treatment. Consider using a chemical reversal method that can be performed at a lower temperature. Boiling the sample in SDS-PAGE loading buffer for 10 minutes may be sufficient to reverse some cross-links for Western blot analysis.[1] |
Quantitative Data Summary
| Reversal Method | Principle | Reported Efficiency/Notes | Potential Drawbacks | Reference |
| Photochemical Reversal | Irradiation with short-wave UV light (e.g., 254 nm) breaks the cyclobutane (B1203170) ring of the psoralen adduct. | Can be effective, but quantitative data on percentage reversal is sparse. One study noted that in the presence of acridine orange, 30% of RNA remains intact after 30 minutes of irradiation, compared to less than 0.5% without it, suggesting significant potential for nucleic acid damage. | Can cause other forms of DNA/RNA damage (e.g., pyrimidine dimers). Efficiency can be variable. | [3][7] |
| Chemical (Base-Catalyzed) Reversal | Incubation in an alkaline solution at elevated temperatures cleaves the cross-link. | Reported to be more efficient than photoreversal. | Can be harsh and may lead to some degradation of the nucleic acid or protein if not optimized. | [4][5] |
| Heat-Based Reversal | High temperatures (e.g., 65-95°C) in the presence of a denaturing agent promote the breakage of cross-links. | Often used in protocols for reversing formaldehyde (B43269) cross-links and can be applied to psoralen cross-links, though specific efficiency data is limited. A 3-hour incubation at 65°C in a denaturing solution has been used. | Can lead to DNA fragmentation or protein degradation if the temperature and duration are not optimized. | [6] |
Experimental Protocols
Protocol 1: Photochemical Reversal of this compound Cross-links
This protocol is suitable for reversing cross-links in purified DNA or RNA samples.
Materials:
-
Cross-linked DNA/RNA sample in a low-salt buffer (e.g., TE buffer).
-
UV transilluminator or cross-linker with a 254 nm light source.
-
Quartz cuvette or a thin layer of sample on a UV-transparent surface.
-
(Optional) Acridine orange solution (for RNA samples).
Procedure:
-
Place the sample in a quartz cuvette or as a droplet on a UV-transparent surface on ice.
-
For RNA samples, consider adding acridine orange to a final concentration of 10-20 µg/mL to minimize RNA degradation.[7]
-
Irradiate the sample with 254 nm UV light. The optimal duration and intensity of irradiation will need to be determined empirically but can range from 15 to 30 minutes.[9]
-
After irradiation, the sample is ready for downstream applications. It is recommended to purify the sample to remove any degradation products.
-
Verification (Optional): To confirm reversal, run an aliquot of the treated sample on a denaturing (e.g., urea-polyacrylamide or alkaline agarose) gel alongside a non-reversed control. Reversed DNA/RNA will migrate as single strands, while cross-linked molecules will migrate slower or remain in the well.
Protocol 2: Chemical (Base-Catalyzed) Reversal of this compound Cross-links
This protocol is effective for robust reversal of cross-links in DNA samples.
Materials:
-
Cross-linked DNA sample.
-
Alkaline solution (e.g., 0.2 M NaOH or a buffer with high pH).
-
Heating block or water bath set to 90°C.
-
Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.0).
Procedure:
-
Resuspend the cross-linked DNA sample in the alkaline solution.
-
Incubate the sample at 90°C for 30-60 minutes.[4] The optimal time may need to be determined empirically.
-
After incubation, cool the sample on ice.
-
Neutralize the sample by adding an appropriate volume of neutralizing buffer.
-
Purify the DNA using a standard method (e.g., ethanol precipitation or a spin column) to remove salts and other reagents before downstream applications.
-
Verification (Optional): Assess the reversal efficiency using a denaturing gel as described in Protocol 1.
Protocol 3: Heat-Based Reversal for Downstream Western Blotting
This protocol is a quick method for reversing cross-links in protein-DNA complexes for analysis by Western blotting.
Materials:
-
Immunoprecipitated protein-DNA complexes (e.g., on beads).
-
2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heating block set to 95-100°C.
Procedure:
-
Wash the beads containing the immunoprecipitated complexes to remove non-specific binding.
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 10-15 minutes.[1] This step serves to both elute the protein from the beads and reverse the cross-links.
-
Centrifuge the sample to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cross-linking, reversal, and downstream analysis.
ATR-p53 Signaling Pathway
Caption: The ATR-p53 signaling pathway activated in response to this compound-induced DNA cross-links.
References
- 1. western blot after ChIP - DNA Methylation, Histone and Chromatin Study [protocol-online.org]
- 2. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkali reversal of psoralen cross-link for the targeted delivery of psoralen monoadduct lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base-catalyzed reversal of a psoralen-DNA cross-link - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Psoralen mapping reveals a bacterial genome supercoiling landscape dominated by transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trimethylpsoralen and 8-Methoxypsoralen for DNA Cross-linking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Trimethylpsoralen (TMP) and 8-Methoxypsoralen (8-MOP), two widely used furocoumarins for inducing DNA interstrand cross-links (ICLs). The information presented is supported by experimental data to assist in the selection of the appropriate agent for research and therapeutic development.
Introduction
Psoralens are a class of naturally occurring and synthetic compounds that, upon photoactivation by ultraviolet A (UVA) radiation, can form covalent adducts with DNA. This property makes them valuable tools in molecular biology and medicine, particularly for studying DNA repair mechanisms and for therapeutic applications in hyperproliferative skin disorders like psoriasis. 8-Methoxypsoralen (8-MOP) is a well-established psoralen (B192213) derivative used in PUVA (Psoralen + UVA) therapy. 4,5',8-Trimethylpsoralen (TMP), another potent psoralen, is also utilized in research and clinical settings. Their primary mechanism of action involves intercalation into the DNA double helix and, upon UVA irradiation, the formation of monoadducts (MAs) and interstrand cross-links (ICLs). ICLs are highly cytotoxic lesions that can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Mechanism of Action: DNA Intercalation and Photoadduct Formation
Both TMP and 8-MOP are planar molecules that intercalate into DNA, preferentially at 5'-TA dinucleotide sequences. The process of DNA cross-linking by psoralens is a two-step photochemical reaction:
-
Monoadduct Formation: Upon absorption of a UVA photon, the psoralen molecule forms a covalent bond with a pyrimidine (B1678525) base (primarily thymine) on one strand of the DNA, creating a monoadduct. This can occur at either the 3,4 (pyrone) or 4',5' (furan) double bond of the psoralen molecule.
-
Interstrand Cross-link Formation: A furan-side monoadduct can absorb a second UVA photon and react with a thymine (B56734) on the complementary DNA strand, resulting in the formation of an interstrand cross-link. This diadduct covalently links the two strands of the DNA.
Quantitative Comparison of DNA Adduct Formation
The efficiency of monoadduct and interstrand cross-link formation is a critical parameter in evaluating the utility of psoralen derivatives. While direct head-to-head quantitative comparisons under identical conditions are limited in the published literature, data from various studies allow for a comparative assessment.
One study using a fluorescence-based assay directly compared the in vitro activity of 8-MOP and TMP. The results indicated that under the tested conditions, 8-MOP did not show significant evidence of forming DNA cross-links, whereas TMP demonstrated a distinct fluorescence shift and subsequent decrease consistent with both monoadduct and diadduct (cross-link) formation[1]. This suggests that in this particular in vitro system, TMP is more efficient at forming DNA cross-links.
Another study provided quantitative data on the formation of 8-MOP adducts in human cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2]. While this study did not include TMP, it offers valuable data on the yields of 8-MOP ICLs and MAs at different UVA doses.
Spectroscopic analysis has also suggested that 8-MOP has a higher propensity to form cross-links compared to TMP[3]. Conversely, a study on a derivative of TMP, 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), showed a significantly higher DNA binding constant compared to 8-MOP, which led to a greater overall number of photoadducts, albeit with a higher proportion of monoadducts[4].
The following table summarizes available quantitative data for 8-MOP and provides a qualitative comparison with TMP based on the current literature.
| Parameter | 8-Methoxypsoralen (8-MOP) | This compound (TMP) | Reference |
| Interstrand Cross-links (ICLs) | Yield increases with UVA dose: 38 to 162 lesions per 106 nucleotides (for UVA doses from 0.5 to 10.0 J/cm2) | Qualitative Evidence of Formation: Shows strong fluorescence changes indicative of cross-link formation in vitro, where 8-MOP does not.[1] Suggested to have a lower propensity for cross-linking based on spectroscopic data.[3] | [2] |
| Monoadducts (MAs) | Yield increases with UVA dose: Total MAs increase from 20.2 to 66.6 lesions per 106 nucleotides (for UVA doses from 0.5 to 10.0 J/cm2) | Qualitative Evidence of Formation: Shows strong fluorescence changes indicative of monoadduct formation.[1] | [2] |
| DNA Binding Constant (Kd) | 2.5 x 10-3 M (with calf thymus DNA) | 5.6 x 10-5 M (with calf thymus DNA) | [5] |
| Clinical Observation (Vitiligo) | Earlier response and lower cumulative UVA dose required for repigmentation compared to TMP. | Required a higher cumulative UVA dose for a similar therapeutic effect. |
Experimental Protocols
Protocol 1: Psoralen-UVA Treatment of Cultured Cells
This protocol provides a general procedure for treating cultured mammalian cells with a psoralen and UVA light to induce DNA cross-links.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (TMP) or 8-Methoxypsoralen (8-MOP) stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
UVA light source (with a calibrated output, typically emitting at 365 nm)
-
6-well plates or other suitable culture vessels
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Psoralen Incubation: The following day, replace the culture medium with fresh medium containing the desired final concentration of TMP or 8-MOP (e.g., 1-10 µM). Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in the dark to allow for psoralen intercalation into the DNA.
-
UVA Irradiation: Remove the culture medium and wash the cells once with PBS. Add a thin layer of PBS to the wells to ensure uniform light transmission.
-
Place the plate on a cooling block (e.g., on ice) to prevent overheating during irradiation.
-
Expose the cells to UVA light for the desired duration to achieve the target dose (e.g., 1-10 J/cm²). The exact dose will depend on the cell type and the desired level of cross-linking.
-
Post-Irradiation: Immediately after irradiation, remove the PBS and add fresh, pre-warmed complete culture medium.
-
Harvesting or Further Analysis: Incubate the cells for the desired time post-treatment before harvesting for DNA extraction, cell viability assays, or other downstream analyses.
Protocol 2: Quantification of Psoralen-DNA Adducts by LC-MS/MS
This protocol outlines a method for the sensitive and quantitative analysis of psoralen-induced ICLs and MAs in cellular DNA.
Materials:
-
Genomic DNA isolated from psoralen-UVA treated cells
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
Stable isotope-labeled internal standards for ICLs and MAs (if available)
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the treated and control cells using a standard DNA extraction kit or protocol.
-
Enzymatic Digestion:
-
Digest the genomic DNA (e.g., 10-20 µg) to deoxynucleosides using a cocktail of enzymes, typically starting with nuclease P1 followed by alkaline phosphatase. This digestion will release the psoralen-adducted nucleotides.
-
-
LC-MS/MS Analysis:
-
Separate the digested DNA components using reverse-phase liquid chromatography.
-
Detect and quantify the specific ICL and MA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for each adduct will need to be determined.
-
-
Data Analysis:
-
Quantify the amount of each adduct by comparing the peak areas to a standard curve generated with known amounts of purified adducts or by using stable isotope-labeled internal standards.
-
Normalize the adduct levels to the total amount of DNA analyzed (e.g., lesions per 106 nucleotides).
-
Mandatory Visualizations
Caption: Psoralen-induced DNA cross-linking pathway.
Caption: Experimental workflow for psoralen-UVA studies.
Conclusion
Both this compound and 8-Methoxypsoralen are effective photoactivated DNA cross-linking agents. The choice between them depends on the specific experimental goals.
-
This compound (TMP) appears to be a more potent inducer of DNA cross-links in some in vitro settings and possesses a significantly higher DNA binding affinity. This may be advantageous when a high level of DNA damage is desired.
-
8-Methoxypsoralen (8-MOP) is a well-characterized and widely used psoralen with extensive clinical data. While it may be a less efficient cross-linker than TMP in certain contexts, its established protocols and known biological effects make it a reliable choice for many applications.
Researchers should carefully consider the desired outcome, the experimental system, and the available quantitative data when selecting between these two valuable research tools. Optimization of psoralen concentration and UVA dose is crucial for achieving reproducible and meaningful results in any experimental setting.
References
- 1. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 2. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Cross-Linking Agents: Alternatives to Trimethylpsoralen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and cancer therapeutics, the induction of DNA interstrand cross-links (ICLs) is a cornerstone technique for studying DNA repair, and a powerful mechanism for anticancer agents. Trimethylpsoralen (TMP), a photoactivatable furocoumarin, has long been a staple for this purpose. However, the quest for agents with improved efficiency, selectivity, and reduced side effects has led to the exploration of a diverse array of alternatives. This guide provides an objective comparison of the performance of major classes of DNA cross-linking agents, offering supporting experimental data and detailed methodologies to aid in the selection of the most suitable compound for your research or therapeutic development needs.
Key Classes of DNA Cross-Linking Agents
The primary alternatives to this compound can be categorized into four main groups:
-
Psoralen (B192213) Derivatives: These compounds, like TMP, are photoactivatable and intercalate into DNA, forming covalent cross-links upon UVA irradiation. Variations in their chemical structure can significantly impact their efficacy and solubility.
-
Nitrogen Mustards: As alkylating agents, these compounds do not require photoactivation and form cross-links by reacting with nucleophilic sites on DNA bases, primarily guanine (B1146940).
-
Mitomycins: These are bioreductive alkylating agents that are activated by cellular enzymes to cross-link DNA, also with a preference for guanine residues.
-
Platinum-Based Compounds: This class of chemotherapeutic agents, including cisplatin (B142131) and its analogs, forms various DNA adducts, with the interstrand cross-links being a minor but highly cytotoxic lesion.
Comparative Performance of DNA Cross-Linking Agents
The efficacy of a DNA cross-linking agent is determined by several factors, including its ability to form ICLs, its specificity for certain DNA sequences, and its cytotoxic effects on cells. The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and its alternatives. It is important to note that experimental conditions vary between studies, which can influence the results.
Table 1: Comparison of DNA Interstrand Cross-Linking Efficiency
| Agent | Class | Cross-Linking Efficiency | Method of Quantification | Notes |
| This compound (TMP) | Psoralen | ~90% | Not specified | High efficiency upon UVA activation.[1] |
| 8-Methoxypsoralen (8-MOP) | Psoralen | ~40% | Not specified | Lower efficiency compared to TMP.[1] |
| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | Psoralen | High | Not specified | A derivative with improved properties. |
| Nitrogen Mustards (e.g., Melphalan) | Alkylating Agent | Forms ICLs, but also a high proportion of monoadducts and intrastrand cross-links. | Alkaline Elution, Modified Comet Assay | Efficiency varies with the specific compound. |
| Mitomycin C | Bioreductive Agent | ~30% decrease in comet tail moment | Modified Comet Assay | Indicates significant cross-linking activity.[2] |
| Cisplatin | Platinum Compound | 1-2% (Interstrand Cross-links) | Not specified | Primarily forms intrastrand cross-links (~90%).[2] |
Table 2: Comparative Cytotoxicity of DNA Cross-Linking Agents
| Agent | Class | Cell Line(s) | IC50 Value | Assay |
| Nitrogen Mustards (CWB-20145, FAN-NM-CH3) | Alkylating Agent | MDA-MB-468 (TNBC) | < 10 µM and < 20 µM respectively after 2 days | Cell Viability Assay |
| Melphalan | Alkylating Agent | Burkitt's lymphoma cell lines | Not specified | Cell Proliferation and Colony Formation Assays |
| Mitomycin C | Bioreductive Agent | Various cancer cell lines | Tumor response rates of 12-27% in metastatic cervical cancer. | Clinical Trials |
| Cisplatin | Platinum Compound | Burkitt's lymphoma cell lines | Not specified | Cell Proliferation and Colony Formation Assays |
Table 3: Sequence Specificity of DNA Cross-Linking Agents
| Agent | Class | Sequence Preference | Notes |
| Psoralens (general) | Psoralen | 5'-TA and 5'-AT sequences[3][4] | Photoreactivity is influenced by flanking sequences.[4] |
| Nitrogen Mustards | Alkylating Agent | Guanine-N7, particularly in 5'-GGC sequences | Can also alkylate adenine-N3 in the minor groove. |
| Mitomycin C | Bioreductive Agent | 5'-CG sequences | Forms dG-to-dG cross-links. |
| Cisplatin | Platinum Compound | Primarily 5'-GG and 5'-AG intrastrand, 5'-GC interstrand | Forms adducts at the N7 position of purines.[5] |
Experimental Protocols
Accurate and reproducible quantification of DNA cross-links and cellular viability is paramount for comparing the efficacy of these agents. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of DNA Interstrand Cross-Links by Modified Single-Cell Gel Electrophoresis (Comet Assay)
This method is highly sensitive for detecting DNA interstrand cross-links in individual cells.[6][7]
Materials:
-
Treated and control cell suspensions
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Irradiation source (X-ray or gamma-ray)
Procedure:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Irradiation: Irradiate a set of treated and control cell suspensions with a fixed dose of ionizing radiation (e.g., 5 Gy) on ice to introduce a known number of random DNA strand breaks.
-
Embedding in Agarose: Mix 10 µL of cell suspension with 75 µL of 0.5% LMA at 37°C. Pipette the mixture onto a microscope slide pre-coated with 1% NMA. Cover with a coverslip and solidify on ice for 10 minutes.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes. Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides and wash them three times for 5 minutes each with neutralizing buffer. Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will retard the migration of the DNA from the nucleus, resulting in a smaller comet tail moment compared to the irradiated control cells. Quantify the comet tail moment using appropriate image analysis software. The degree of cross-linking is proportional to the reduction in the tail moment.[8]
Protocol 2: Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Cells seeded in a 96-well plate
-
Test compounds (DNA cross-linking agents)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the DNA cross-linking agents for the desired exposure time. Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value for each compound.
Signaling Pathways and Experimental Workflows
The induction of DNA cross-links triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway. Different types of DNA lesions can activate distinct signaling cascades.
DNA Damage Response to Interstrand Cross-links
The Fanconi Anemia (FA) pathway is a key player in the repair of ICLs.[10] Upon encountering a stalled replication fork due to an ICL, the FA core complex is activated, leading to the monoubiquitination of the FANCI-FANCD2 dimer. This, in turn, recruits nucleases to incise the DNA backbone flanking the ICL, followed by translesion synthesis and homologous recombination to repair the lesion.
Caption: DNA Damage Response pathway for Interstrand Cross-link repair.
General Experimental Workflow for Comparing DNA Cross-Linking Agents
The following workflow provides a systematic approach to comparing the performance of different DNA cross-linking agents.
Caption: Workflow for comparing DNA cross-linking agents.
Conclusion
The choice of a DNA cross-linking agent is a critical decision in both basic research and drug development. While this compound remains a valuable tool, a range of alternatives offers distinct advantages in terms of their mechanism of action, efficiency, and sequence specificity. Psoralen derivatives provide photo-inducible control, nitrogen mustards and mitomycin C offer potent cytotoxicity without the need for light activation, and platinum-based compounds have a well-established clinical track record. By carefully considering the comparative data and employing rigorous experimental protocols as outlined in this guide, researchers can select the optimal agent to achieve their specific scientific or therapeutic goals. This informed approach will ultimately accelerate our understanding of DNA repair and contribute to the development of more effective cancer therapies.
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. Sequence specificity of psoralen photobinding to DNA: a quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Trimethylpsoralen and Cisplatin for DNA Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA-damaging properties of trimethylpsoralen and cisplatin (B142131), two potent agents utilized in research and clinical settings. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their mechanisms of action, the nature of the DNA lesions they induce, and the cellular responses they trigger.
At a Glance: this compound vs. Cisplatin
| Feature | This compound (activated by UVA) | Cisplatin |
| Activation | Requires photoactivation by UVA light (320-400 nm) | Spontaneously hydrolyzes in the low chloride environment of the cell |
| Primary DNA Lesion | Interstrand Crosslinks (ICLs) and Monoadducts (MAs) | 1,2-Intrastrand Crosslinks |
| Binding Site | Pyrimidine (B1678525) bases, preferentially thymine (B56734) in 5'-TA sequences | Purine (B94841) bases, primarily the N7 position of adjacent guanines (GpG) |
| DNA Distortion | Moderate unwinding of the DNA helix with minimal bending | Severe DNA bending (~47 degrees) and unwinding (~110 degrees)[1] |
| Primary Repair Pathway | Nucleotide Excision Repair (NER), Fanconi Anemia (FA) Pathway, Homologous Recombination (HR)[2] | Nucleotide Excision Repair (NER), Mismatch Repair (MMR)[2] |
Mechanism of DNA Damage
This compound , a class of furocoumarins, functions as a DNA intercalating agent. Upon activation by Ultraviolet A (UVA) radiation, it forms covalent bonds with pyrimidine bases, particularly thymine. This photoadduct formation can result in two primary types of lesions: monoadducts, where the this compound molecule binds to a single DNA strand, and the highly cytotoxic interstrand crosslinks (ICLs), which covalently link the two strands of the DNA double helix. The formation of ICLs is a two-step process requiring the absorption of two photons.[2] this compound derivatives, such as 4,5',8-trimethylpsoralen, can achieve a high efficiency of ICL formation, with some studies reporting that over 90% of the adducts are ICLs.[1]
Cisplatin , a platinum-based coordination complex, does not require photoactivation. Following entry into the cell, the lower intracellular chloride concentration facilitates the hydrolysis of its chloride ligands, forming reactive aqua species. These electrophilic species readily bind to the N7 position of purine bases, with a strong preference for adjacent guanines.[2] The predominant lesions formed by cisplatin are 1,2-intrastrand crosslinks between adjacent guanine (B1146940) residues (GpG adducts), which account for approximately 60-65% of all adducts.[3] Another significant intrastrand adduct is formed between an adenine (B156593) and an adjacent guanine (ApG adducts), making up 20-25% of the lesions.[3] While less frequent (1-5% of total adducts), cisplatin also forms interstrand crosslinks (G-G ICLs), which are considered to be a major contributor to its cytotoxic effects.[1][2]
Quantitative Analysis of DNA Adduct Formation
Direct quantitative comparisons of DNA damage induced by this compound and cisplatin in the same experimental system are limited in the available literature. However, data from various studies provide insights into the frequency and types of adducts formed by each agent.
Table 1: Quantitative Data on this compound-Induced DNA Adducts
| Psoralen Derivative | Cell Line | UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides | Monoadducts per 10⁶ Nucleotides | Reference |
| 8-Methoxypsoralen | Human Melanoma | 0.5 - 10.0 | Not directly quantified, but ICLs are the major adduct | 20.2 - 66.6 | [4] |
| Amotosalen S59 | Human Melanoma | 0.5 - 10.0 | 3900 - 12800 | 319 - 194 | [4] |
Table 2: Quantitative Data on Cisplatin-Induced DNA Adducts
| Adduct Type | Relative Abundance | Reference |
| 1,2-Intrastrand d(GpG) | ~65% | [3][5] |
| 1,2-Intrastrand d(ApG) | ~25% | [3][5] |
| 1,3-Intrastrand d(GpNpG) | ~5-10% | [5] |
| Interstrand d(G-G) | ~1-5% | [1][2] |
| Monofunctional Adducts | Low percentage | [2] |
Experimental Protocols
Quantification of Interstrand Crosslinks by Denaturing Agarose (B213101) Gel Electrophoresis
This method is used to quantify the formation of ICLs, which prevent the denaturation of double-stranded DNA into single strands.
Materials:
-
Agarose
-
TAE or TBE buffer
-
Denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl)
-
Neutralizing solution (e.g., 0.5 M Tris-HCl, pH 7.5, 1.5 M NaCl)
-
DNA staining dye (e.g., Ethidium Bromide or SYBR Gold)
-
DNA ladder
-
Gel electrophoresis apparatus
-
UV transilluminator and gel documentation system
Procedure:
-
Sample Preparation: Treat cells with the DNA crosslinking agent (this compound + UVA or cisplatin). Isolate genomic DNA using a standard protocol.
-
DNA Quantification: Accurately quantify the concentration of the extracted DNA.
-
Denaturation: Mix a known amount of DNA with the denaturing solution and incubate at a high temperature (e.g., 95°C for 5-10 minutes) to denature the DNA. Immediately place the samples on ice to prevent reannealing.
-
Agarose Gel Preparation: Prepare a standard agarose gel (e.g., 1%) in TAE or TBE buffer.[6][7]
-
Electrophoresis: Load the denatured DNA samples and a DNA ladder into the wells of the agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.[6][7]
-
Neutralization: After electrophoresis, gently immerse the gel in the neutralizing solution for 30-60 minutes.
-
Staining and Visualization: Stain the gel with a DNA-binding dye. Visualize the DNA bands using a UV transilluminator.[6][7]
-
Quantification: Capture an image of the gel. The upper band represents crosslinked, double-stranded DNA, while the lower band represents denatured, single-stranded DNA. Quantify the intensity of each band using densitometry software. The percentage of crosslinked DNA can be calculated as: (Intensity of dsDNA band / (Intensity of dsDNA band + Intensity of ssDNA band)) * 100.
Assessment of Overall DNA Damage by Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.
Materials:
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Gold or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Preparation: Treat cells with the DNA damaging agent. Harvest the cells and resuspend them in a physiological buffer at a known concentration.
-
Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail, tail length, and tail moment.
DNA Damage Response and Signaling Pathways
The cellular response to DNA damage induced by this compound and cisplatin involves a complex network of signaling pathways that ultimately determine the fate of the cell, leading to cell cycle arrest, DNA repair, or apoptosis.
This compound-Induced DNA Damage Response
The formation of bulky adducts and ICLs by this compound and UVA light is a strong trigger for the DNA Damage Response (DDR). The stalled replication forks and transcription complexes at the sites of ICLs are primarily recognized by the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[8] ATR activation initiates a signaling cascade that leads to the phosphorylation and activation of the tumor suppressor protein p53 .[8] Activated p53 can then induce cell cycle arrest, typically at the G1/S checkpoint, to allow time for DNA repair. If the damage is too extensive, p53 can trigger apoptosis. The repair of psoralen-induced ICLs is a complex process that involves the coordinated action of proteins from the Nucleotide Excision Repair (NER) pathway, the Fanconi Anemia (FA) pathway, and Homologous Recombination (HR) .[2]
Cisplatin-Induced DNA Damage Response
The DNA adducts formed by cisplatin, particularly the helix-distorting 1,2-intrastrand crosslinks, are recognized by several components of the DDR machinery. The Nucleotide Excision Repair (NER) pathway is the primary mechanism for the removal of cisplatin-induced adducts.[2][9] The Mismatch Repair (MMR) system can also recognize cisplatin adducts, and this recognition can be a critical step in signaling for apoptosis.[2][9] The stalling of replication forks by cisplatin adducts leads to the activation of the ATR kinase. In response to double-strand breaks that can arise from the processing of cisplatin lesions, the Ataxia Telangiectasia Mutated (ATM) kinase is activated. Both ATM and ATR can phosphorylate and activate p53 , which then orchestrates downstream cellular responses, including cell cycle arrest and apoptosis.[9][10] The activation of other signaling molecules, such as c-Abl, JNK, and p38 MAPK, also plays a significant role in cisplatin-induced apoptosis.[2]
Conclusion
This compound and cisplatin are both potent DNA damaging agents, but they exhibit fundamental differences in their mechanisms of action, the types of DNA lesions they produce, and the cellular pathways that respond to the damage. This compound, upon photoactivation, is a highly efficient inducer of interstrand crosslinks, while cisplatin primarily forms intrastrand crosslinks, with ICLs being a less frequent but critically important lesion. The choice between these agents in a research or therapeutic context will depend on the specific experimental goals, the desired type of DNA damage, and the genetic background of the target cells, particularly their DNA repair capabilities. The experimental protocols outlined in this guide provide robust methods for the detailed investigation of the effects of these and other DNA damaging agents.
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oralcancerfoundation.org [oralcancerfoundation.org]
- 4. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repair of cisplatin-induced DNA interstrand crosslinks by a replication-independent pathway involving transcription-coupled repair and translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]
- 7. addgene.org [addgene.org]
- 8. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Trimethylpsoralen and Other DNA Cross-linking Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate DNA cross-linking agent is critical for experimental success. This guide provides an objective comparison of trimethylpsoralen with other common cross-linking agents, focusing on their mechanisms, efficiency, and impact on cellular processes. Experimental data and detailed methodologies are presented to support these comparisons.
Overview of DNA Cross-linking Agents
DNA interstrand crosslinks (ICLs) are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, thereby blocking essential cellular processes like replication and transcription.[1] This property makes ICL-inducing agents potent tools in molecular biology research and valuable therapeutics in cancer treatment.[1] The major classes of DNA cross-linking agents include psoralens (e.g., this compound), nitrogen mustards, mitomycins, and platinum-based compounds.[1]
Advantages of this compound
This compound, a member of the psoralen (B192213) family of furocoumarins, offers several distinct advantages over other classes of cross-linking agents:
-
Photoactivation: A key advantage of this compound is its requirement for activation by long-wave ultraviolet (UVA) light (typically 365 nm).[2] This provides temporal and spatial control over the cross-linking reaction, which is invaluable for specific research applications. The reaction can be initiated at a precise time and, in cellular studies, can be targeted to specific areas.
-
High ICL Yield: Psoralens are known for their efficiency in forming ICLs. While other agents like cisplatin (B142131) primarily form intrastrand crosslinks with ICLs being a minor fraction of the total DNA adducts, psoralens can induce a higher proportion of ICLs.[1]
-
Specific DNA Targeting: this compound intercalates into the DNA helix and preferentially forms crosslinks at 5'-TA dinucleotide sequences.[3] This sequence preference can be exploited for targeted cross-linking studies.
-
Reversibility: The cyclobutane (B1203170) ring formed during psoralen-mediated cross-linking can be photoreversed by irradiation with short-wave UV light (e.g., 254 nm), allowing for the controlled removal of the crosslink. This feature is particularly useful in experimental settings for studying DNA repair processes.
-
Moderate DNA Distortion: Compared to the severe bending and unwinding of the DNA helix caused by cisplatin, psoralen-induced ICLs result in more moderate structural distortion.[1] This can be advantageous in studies where preserving the overall DNA structure is important. NMR studies have shown that while there is local distortion at the site of a psoralen cross-link, the B-form conformation of the DNA is retained within a few base pairs of the adduct.[4]
Comparison of Cross-linking Agents: Performance Data
The following table summarizes key performance characteristics of this compound and other major cross-linking agents. Direct quantitative comparisons of cross-linking efficiency across different studies are challenging due to variations in experimental conditions. However, the provided data offers a comparative overview.
| Feature | This compound (TMP) | Nitrogen Mustards (e.g., Mechlorethamine) | Mitomycin C (MMC) | Platinum Compounds (e.g., Cisplatin) |
| Activation | UVA light (photoactivation)[2] | Spontaneous/Metabolic[5] | Reductive activation (enzymatic)[6] | Aquation[5] |
| Primary Lesion | Interstrand Crosslinks (ICLs) | ICLs, Monoadducts | ICLs, Monoadducts | Intrastrand Crosslinks (~90%), ICLs (1-2%)[1] |
| ICL Yield | High | 1-5% of total adducts[7] | Up to 15% of total lesions[1] | Low (1-2% of total adducts)[1] |
| Sequence Specificity | 5'-TA[3] | 5'-GNC[4] | 5'-CG[4] | 5'-GC[1] |
| DNA Distortion | Moderate unwinding[1] | Mild bending and unwinding[1] | Minimal distortion[1] | Severe bending (~47°) and unwinding (~110°)[1] |
| Reversibility | Photoreversible (short-wave UV) | No | No | No |
Experimental Protocols
Detailed methodologies for inducing and detecting DNA crosslinks are crucial for reproducible research. Below are representative protocols for this compound and other common agents.
This compound DNA Cross-linking Protocol (in vitro)
This protocol is adapted for cross-linking purified DNA.
-
Preparation of Reaction Mixture:
-
Prepare a solution of purified DNA in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Add this compound from a stock solution (e.g., in ethanol (B145695) or DMSO) to the desired final concentration (e.g., 1-10 µg/mL).
-
Incubate the mixture in the dark for a short period (e.g., 5-15 minutes) to allow for intercalation of the psoralen into the DNA.
-
-
UVA Irradiation:
-
Place the reaction mixture on ice or a cooling block to prevent heat-induced DNA damage.
-
Irradiate the sample with a UVA light source (365 nm) at a specified intensity and duration. The duration of irradiation will determine the extent of cross-linking.
-
-
Purification of Cross-linked DNA:
-
Remove unreacted this compound by ethanol precipitation or spin column purification of the DNA.
-
-
Quantification of Crosslinks (Optional):
-
The number of crosslinks can be quantified using methods such as denaturing gel electrophoresis, where cross-linked DNA will migrate slower than single-stranded DNA.
-
Nitrogen Mustard (Mechlorethamine) DNA Cross-linking Protocol (in cells)
This protocol is for inducing DNA crosslinks in cultured mammalian cells.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate growth medium.
-
Prepare a fresh solution of mechlorethamine (B1211372) in culture medium or a suitable vehicle (e.g., PBS).
-
Treat the cells with the mechlorethamine solution at the desired concentration (e.g., 0-100 µM) for a specified time (e.g., 3 hours) at 37°C.[8]
-
-
Cell Lysis and DNA Isolation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
-
Detection of Crosslinks:
-
DNA crosslinks can be detected and quantified using techniques such as the comet assay (alkaline single-cell gel electrophoresis).
-
Mitomycin C DNA Cross-linking Protocol (in cells)
This protocol describes the induction of DNA crosslinks in cultured cells using Mitomycin C.
-
Cell Culture and Treatment:
-
Washing and DNA Isolation:
-
Carefully remove the medium containing Mitomycin C.
-
Wash the cells twice with PBS to remove any residual drug.
-
Harvest the cells and isolate the DNA for analysis.
-
-
Analysis of Crosslinks:
-
The extent of DNA cross-linking can be assessed using a modified comet assay.[10]
-
Cisplatin DNA Cross-linking Protocol (in vitro)
This protocol is for the in vitro cross-linking of DNA with cisplatin.
-
Reaction Setup:
-
Incubate purified DNA (e.g., plasmid DNA) with the desired concentration of cisplatin (e.g., 50 µg/mL) in a suitable buffer at 37°C for a defined time (e.g., 10 minutes).[4]
-
-
Analysis of Cross-linking:
-
The formation of crosslinks can be analyzed by gel electrophoresis. Cross-linked DNA will exhibit altered mobility compared to untreated DNA.[4]
-
Cellular Response to DNA Crosslinks
The formation of DNA crosslinks triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[11] This response aims to repair the damage, but if the damage is too extensive, it can lead to cell cycle arrest and apoptosis.[5] The specific pathways activated can differ depending on the type of cross-linking agent.
This compound-Induced DNA Damage Response
Psoralen-induced ICLs are potent activators of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway.[12] The stalling of replication forks at the site of the ICL is a key trigger for ATR activation.[12] Activated ATR then phosphorylates a cascade of downstream targets, including the checkpoint kinase Chk1, leading to cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[11]
Response to Other Cross-linking Agents
Alkylating agents and platinum compounds also activate the DDR, with both ATM (Ataxia Telangiectasia Mutated) and ATR pathways being implicated.[11] The bulky adducts formed by these agents are recognized by the nucleotide excision repair (NER) pathway.[11] If the damage is not repaired, persistent signaling can lead to the activation of p53-dependent or independent apoptotic pathways.[5]
Visualizing Workflows and Pathways
Experimental Workflow for Psoralen Cross-linking and Analysis
Caption: Workflow for this compound-mediated DNA cross-linking and analysis.
Signaling Pathway for Psoralen-Induced DNA Damage Response
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen-crosslinked secondary structure map of single-stranded virus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 6. Inhibition of DNA cross-linking by mitomycin C by peroxidase-mediated oxidation of mitomycin C hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of RNA Structure Data from Trimethylpsoralen Probing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethylpsoralen (TMP) cross-linking, a powerful technique for in vivo analysis of RNA structure, with two other widely used methods: Selective 2'-Hydroxyl Acylation analyzed by Primer Extension followed by Sequencing (SHAPE-Seq) and Dimethyl Sulfate (B86663) Sequencing (DMS-Seq). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific research questions and experimental systems.
Introduction to RNA Structure Probing
Understanding the three-dimensional structure of RNA is crucial for elucidating its function in cellular processes and for the development of RNA-targeted therapeutics. Chemical probing methods coupled with high-throughput sequencing have revolutionized our ability to study RNA structure on a transcriptome-wide scale and within the native cellular environment. These techniques provide nucleotide-resolution information about RNA secondary and tertiary structures.
This compound (TMP) probing , particularly through methods like Psoralen (B192213) Analysis of RNA Interactions and Structures (PARIS), utilizes a photoactivatable cross-linking agent to capture base-paired regions of RNA in vivo.[1][2][3] This approach is unique in its ability to directly identify long-range and intermolecular RNA-RNA interactions.[1]
SHAPE-Seq employs chemical reagents that acylate the 2'-hydroxyl group of flexible, unpaired nucleotides, providing a measure of local nucleotide flexibility.[4][5][6]
DMS-Seq utilizes dimethyl sulfate to methylate the Watson-Crick face of unpaired adenine (B156593) and cytosine bases, thereby identifying single-stranded regions.[7][8][9]
Quantitative Comparison of RNA Structure Probing Methods
The choice of an RNA structure probing method depends on several factors, including the specific structural features of interest, the experimental context (in vitro vs. in vivo), and the required resolution. The following table summarizes a quantitative comparison of TMP probing (PARIS), SHAPE-Seq, and DMS-Seq based on key performance metrics.
| Feature | This compound (TMP) Probing (e.g., PARIS) | SHAPE-Seq | DMS-Seq |
| Principle | Covalent cross-linking of proximal pyrimidines (primarily uracils) in double-stranded regions upon UV-A irradiation.[1][3] | Acylation of the 2'-hydroxyl group of conformationally flexible nucleotides.[4][6] | Methylation of the N1 of adenine and N3 of cytosine in single-stranded regions.[7][8] |
| Information Provided | Direct identification of base-paired regions, including long-range and intermolecular interactions.[1] | Nucleotide flexibility, indirectly inferring single-stranded regions.[4][5] | Identification of single-stranded adenines and cytosines.[7][8] |
| Resolution | Near base-pair, identifies interacting fragments.[2] | Single nucleotide.[5] | Single nucleotide.[7] |
| In Vivo Application | Yes, psoralens are cell-permeable.[1][3] | Yes, with cell-permeable SHAPE reagents.[10] | Yes, DMS is cell-permeable.[7][8] |
| Accuracy (Structure Prediction) | High for identifying interacting regions. Can guide phylogenetic analysis to discover conserved structures.[1] | High, with reported accuracies of up to 96-100% for predicting secondary structures when used as constraints in folding algorithms.[11] | High, with reported high accuracy in identifying unpaired bases (e.g., 94% accuracy for 18S rRNA).[12] |
| Biases | Preference for U-A and U-G pairs; requires specific geometric arrangement for cross-linking.[1] Can be biased by chromatin accessibility.[13] | Some sequence context and reagent-specific biases have been reported.[14] Can be influenced by protein binding.[15] | Limited to A and C nucleotides; protein binding can block modification.[15] |
| Throughput | High-throughput, transcriptome-wide.[2] | High-throughput, transcriptome-wide.[4][5] | High-throughput, transcriptome-wide.[7][9] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of these techniques. Below are summaries of the key steps for each method.
This compound (TMP) Probing (PARIS) Experimental Protocol
The Psoralen Analysis of RNA Interactions and Structures (PARIS) method is a powerful approach for the global mapping of RNA duplexes in living cells.[1][2]
-
In Vivo Cross-linking: Cells are treated with a psoralen derivative (e.g., 4’-aminomethyltrioxsalen - AMT) and then irradiated with UV-A light (365 nm) to induce covalent cross-links between pyrimidines in base-paired regions of RNA.[1][2]
-
RNA Extraction and Fragmentation: Total RNA is extracted from the cross-linked cells and fragmented using RNase III.[2]
-
Enrichment of Cross-linked RNA: Cross-linked RNA fragments are enriched using 2D gel electrophoresis. The first dimension is a native gel, and the second is a denaturing gel, which separates the cross-linked duplexes from linear RNA fragments.[1][2]
-
Proximity Ligation: The ends of the cross-linked RNA duplex are ligated together to form a single chimeric RNA molecule.[1][2]
-
Reverse Cross-linking: The psoralen cross-links are reversed by irradiation with short-wavelength UV light (254 nm).[1]
-
Reverse Transcription and Library Preparation: The ligated RNA is reverse transcribed, and a sequencing library is prepared.
-
High-Throughput Sequencing and Data Analysis: The library is sequenced, and the resulting reads are mapped to the transcriptome to identify the interacting RNA fragments.[1][2]
SHAPE-Seq Experimental Protocol
SHAPE-Seq provides quantitative, single-nucleotide resolution information on RNA structure.[4][5]
-
RNA Preparation: The RNA of interest is prepared, either through in vitro transcription or by isolation from cells.
-
RNA Folding: The RNA is folded under the desired experimental conditions (e.g., in the presence of specific ligands or in cellular lysate).
-
SHAPE Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7, NAI). A control reaction without the SHAPE reagent is also performed.[4][6]
-
Reverse Transcription: The modified RNA is reverse transcribed using a fluorescently labeled or adapter-containing primer. The reverse transcriptase stalls one nucleotide 3' to the site of 2'-O-adduct formation.[4]
-
Library Preparation: Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
High-Throughput Sequencing: The cDNA library is sequenced.
-
Data Analysis: Sequencing reads are aligned to the reference sequence, and the frequency of reverse transcription stops at each position is used to calculate a SHAPE reactivity profile. This profile reflects the flexibility of each nucleotide.[4]
DMS-Seq Experimental Protocol
DMS-Seq is a widely used method for identifying single-stranded adenine and cytosine residues in RNA.[7][8]
-
In Vivo or In Vitro DMS Treatment: Cells or purified RNA are treated with dimethyl sulfate (DMS). A control sample without DMS treatment is also prepared.[7]
-
RNA Extraction and Fragmentation: Total RNA is extracted and fragmented.
-
Reverse Transcription: DMS modifications cause the reverse transcriptase to either stall or misincorporate a nucleotide during cDNA synthesis. The latter is exploited in DMS-MaPseq.[7]
-
Library Preparation: Sequencing libraries are prepared from the resulting cDNA. This often involves steps like adapter ligation and PCR amplification.
-
High-Throughput Sequencing: The library is sequenced.
-
Data Analysis: Sequencing reads are mapped to the reference genome or transcriptome. The sites of DMS modification are identified by either the termination of reverse transcription or by the presence of mutations in the cDNA sequence. The modification rates at each A and C are then calculated.[7]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for TMP probing (PARIS), SHAPE-Seq, and DMS-Seq.
Caption: Workflow for this compound (TMP) Probing (PARIS).
Caption: Workflow for SHAPE-Seq.
Caption: Workflow for DMS-Seq.
Conclusion
The cross-validation of RNA structure data is critical for ensuring the accuracy and reliability of structural models. This compound probing, SHAPE-Seq, and DMS-Seq are powerful and complementary techniques for elucidating RNA structure. TMP probing, through methods like PARIS, excels at identifying long-range and intermolecular interactions in vivo. SHAPE-Seq provides a detailed picture of nucleotide flexibility, while DMS-Seq specifically identifies single-stranded adenines and cytosines. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to best address their scientific questions, ultimately advancing our understanding of the intricate roles of RNA in biology and disease.
References
- 1. RNA duplex map in living cells reveals higher order transcriptome structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-pairing interactions between small nuclear RNAs and nuclear RNA precursors as revealed by psoralen cross-linking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHAPE-Seq 2.0: systematic optimization and extension of high-throughput chemical probing of RNA secondary structure with next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplexed RNA structure characterization with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHAPE-Seq [illumina.com]
- 7. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. RNA structure probing to characterize RNA–protein interactions on low abundance pre-mRNA in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Probing RNA-Protein Interactions by Psoralen Photocrosslinking | Springer Nature Experiments [experiments.springernature.com]
- 14. Biases in small RNA deep sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Side-by-side comparison of trimethylpsoralen and formaldehyde cross-linking
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the choice of a cross-linking agent is a critical decision that can profoundly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of two widely used cross-linkers, trimethylpsoralen and formaldehyde (B43269), offering insights into their mechanisms, specificity, and applications, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and formaldehyde are powerful tools for capturing transient molecular interactions within the cellular environment. Formaldehyde, a well-established and broadly utilized cross-linker, forms reversible methylene (B1212753) bridges between proteins and DNA, as well as between proteins themselves. Its broad reactivity makes it a versatile agent for a range of applications, most notably in chromatin immunoprecipitation (ChIP). In contrast, this compound, a photoactivatable compound, intercalates into DNA and, upon UVA irradiation, forms covalent cross-links primarily with thymine (B56734) bases, making it highly specific for DNA-centric interactions. This guide delves into the nuances of each, providing the necessary information to select the optimal cross-linker for your specific research needs.
At a Glance: this compound vs. Formaldehyde
| Feature | This compound | Formaldehyde |
| Mechanism of Action | Photoactivated intercalation and covalent bond formation with pyrimidines (primarily thymine) in DNA.[1][2] | Forms Schiff bases and methylene bridges between primary amines on proteins (e.g., lysine) and other nucleophiles, including DNA bases.[3][4] |
| Specificity | Highly specific for DNA, preferentially cross-linking 5'-TA dinucleotides.[1][5] | Broad reactivity with primary amines, leading to protein-DNA, protein-protein, and RNA-protein cross-links.[3][6][7] |
| Cross-link Type | Primarily DNA interstrand cross-links and monoadducts.[1][8] | Protein-DNA, protein-protein, and protein-RNA methylene bridges.[3][4] |
| Reversibility | Generally considered irreversible under standard biological conditions. | Reversible by heat and high salt concentrations.[3][9] |
| Activation | Requires UVA light (365 nm).[2][8] | Spontaneous reaction at room temperature.[3][10] |
| Cell Permeability | Permeable to cell membranes. | Readily permeates cell membranes.[11] |
| Primary Applications | Studying chromatin structure, DNA repair, and capturing DNA-protein interactions with high DNA specificity.[12][13][14] | Chromatin Immunoprecipitation (ChIP), protein-protein interaction studies, and tissue fixation.[3][4][15] |
| Potential Artifacts | Can induce DNA damage responses.[8][16] May alter local DNA structure.[13] | Can capture indirect protein-DNA interactions through protein-protein cross-linking.[6][10] May mask epitopes and affect antibody recognition.[3] |
Delving Deeper: Mechanism of Action
This compound: This planar molecule intercalates into the DNA double helix. Upon activation by long-wave UVA light, it forms covalent adducts with pyrimidine (B1678525) bases, particularly thymine.[1][2] This can result in either a monoadduct (attachment to one strand) or an interstrand cross-link (linking both DNA strands).[8] The specificity for 5'-TA dinucleotides is a key feature of its action.[5]
Formaldehyde: The cross-linking process with formaldehyde is a two-step reaction. First, formaldehyde reacts with a primary amine, typically from a lysine (B10760008) residue in a protein, to form a Schiff base. This intermediate is then attacked by a second nucleophile, which can be another amino acid residue or a DNA base, resulting in a stable methylene bridge.[3][4][17] This mechanism allows formaldehyde to capture a broader range of interactions, including those between proteins that are in close proximity but not directly interacting with DNA.[6]
Visualizing the Mechanisms
References
- 1. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 3. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formaldehyde - Wikipedia [en.wikipedia.org]
- 5. DNA sequence specificity of 4,5',8-trimethylpsoralen cross-linking. Effect of neighboring bases on cross-linking the 5'-TA dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specificity of protein–DNA crosslinking by formaldehyde: in vitro and in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ChIP-X: Cross-linking proteins to DNA and cell lysis [sigmaaldrich.com]
- 11. Comparison of formaldehyde with established crosslinkers to characterize transient protein structures using mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 12. Psoralen-crosslinking of DNA as a probe for the structure of active nucleolar chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo binding of this compound detects DNA structural alterations associated with transcribing regions in the human beta-globin cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interstrand crosslinks due to 4,5',8-trimethylpsoralen and near ultraviolet light in specific sequences of animal DNA. Effect of constitutive chromatin structure and of induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 16. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Evaluating the Specificity of Trimethylpsoralen-Targeted DNA Sequences
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA sequence specificity of 4,5',8-trimethylpsoralen (TMP) with other psoralen (B192213) derivatives. The information is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies.
Introduction to Trimethylpsoralen and DNA Targeting
4,5',8-trimethylpsoralen (TMP), a member of the furocoumarin family, is a potent photosensitizing agent used in PUVA (psoralen + UVA) therapy for skin diseases like psoriasis and vitiligo.[1][2] Its therapeutic effects stem from its ability to intercalate into DNA and, upon activation by UVA light, form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine (B1678525) bases, primarily thymine (B56734).[1][3] This DNA damage can trigger apoptosis in hyperproliferative cells.[1] The formation of a cyclobutane (B1203170) ring between the psoralen molecule and a thymine base is a key feature of this interaction.[1]
The specificity of TMP's interaction with DNA is a critical factor in its biological activity and therapeutic applications. Understanding the DNA sequences that TMP preferentially targets is essential for predicting its effects and for the rational design of new therapeutic agents.
Comparative Analysis of DNA Sequence Specificity
The DNA sequence specificity of TMP and other psoralens has been investigated using various techniques, including DNA sequencing, footprinting, and analysis of photoreaction rates with synthetic oligonucleotides.
Key Findings:
-
Primary Target Site: The preferred site for TMP-induced cross-linking is the 5'-TA dinucleotide.[4] Other sequences that can be cross-linked, though to a lesser extent, include 5'-AT, 5'-TG, and 5'-GT.[4]
-
Flanking Sequence Influence: The rate of cross-linking at a 5'-TA site can vary significantly (3-4 fold) depending on the nucleotide sequences flanking the target dinucleotide.[4] This indicates that the local DNA microenvironment plays a crucial role in modulating TMP's reactivity.
-
Long-Range Context Effects: Evidence suggests that DNA sequences located as far as 30 base pairs away can influence the rate of TMP cross-linking, highlighting the importance of the broader sequence context.[4]
-
General Rules for Psoralen Photoreaction: Studies comparing various psoralen derivatives have established some general principles for their photoreaction with DNA[5]:
-
Comparison with Other Psoralens: While TMP follows these general rules, there are quantitative differences in the photoreactivity and sequence sensitivity among different psoralen derivatives. For instance, the photoreactivity of monofunctional psoralens like angelicin (B190584) is generally less sensitive to the DNA sequence compared to bifunctional psoralens like 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP).[6]
Quantitative Data Summary
The following table summarizes the relative reactivity and sequence preferences of TMP and other commonly studied psoralens.
| Psoralen Derivative | Functionality | Preferred DNA Target | Relative Photoreactivity | Sequence Sensitivity | Key Notes |
| 4,5',8-trimethylpsoralen (TMP) | Bifunctional | 5'-TA[4] | High | Moderate | Cross-linking rate is influenced by flanking and long-range sequences.[4] |
| 8-methoxypsoralen (8-MOP) | Bifunctional | 5'-TA, alternating (AT)n[5] | High | High (ratio of max/min photoreaction rate ~3.4)[6] | Commonly used in PUVA therapy.[1] |
| 5-methoxypsoralen (5-MOP) | Bifunctional | 5'-TA, alternating (AT)n[5] | Moderate | Very High (ratio of max/min photoreaction rate ~6.2)[6] | Forms a structurally different photoproduct compared to 8-MOP and TMP.[1] |
| Angelicin | Monofunctional | 5'-TA, 5'-AT[6] | Moderate | Low (ratio of max/min photoreaction rate <2)[6] | Forms only monoadducts due to its angular structure.[7] |
| 3-carbethoxypsoralen (B1662702) | Monofunctional | Specifically reacts with (AT)n sites[5] | Low | High (for its specific target) | Exhibits high specificity for alternating AT sequences.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to evaluate the specificity of TMP-targeted DNA sequences.
1. Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is a powerful in vitro method to identify specific DNA or RNA sequences (aptamers) that bind to a target molecule with high affinity.[8][9][10] This technique can be adapted to identify the preferred binding sequences of small molecules like TMP.
Workflow for TMP-SELEX:
Caption: Workflow for identifying TMP-targeted DNA sequences using SELEX.
Protocol Steps:
-
Initial Library: A large library of single-stranded DNA (ssDNA) molecules, each containing a central randomized sequence region flanked by constant primer binding sites, is synthesized.[8]
-
Incubation and Photoreaction: The ssDNA library is incubated with TMP. The mixture is then irradiated with UVA light to induce covalent bond formation between TMP and the DNA.
-
Partitioning: TMP-bound DNA sequences are separated from unbound sequences. This can be achieved using methods like affinity purification if a tagged version of TMP is used (e.g., biotinylated psoralen).[11][12]
-
Elution and Amplification: The bound DNA sequences are eluted and then amplified by PCR.
-
ssDNA Generation: The double-stranded PCR products are converted back to ssDNA for the next round of selection.[13]
-
Iterative Cycles: Steps 2-5 are repeated for several rounds, with increasing selection stringency in each round to enrich for the highest affinity sequences.[14]
-
Sequencing and Analysis: After several rounds, the enriched pool of ssDNA is cloned and sequenced to identify the consensus binding motifs for TMP.
2. DNA Footprinting
DNA footprinting is an in vitro technique used to identify the specific binding site of a protein or small molecule on a DNA fragment.[15][16]
Workflow for DNA Footprinting with TMP:
Caption: DNA footprinting workflow to identify TMP binding sites.
Protocol Steps:
-
DNA Preparation: A DNA fragment of interest (typically 100-400 bp) is labeled at one end, for example, with a radioactive isotope (32P) or a fluorescent tag.[16]
-
Binding and Photoreaction: The end-labeled DNA is incubated with TMP and subsequently irradiated with UVA light to allow for covalent adduct formation. A control sample without TMP is prepared in parallel.
-
Limited Cleavage: Both the TMP-treated and control DNA samples are subjected to limited enzymatic (e.g., DNase I) or chemical cleavage. The cleavage agent will cut the DNA at random locations, except where it is protected by the bound TMP molecule.
-
Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Analysis: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The lane corresponding to the TMP-treated sample will show a "footprint," which is a gap in the ladder of DNA fragments, indicating the region where TMP bound and protected the DNA from cleavage.[16]
3. Psoralen Adduct Sequencing (e.g., Psora-seq)
High-throughput sequencing methods can be employed to map psoralen adducts across the entire genome, providing a comprehensive view of TMP's binding preferences in a cellular context.[11][12]
Workflow for Psora-seq:
Caption: Workflow for genome-wide mapping of psoralen binding sites.
Protocol Steps:
-
Cell Treatment: Living cells are treated with a modified psoralen, such as biotinylated TMP, which can permeate the cell membrane.[11][12]
-
UVA Crosslinking: The cells are exposed to UVA light to covalently crosslink the psoralen to the DNA.[11][12]
-
Genomic DNA Isolation and Fragmentation: Genomic DNA is extracted from the cells and fragmented, for example, by sonication.[11][12]
-
Affinity Purification: The DNA fragments containing psoralen adducts are enriched by affinity purification using streptavidin-coated magnetic beads, which bind to the biotin (B1667282) tag on the psoralen.[11][12]
-
Sequencing: Both the enriched (pulldown) and the initial total fragmented DNA (input) are sequenced using a high-throughput sequencing platform.[11][12]
-
Data Analysis: The sequencing reads are mapped to a reference genome. Regions that are enriched in the pulldown sample compared to the input sample represent the preferred binding sites of the psoralen.[11][12]
Signaling Pathways and Cellular Responses
The DNA damage induced by TMP triggers cellular DNA repair pathways. The presence of bulky psoralen adducts and ICLs can stall replication and transcription, leading to the activation of signaling cascades that can result in cell cycle arrest and apoptosis. Understanding these pathways is crucial for drug development.
Simplified DNA Damage Response Pathway:
Caption: Simplified overview of the cellular response to TMP-induced DNA damage.
Conclusion
4,5',8-trimethylpsoralen exhibits a clear preference for forming photoadducts at 5'-TA sequences within DNA. However, its specificity is not absolute and is significantly influenced by the surrounding nucleotide context. Compared to other psoralen derivatives, TMP demonstrates a moderate level of sequence sensitivity. For researchers requiring highly specific targeting of (AT)n sequences, molecules like 3-carbethoxypsoralen may be more suitable. Conversely, for applications where broader, less sequence-dependent DNA damage is desired, monofunctional psoralens like angelicin could be considered. The choice of psoralen derivative should, therefore, be guided by the specific requirements of the research or therapeutic application. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced interactions between psoralens and DNA.
References
- 1. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA sequence specificity of 4,5',8-trimethylpsoralen cross-linking. Effect of neighboring bases on cross-linking the 5'-TA dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence specificity in photoreaction of various psoralen derivatives with DNA: role in biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence specificity of psoralen photobinding to DNA: a quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMAdd-seq: Probing chromatin accessibility with small molecule DNA intercalation and nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.alphalifetech.com [blog.alphalifetech.com]
- 9. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
- 15. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 16. bitesizebio.com [bitesizebio.com]
Quantitative comparison of trimethylpsoralen adduct formation kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the kinetics of DNA adduct formation by 4,5',8-trimethylpsoralen (TMP) and other psoralen (B192213) derivatives. The information is intended to assist researchers in understanding the photoreactive properties of these compounds, which are crucial for applications in photochemotherapy and molecular biology.
Introduction to Psoralen Photoreactivity
Psoralens are a class of naturally occurring or synthetic compounds that, upon activation by ultraviolet A (UVA) light, can form covalent adducts with the pyrimidine (B1678525) bases of DNA, primarily thymine. This photoreaction proceeds through the formation of two main types of adducts: monoadducts, where the psoralen molecule binds to a single DNA strand, and interstrand cross-links (ICLs), where the psoralen bridges the two strands of the DNA helix. The formation of these adducts is a key mechanism behind the therapeutic effects of psoralens in treating skin disorders like psoriasis and vitiligo, as it can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis.
The kinetics of adduct formation, including the rates of monoadduct and cross-link formation, are critical parameters that determine the biological efficacy and potential toxicity of different psoralen derivatives. This guide focuses on the quantitative aspects of adduct formation by trimethylpsoralen and provides a comparison with other commonly studied psoralens.
Quantitative Comparison of Adduct Formation Kinetics
The following tables summarize key quantitative data related to the DNA binding and photoreactivity of this compound and other psoralen derivatives. This data is essential for comparing their potential efficacy and for designing experiments involving these compounds.
Table 1: DNA Binding Constants of Psoralen Derivatives
| Psoralen Derivative | DNA Type | Dissociation Constant (KD) [M] | Binding Constant (K) [M-1] |
| 8-Methoxypsoralen (8-MOP) | AT-DNA | 1.1 x 10-3[1] | 0.325 x 106[2][3][4] |
| 8-Methoxypsoralen (8-MOP) | Calf Thymus DNA | 1.3 x 10-3[1] | - |
| 5-Methoxypsoralen (5-MOP) | AT-DNA | 1.8 x 10-4[1] | - |
| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | AT-DNA | 4.4 x 10-4[1] | 0.516 x 106[2][3][4] |
| 4,5',8-trimethylpsoralen (TMP) | AT-DNA | Low solubility, difficult to determine[1] | - |
| 6E (a psoralen derivative) | - | - | 7.30 x 106[2][3][4] |
Table 2: Quantum Yields for Psoralen Photoreactions
| Psoralen Derivative | Reaction | Quantum Yield (ΦR) | Wavelength (nm) |
| 8-Methoxypsoralen (8-MOP) | Monoadduct Formation | 0.04[1] | - |
| 5-Methoxypsoralen (5-MOP) | Photoproduct Formation | 0.017[1] | 375[1] |
| 4'-(hydroxymethyl)-4,5',8-trimethylpsoralen (HMT) | Photo-cross-linking of furan-side monoadduct | 2.4 x 10-2[5] | > 313[5] |
| Psoralen | Photodissociation in water | 0.01 ± 0.002[6] | 313[6] |
| Angelicin | Photodissociation in water | 0.025 ± 0.005[6] | 313[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate quantification and comparison of psoralen adduct formation kinetics. Below are outlines of key experimental protocols.
Determination of DNA Binding Constant (KD) by UV/Vis Spectroscopy
This method relies on the hypochromic effect observed in the UV/Vis absorption spectrum of psoralens upon intercalation into DNA.
Principle: The absorbance of a psoralen solution decreases as it intercalates into the DNA double helix. By titrating a psoralen solution with increasing concentrations of DNA, the change in absorbance can be used to calculate the dissociation constant (KD).[1]
Procedure:
-
Prepare a stock solution of the psoralen derivative in an appropriate buffer (e.g., Tris-HCl).
-
Prepare a stock solution of DNA (e.g., calf thymus DNA or a synthetic polynucleotide like poly(dA-dT)) in the same buffer.
-
Keep the total concentration of the psoralen constant in a series of cuvettes.
-
Add varying concentrations of the DNA solution to the cuvettes.
-
Incubate the mixtures to allow for equilibrium to be reached.
-
Measure the UV/Vis absorption spectra of each mixture, typically in the range of 300-400 nm.
-
Plot the change in absorbance at a specific wavelength (e.g., 302 nm for 8-MOP) as a function of the total DNA concentration.
-
The dissociation constant (KD) can be determined by fitting the data to an appropriate binding model, as detailed in the literature.[1]
Measurement of Reaction Quantum Yield (ΦR)
The quantum yield of a photoreaction is a measure of its efficiency and is defined as the number of molecules reacted divided by the number of photons absorbed.
Procedure:
-
Prepare a solution of the psoralen and DNA in a suitable buffer.
-
Irradiate the solution with a monochromatic light source of a specific wavelength (e.g., 375 nm or 390 nm LEDs).[1]
-
Monitor the progress of the photoreaction over time by measuring the change in the UV/Vis absorption spectrum.
-
The number of absorbed photons can be calculated from the incident light power, irradiation time, and the absorbance of the solution at the excitation wavelength.[1]
-
The number of reacted psoralen molecules can be determined from the change in the absorption spectrum, using the molar extinction coefficients of the reactant and product.
-
The reaction quantum yield (ΦR) is then calculated as the ratio of reacted molecules to absorbed photons.[1]
Quantification of Monoadducts and Cross-links by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the different types of psoralen-DNA adducts.
Procedure:
-
Photoreaction: Incubate the psoralen derivative with DNA and irradiate with UVA light to form adducts.
-
DNA Digestion: After the reaction, the DNA is enzymatically digested to its constituent nucleosides and adduct-nucleoside conjugates. This is typically done using a combination of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
HPLC Separation: The digested sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program is used to separate the unmodified nucleosides from the various monoadducts and cross-linked species.
-
Detection and Quantification: The separated components are detected using a UV detector at a wavelength where the adducts absorb strongly. The amount of each adduct can be quantified by comparing its peak area to that of a known standard or by using previously determined extinction coefficients. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (HPLC-MS).[7]
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in psoralen adduct formation and analysis can aid in understanding the complex relationships between the different steps.
Caption: Pathway of psoralen-DNA adduct formation.
Caption: Workflow for psoralen adduct quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Wavelength dependence for the photoreactions of DNA-psoralen monoadducts. 2. Photo-cross-linking of monoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ao.iao.ru [ao.iao.ru]
- 7. The specific effects of 8-methoxypsoralen photoadducts on cell growth: HPLC analysis of monoadduct and crosslink formation in cells exposed to split-dose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Genotoxicity of Trimethylpsoralen and Other Mutagens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of 4,5',8-trimethylpsoralen (TMP), a naturally occurring furocoumarin, with other well-characterized mutagens: Ethyl Methanesulfonate (EMS), 4-Nitroquinoline 1-oxide (4-NQO), and Mitomycin C (MMC). The genotoxicity of TMP is notably dependent on its activation by ultraviolet A (UVA) radiation, a crucial factor in its mechanism of action and a key differentiator from the other mutagens discussed herein.
Executive Summary
Trimethylpsoralen, when activated by UVA light (a therapy known as PUVA), becomes a potent DNA cross-linking agent, leading to mutations and chromosomal damage. Unlike direct-acting alkylating agents such as EMS or mutagens requiring metabolic activation like 4-NQO, TMP's genotoxic effects are primarily initiated by photochemical reactions. This guide summarizes quantitative data from key genotoxicity assays—the Ames test, the micronucleus assay, and the comet assay—to provide a comparative framework for these compounds. Detailed experimental protocols and diagrams of relevant biological pathways and workflows are also provided to support experimental design and data interpretation.
Data Presentation: Comparative Genotoxicity
The following tables summarize the genotoxic effects of this compound + UVA and other mutagens across standard in vitro and in vivo assays. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
| Compound | Strain(s) | Metabolic Activation (S9) | Concentration Range | Result | Reference |
| This compound (TMP) + UVA | TA98, TA100, TA1535, TA1537 | +/- | Not specified | Inconclusive/Weakly Mutagenic | [1](2--INVALID-LINK-- |
| Ethyl Methanesulfonate (EMS) | TA100 | - | 1 - 10 µL/plate | Positive (Dose-dependent increase in revertants) | |
| 4-Nitroquinoline 1-oxide (4-NQO) | TA98, TA100 | - | 0.1 - 10 µ g/plate | Positive (Potent mutagen) | |
| Mitomycin C (MMC) | TA102 | - | 0.01 - 1 µ g/plate | Positive |
Note: The mutagenicity of TMP in bacterial systems is generally considered weak or inconclusive, which contrasts with its potent effects in eukaryotic cells when combined with UVA radiation.[1](2--INVALID-LINK--
Table 2: In Vitro Micronucleus Assay
This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) by quantifying the formation of micronuclei in cultured mammalian cells.
| Compound | Cell Line | Concentration Range | Endpoint | Result | Reference |
| This compound (TMP) + UVA | Human Lymphocytes | Not specified | Chromosome Aberrations, SCEs | Positive (Significant increase in aberrations and exchanges) | [3](--INVALID-LINK--) |
| Ethyl Methanesulfonate (EMS) | L5178Y cells | 12.5 - 500 µg/mL | % Micronucleated Cells | Positive (Dose-dependent increase) | [4](--INVALID-LINK--) |
| 4-Nitroquinoline 1-oxide (4-NQO) | L5178Y cells | 0.02 - 0.1 µg/mL | % Micronucleated Cells | Positive (Dose-dependent increase) | |
| Mitomycin C (MMC) | CHL/IU cells | 6.3 - 100 ng/mL | % Micronucleated Cells | Positive (Significant increase at ≥6.3 ng/mL) | [4](--INVALID-LINK--) |
Table 3: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay measures DNA strand breaks and alkali-labile sites in individual cells. Modified versions can also detect DNA cross-links.
| Compound | Cell Line | Concentration Range | Endpoint | Result | Reference |
| This compound (TMP) + UVA | Drosophila cells | Not specified | DNA Interstrand Cross-links | Positive (Potent cross-linking agent) | [5](--INVALID-LINK--) |
| Ethyl Methanesulfonate (EMS) | B6C3F1 mice (in vivo) | 100 - 300 mg/kg | % Tail DNA (Liver) | Positive (Dose-dependent increase in DNA damage) | [6](7--INVALID-LINK-- |
| 4-Nitroquinoline 1-oxide (4-NQO) | TK6 cells | 0.016 - 0.5 µg/mL | % Tail DNA | Positive (Up to 74% tail DNA) | |
| Mitomycin C (MMC) | CHO cells | 50 µM | DNA Interstrand Cross-links | Positive (Decrease in tail moment indicating cross-linking) |
Signaling Pathways and Experimental Workflows
Visual representations of the DNA damage response pathway and the workflows for the key genotoxicity assays are provided below using the DOT language for Graphviz.
DNA Damage Response Pathway
Genotoxic agents induce various forms of DNA damage, which in turn activate complex cellular signaling networks to arrest the cell cycle and initiate DNA repair or apoptosis.
Experimental Workflows
The following diagrams illustrate the key steps in the Ames test, micronucleus assay, and comet assay.
Ames Test Workflow
Micronucleus Assay Workflow
Comet Assay Workflow
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent (his-) strains of Salmonella typhimurium.
Methodology:
-
Strain Preparation: Overnight cultures of appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.
-
Metabolic Activation: For tests requiring metabolic activation, a rat liver homogenate fraction (S9) is mixed with a cofactor solution (e.g., NADP, glucose-6-phosphate).
-
Plate Incorporation Method:
-
To a tube containing 2 mL of molten top agar (at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at the desired concentration (or a control substance).
-
0.5 mL of S9 mix or phosphate (B84403) buffer (for tests without S9).
-
-
The contents are gently mixed and poured over the surface of a minimal glucose agar plate.
-
-
Incubation: Plates are inverted and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (prototrophs capable of growing without external histidine) is counted for each plate. A positive result is typically defined as a dose-related increase in revertant colonies that is at least double the spontaneous reversion rate observed in the negative control.
In Vitro Micronucleus Assay
Objective: To detect chromosomal damage or mis-segregation by identifying micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells.
Methodology:
-
Cell Culture and Treatment: Mammalian cells (e.g., TK6, CHO, human peripheral blood lymphocytes) are cultured to an appropriate density. The cells are then exposed to at least three concentrations of the test substance, along with negative and positive controls, for a short duration (e.g., 3-6 hours) or a longer period (e.g., 24 hours).
-
Cytokinesis Block (Optional but Recommended): Following treatment, cytochalasin B (e.g., 3-6 µg/mL) is added to the culture medium. This inhibits cytokinesis, allowing cells that have undergone mitosis to be identified by their binucleated appearance.
-
Incubation/Recovery: Cells are incubated for a period equivalent to 1.5-2 normal cell cycle lengths to allow for the expression of micronuclei.
-
Cell Harvesting and Slide Preparation: Cells are harvested by centrifugation, treated with a hypotonic solution, and then fixed (e.g., with methanol:acetic acid). The fixed cells are dropped onto clean microscope slides and allowed to air dry.
-
Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The frequency of micronucleated cells is calculated. A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect and quantify DNA single- and double-strand breaks, alkali-labile sites, and DNA cross-links in individual cells.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest. Cell viability should be determined to ensure that the observed damage is not due to necrosis or apoptosis.
-
Embedding in Agarose: Approximately 1 x 10⁴ cells are mixed with molten low-melting-point agarose (at ~37°C) and pipetted onto a pre-coated microscope slide. A coverslip is placed on top, and the agarose is allowed to solidify on a cold surface.
-
Lysis: The slides are immersed in a chilled lysis solution (containing high salt and detergents, e.g., NaCl, EDTA, Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind DNA-containing nucleoids.
-
DNA Unwinding and Electrophoresis:
-
For the standard alkaline comet assay , slides are placed in an electrophoresis tank filled with a high pH buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis is then conducted at a low voltage (e.g., ~1 V/cm) for 20-30 minutes. Damaged, fragmented DNA migrates out of the nucleoid, forming a "comet tail".
-
-
Neutralization and Staining: Slides are neutralized with a Tris buffer and stained with a fluorescent DNA intercalating dye (e.g., SYBR Green, ethidium (B1194527) bromide).
-
Visualization and Analysis: Slides are examined using a fluorescence microscope. The images are captured and analyzed using specialized software to quantify the amount of DNA in the comet tail relative to the head. Common metrics include % Tail DNA and Tail Moment. A significant increase in these parameters relative to the negative control indicates DNA damage. For detecting cross-links, a modified protocol is used where cells are first challenged with a known DNA-damaging agent (like radiation) before the assay; cross-links will reduce the amount of DNA migration.[8](--INVALID-LINK--)
References
- 1. 4,5′,8-TRIMETHYLPSORALEN (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. inchem.org [inchem.org]
- 3. Psoralen/UVA treatment and chromosomes. I. Aberrations and sister chromatid exchange in human lymphocytes in vitro and synergism with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collaborative Study of Thresholds for Mutagens: Adaptive Responses in the Micronucleus Test and Gene Induction by Mutagenic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interstrand crosslinks due to 4,5',8-trimethylpsoralen and near ultraviolet light in specific sequences of animal DNA. Effect of constitutive chromatin structure and of induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-Response Assessment of Four Genotoxic Chemicals in a Combined Mouse and Rat Micronucleus and Comet Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trimethylpsoralen and Other Photosensitizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of trimethylpsoralen (4,5',8-trimethylpsoralen, TMP), a synthetic furanocoumarin, with other prominent photosensitizing agents. It delves into their mechanisms of action, therapeutic applications, and presents supporting experimental data to offer an objective performance analysis.
Overview of Photosensitizing Agents
Photosensitizing agents are molecules that, upon absorption of light of a specific wavelength, transition to an excited state and initiate photochemical reactions that can lead to cellular damage. This property is harnessed in photodynamic therapy (PDT) and photochemotherapy for the treatment of various diseases, primarily dermatological conditions and certain cancers. These agents can be broadly categorized into psoralens, porphyrins, chlorins, and dyes.
This compound (TMP) belongs to the psoralen (B192213) class of photosensitizers. Psoralens, upon activation by ultraviolet A (UVA) radiation (a treatment modality known as PUVA), intercalate into DNA and form covalent adducts with pyrimidine (B1678525) bases, primarily thymine. This can result in the formation of monoadducts and interstrand cross-links (ICLs), which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] This antiproliferative effect is the cornerstone of its efficacy in hyperproliferative skin disorders like psoriasis.[2]
Comparative Analysis of Photosensitizing Agents
This section compares the performance of this compound with other notable photosensitizing agents, focusing on their efficacy in common therapeutic applications and their phototoxic profiles.
Psoralen Derivatives: this compound (TMP) vs. 8-Methoxypsoralen (8-MOP)
TMP and 8-MOP are the most widely studied psoralens in clinical practice. While both are effective in PUVA therapy, they exhibit key differences.
Efficacy in Psoriasis and Vitiligo:
A meta-analysis of studies on localized psoriasis found that topical PUVA therapy, which can utilize either TMP or 8-MOP, has a pooled efficacy of a 77% reduction in severity score.[3][4] In the treatment of vitiligo, one study found that the overall results produced by this compound and psoralen were superior to those of 8-methoxypsoralen.[5] Another study on vitiligo patients in India concluded that 8-MOP is the drug of choice, provided precautions against phototoxicity are taken, as it showed an earlier response at a lower cumulative UVA dose.[6] A separate study on vitiligo treatment with oral TMP showed that in 61 adult patients, over 80% of the vitiliginous areas were repigmented.[7]
Phototoxicity and Erythemal Response:
A key differentiator between TMP and 8-MOP is their phototoxic potential. An intraindividual comparative study revealed that topical TMP PUVA has a significantly steeper dose-response curve for erythema compared to topical 8-MOP PUVA at 48, 72, and 96 hours post-irradiation.[8] This suggests that UVA dose increments should be smaller when using TMP to avoid severe erythema.
| Parameter | This compound (TMP) | 8-Methoxypsoralen (8-MOP) | Reference |
| Erythema Dose-Response | Steeper Curve | Less Steep Curve | [8] |
| Vitiligo Repigmentation | Superior or comparable to 8-MOP | Effective, may have earlier response | [5][6] |
| Psoriasis Efficacy (Topical PUVA) | High (as part of PUVA) | High (as part of PUVA) | [3][4] |
| Cumulative UVA Dose (Vitiligo) | 106 J/cm² | 75 J/cm² | [6] |
Psoralens vs. Porphyrins and other PDT Agents
Photodynamic therapy (PDT) often employs photosensitizers like porphyrins (e.g., Photofrin®, 5-aminolevulinic acid [ALA]-induced Protoporphyrin IX), and chlorins (e.g., Chlorin e6). Unlike psoralens, which primarily target DNA, these agents generate reactive oxygen species (ROS), particularly singlet oxygen, upon light activation. This ROS production leads to oxidative damage to cellular components, including membranes, mitochondria, and lysosomes, ultimately causing cell death through apoptosis or necrosis.
Efficacy in Psoriasis:
Clinical studies on the use of ALA-PDT for psoriasis have shown inconsistent and often modest efficacy. A meta-analysis calculated the efficacy of ALA-PDT for plaque psoriasis to be around 22%.[9] A significant limiting factor for ALA-PDT is the frequent side effect of severe pain and burning sensations during treatment.[10] In contrast, topical PUVA has demonstrated significantly higher efficacy in treating localized psoriasis.[3][4] Other PDT agents like topical hypericin (B1674126) and systemic verteporfin have shown better tolerability and efficacy than ALA in early studies.[10]
| Photosensitizer Class | Primary Mechanism of Action | Efficacy in Psoriasis (75% reduction in severity score) | Common Side Effects | Reference |
| Psoralens (e.g., TMP) | DNA intercalation and cross-linking | ~77% (Topical PUVA) | Erythema, hyperpigmentation | [3][4] |
| Porphyrins (e.g., ALA-PDT) | Reactive Oxygen Species (ROS) generation | ~22% | Severe pain, burning sensation | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Determination of Minimal Phototoxic Dose (MPD)
The MPD is the lowest dose of UVA radiation that produces a just perceptible erythema with distinct borders 72-96 hours after psoralen administration and UVA exposure.[11][12]
Protocol:
-
Psoralen Administration: The subject ingests a standardized dose of the psoralen (e.g., 0.5 mg/kg of 8-methoxypsoralen) two hours before UVA exposure.[11] For topical application, the psoralen solution is applied to the test area for a specified duration (e.g., 15-minute soak for bath PUVA).[13]
-
Test Site Selection: A non-sun-exposed area of the skin, typically the upper back or buttocks, is chosen for the test.[12]
-
UVA Exposure: A template with several small apertures (e.g., 1-2 cm squares) is placed on the test site. Each aperture is exposed to a geometrically increasing series of UVA doses (e.g., 1, 2, 4, 8 J/cm²).[11]
-
Erythema Assessment: The test sites are examined at 72 and 96 hours after exposure. The MPD is identified as the lowest UVA dose that produced a well-defined pink erythema.[11][12] The erythema can be assessed visually or with a reflectance instrument for quantitative measurement.
Quantification of Psoralen-DNA Adducts
This protocol allows for the direct quantification of psoralen-DNA monoadducts and interstrand cross-links (ICLs) in cells.[14]
Protocol:
-
Cell Culture and Treatment: Human cells (e.g., HeLa) are cultured and incubated with the psoralen derivative (e.g., 8-MOP or a clickable psoralen analog like 8-POP) in the dark.[14][15]
-
UVA Irradiation: The cells are then exposed to a specific dose of UVA light to induce the formation of DNA adducts.
-
Genomic DNA Isolation: Genomic DNA is extracted from the treated cells using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.[14]
-
Enzymatic Digestion: The isolated DNA is enzymatically digested to nucleosides or short oligonucleotides. For instance, nuclease P1 digestion can liberate monoadducts as dinucleotides.[14]
-
LC-MS/MS Analysis: The digested DNA sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different types of psoralen-DNA adducts.[14]
-
Click Chemistry for Visualization (for modified psoralens): If a psoralen probe with a clickable handle (e.g., an alkyne group) is used, the DNA lesions can be ligated to a fluorescent reporter via a click reaction for visualization by fluorescence microscopy or flow cytometry.[15]
Signaling Pathways and Molecular Mechanisms
The biological effects of this compound and other photosensitizers are mediated by complex signaling pathways.
DNA-Dependent and Independent Mechanisms of Psoralens
While the primary mechanism of psoralens is the formation of DNA adducts leading to the inhibition of cell proliferation, there is also evidence for DNA-independent mechanisms. Photoactivated psoralens have been shown to interact with a specific, high-affinity receptor protein in the cell membrane and cytoplasm.[16] This interaction can lead to the phosphorylation of the epidermal growth factor (EGF) receptor, inhibiting its ability to bind EGF and reducing its tyrosine kinase activity. This disruption of growth factor signaling may contribute to the therapeutic effects of PUVA.[16] The DNA damage induced by PUVA therapy also activates the ATR (Ataxia-Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and stabilizes the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.
Caption: PUVA-induced signaling pathways.
Experimental Workflow for Comparing Photosensitizer Efficacy
A typical experimental workflow to compare the efficacy of different photosensitizers in a clinical setting for a condition like psoriasis involves several key steps.
Caption: Clinical trial workflow.
Conclusion
This compound is a potent photosensitizing agent with well-established efficacy in the treatment of psoriasis and vitiligo. Its primary mechanism of action involves the formation of DNA interstrand cross-links upon UVA activation, leading to the inhibition of cell proliferation. When compared to another widely used psoralen, 8-MOP, TMP exhibits a steeper erythemal dose-response, necessitating more cautious UVA dosing. In comparison to photosensitizers used in traditional photodynamic therapy, such as porphyrins, PUVA therapy with psoralens like TMP has demonstrated superior efficacy for psoriasis, although it may be associated with a different side effect profile. The choice of photosensitizing agent should be guided by the specific clinical indication, patient characteristics, and a thorough understanding of the agent's efficacy and safety profile as delineated by robust experimental and clinical data. Future research should focus on direct comparative trials between TMP and newer generation photosensitizers to further refine therapeutic strategies.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. bdng.org.uk [bdng.org.uk]
- 3. Efficacy of localized phototherapy and photodynamic therapy for psoriasis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of localized phototherapy and photodynamic therapy for psoriasis: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A comparative clinical evaluation of this compound, psoralen and 8-methoxypsoralen in treating vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of systemic photochemotherapy with 8-methoxypsoralen (8-MOP) and with this compound (TMP) in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral this compound in the treatment of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Update on Photodynamic Therapy of Psoriasis—Current Strategies and Nanotechnology as a Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dermnetnz.org [dermnetnz.org]
- 12. phototherapysupport.net [phototherapysupport.net]
- 13. cdn.bad.org.uk [cdn.bad.org.uk]
- 14. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Trimethylpsoralen (TMP) in Diverse Cellular and Organismal Contexts
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Trimethylpsoralen's Photochemotherapeutic Efficacy, Experimental Protocols, and Underlying Molecular Mechanisms.
This compound (TMP), also known as Trioxsalen, is a potent furocoumarin derivative widely utilized in PUVA (Psoralen + UVA) therapy for various skin disorders like vitiligo and psoriasis. Its therapeutic effect stems from its ability to, upon activation by UVA radiation, form covalent bonds with DNA, leading to the formation of monoadducts and interstrand cross-links (ICLs).[1] This DNA damage obstructs replication and transcription, ultimately inducing cell cycle arrest and apoptosis, thereby inhibiting the proliferation of hyperproliferative cells.[1][2] This guide provides a comprehensive comparison of TMP's efficacy across different cell types, supported by experimental data, detailed protocols, and visualizations of its molecular pathways.
Quantitative Efficacy of this compound and Other Psoralens
The photochemotherapeutic efficacy of psoralen (B192213) derivatives can be quantified by measuring their cytotoxicity (e.g., IC50 values), their ability to induce apoptosis, and their efficiency in creating DNA lesions. The available data highlights significant differences in potency between TMP and other psoralens, as well as varied responses across different cell types.
| Psoralen Derivative | Cell Type/Organism | Efficacy Metric | Value/Observation | UVA Dose | Reference |
| This compound (TMP) | Human Lymphocytes (PHA-activated) | Cytotoxicity | Nearly 10,000-fold more lymphotoxic than 8-MOP | Not Specified | [2] |
| 8-Methoxypsoralen (8-MOP) | Human Lymphocytes (PHA-activated) | Cytotoxicity | Baseline for comparison with TMP | Not Specified | [2] |
| 8-Methoxypsoralen (8-MOP) | Human Melanoma Cells (C32) | EC50 | 131.0 µM | 1.3 J/cm² | [3] |
| 8-Methoxypsoralen (8-MOP) | Human Melanoma Cells (C32) | EC50 | 105.3 µM | 2.6 J/cm² | [3] |
| 5-Methoxypsoralen (5-MOP) | Human Melanoma Cells (C32) | EC50 | 22.7 µM | 1.3 J/cm² | [3] |
| 5-Methoxypsoralen (5-MOP) | Human Melanoma Cells (COLO829) | EC50 | 7.9 µM | 1.3 J/cm² | [3] |
| 8-Methoxypsoralen (8-MOP) | Human Cells | ICL Yield | ~0.039 - 0.128 lesions / 10³ nucleotides | 0.5 - 10.0 J/cm² | [4] |
| Amotosalen (S-59) | Human Cells | ICL Yield | 3.9 - 12.8 lesions / 10³ nucleotides | 0.5 - 10.0 J/cm² | [4] |
| 8-Methoxypsoralen (8-MOP) | Human Cells | Monoadduct Yield | 20.2 - 66.6 lesions / 10⁶ nucleotides | 0.5 - 10.0 J/cm² | [1] |
| Amotosalen (S-59) | Human Cells | Monoadduct Yield | 319 - 194 lesions / 10⁶ nucleotides | 0.5 - 10.0 J/cm² | [1] |
Note: IC50/EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a more potent compound. ICL stands for Interstrand Cross-link.
A key finding is the exceptionally high lymphotoxicity of TMP compared to the widely studied 8-methoxypsoralen (8-MOP). One study, using flow cytometry on phytohemagglutinin-activated lymphocytes, found TMP to be almost 10,000 times more potent than 8-MOP at inducing cell death.[2] This suggests a particular sensitivity of lymphocytes to TMP-based PUVA therapy. In contrast, a clinical comparison in vitiligo patients showed that oral 8-MOP led to an earlier response at a lower cumulative UVA dose compared to TMP, although it was associated with greater phototoxicity.[5]
Data on DNA lesion formation reveals that different psoralens have vastly different efficiencies. For instance, Amotosalen (S-59) is approximately 100 times more effective at inducing ICLs than 8-MOP under similar UVA irradiation conditions.[4] While direct quantitative data for ICL formation by TMP in various cell lines is limited in the reviewed literature, it is reported to induce a high frequency of ICLs, with over 90% of its DNA adducts being cross-links.[6]
Experimental Protocols
To facilitate reproducible research, this section details common methodologies for evaluating the in vitro efficacy of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of TMP in combination with UVA light on adherent cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
Materials:
-
Target cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound (TMP) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
UVA light source (peak emission ~365 nm) with a calibrated radiometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
TMP Incubation: Prepare serial dilutions of TMP in a serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the TMP dilutions. Include wells with medium only (no cells) for background control and cells with drug-free medium as a vehicle control. Incubate for 1 to 2 hours at 37°C, protected from light.
-
UVA Irradiation: Aspirate the TMP-containing medium and wash the cells once with PBS. Add 100 µL of fresh PBS to each well. Place the plate on a cooling block (e.g., ice pack) to prevent overheating and expose it to a specific dose of UVA radiation (e.g., 1-2 J/cm²). A parallel plate should be kept in the dark to assess "dark toxicity" (toxicity of TMP without UVA).
-
Post-Irradiation Incubation: After irradiation, replace the PBS with 100 µL of fresh complete culture medium and incubate the cells for a further 48 to 72 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the TMP concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in suspension or adherent cells treated with TMP-PUVA.
Materials:
-
Target cell line
-
6-well cell culture plates
-
TMP stock solution
-
UVA light source
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of TMP followed by UVA irradiation, as described in Protocol 1. Include appropriate controls (untreated, TMP alone, UVA alone).
-
Cell Harvesting: At a specified time point post-treatment (e.g., 24, 48, or 72 hours), harvest the cells. For adherent cells, use trypsinization and collect both the detached and adherent cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.
Visualizing the Mechanisms of Action
The biological effects of this compound are initiated by its interaction with cellular components upon UVA activation. The primary and most well-understood mechanism involves the formation of DNA adducts, which triggers a DNA damage response. However, evidence also suggests alternative pathways involving cell surface receptors.
Primary Signaling Pathway: DNA Damage and Apoptosis
The canonical pathway for TMP's action begins with its intercalation into the DNA helix. Subsequent UVA irradiation excites the TMP molecule, leading to the formation of covalent cross-links between the two DNA strands. This damage stalls DNA replication forks and transcription machinery, activating a complex cellular response.
Caption: TMP-induced DNA damage and apoptosis pathway.
This DNA damage response often involves the Fanconi Anemia (FA) pathway, a crucial network for repairing ICLs. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis, effectively eliminating the damaged cell.
Experimental Workflow for In Vitro Efficacy Testing
A typical workflow for assessing the efficacy of TMP in a laboratory setting involves a series of sequential steps, from cell preparation to data analysis. This systematic approach ensures the reliability and reproducibility of the experimental results.
Caption: General workflow for in vitro TMP efficacy assay.
This workflow highlights the critical steps, including precise timing for drug incubation and UVA exposure, which are essential for obtaining consistent results when evaluating photosensitizing agents like TMP.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.eric.ed.gov [files.eric.ed.gov]
- 4. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of systemic photochemotherapy with 8-methoxypsoralen (8-MOP) and with this compound (TMP) in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking New Cross-Linking Agents Against Trimethylpsoralen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective cross-linking of DNA is a cornerstone of various therapeutic and research applications, from cancer therapy to studying DNA repair mechanisms. Trimethylpsoralen (TMP), a photoactivated compound, has long been a benchmark for inducing DNA interstrand cross-links (ICLs). However, the quest for agents with enhanced potency, greater specificity, and improved safety profiles is ongoing. This guide provides an objective comparison of emerging cross-linking agents against the established standard, TMP, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.
Performance Comparison of DNA Cross-Linking Agents
The efficacy of a DNA cross-linking agent is determined by its ability to form ICLs and induce a desired biological effect, such as cytotoxicity in cancer cells. The following table summarizes the performance of a novel psoralen (B192213) derivative, AP3B, a 4′-aminomethyltrioxsalen derivative, in comparison to a commercially available psoralen-biotin conjugate, PP3B. While not a direct comparison with free this compound, this data highlights the significant improvements in cross-linking efficiency that can be achieved with new derivatives.[1]
| Agent | Concentration for Comparable Cross-linking (in vitro) | Relative Efficiency (in vitro) | Cellular DNA Labeling Efficiency |
| AP3B | 800 nM | ~100x higher than PP3B | 4 to 5 times more effective than PP3B |
| PP3B | 100 µM | Baseline | Baseline |
Data synthesized from a study comparing AP3B and PP3B.[1]
Further research has identified other novel psoralen derivatives with enhanced cytotoxicity compared to one of the most potent psoralens, 4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT).[2] While direct IC50 values against TMP were not provided in this specific study, the identification of compounds more potent than AMT suggests a significant advancement in the field.
Experimental Protocols
Accurate and reproducible evaluation of new cross-linking agents is paramount. The following are detailed methodologies for key experiments to quantify DNA cross-linking efficiency and assess cellular response.
Quantification of DNA Interstrand Cross-links (ICLs) by Modified Alkaline Comet Assay
The modified alkaline comet assay is a sensitive method to measure ICLs at the single-cell level. ICLs reduce the migration of DNA fragments in the comet tail after the induction of single-strand breaks by ionizing radiation.
Principle: Cells are embedded in agarose (B213101), lysed, and then irradiated to introduce a fixed number of single-strand breaks. During electrophoresis under alkaline conditions, DNA with ICLs will migrate slower than DNA without, resulting in a smaller comet tail.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of control and treated cells at a concentration of approximately 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in a chilled lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving the nucleoids.
-
Irradiation: Irradiate the slides on ice with a defined dose of X-rays or gamma rays to induce single-strand breaks.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the DNA to migrate.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software. A decrease in the tail moment in treated cells compared to irradiated control cells indicates the presence of ICLs.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the cross-linking agent and UVA irradiation (for photoactivated compounds). Include appropriate controls (untreated, agent only, UVA only).
-
Cell Harvesting: After the desired incubation period, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is crucial for understanding the mechanism of action of new cross-linking agents.
Caption: Workflow for evaluating new DNA cross-linking agents.
The formation of ICLs by agents like this compound triggers a complex cellular response, often leading to apoptosis. The Ataxia-Telangiectasia and Rad3-related (ATR) kinase plays a key role in signaling the presence of ICLs, leading to the activation of the p53 tumor suppressor protein.
References
Literature review comparing psoralen-based cross-linking methods
For Researchers, Scientists, and Drug Development Professionals
Psoralen-based photocross-linking stands as a powerful and widely utilized technique for investigating nucleic acid structure, protein-nucleic acid interactions, and RNA-RNA interactions within the complex cellular environment. This guide provides a comprehensive comparison of various psoralen-based cross-linking methodologies, offering insights into their mechanisms, efficiencies, and applications. Detailed experimental protocols and supporting data are presented to assist researchers in selecting and implementing the most suitable approach for their specific research questions.
Mechanism of Psoralen (B192213) Cross-Linking
Psoralens are planar, tricyclic furocoumarin compounds that intercalate into the DNA and RNA duplexes.[1] Upon excitation with long-wavelength ultraviolet light (UVA, 320-400 nm), psoralens form covalent monoadducts with pyrimidine (B1678525) bases, primarily thymine (B56734) and uracil.[2] A second UVA photon absorption can lead to the formation of a diadduct, resulting in an interstrand cross-link (ICL) that covalently links the two strands of the nucleic acid.[2] This ability to "freeze" molecular interactions in their native state makes psoralens invaluable tools in molecular biology.
Comparison of Psoralen Derivatives
A variety of psoralen derivatives have been synthesized to enhance properties such as solubility, cell permeability, and cross-linking efficiency. The choice of derivative can significantly impact experimental outcomes.
| Psoralen Derivative | Common Name(s) | Key Features & Applications | Reported Cross-Linking Efficiency/Quantum Yield |
| Psoralen | - | Parent compound, serves as a baseline for comparison. | Varies depending on conditions. |
| 8-Methoxypsoralen | 8-MOP, Methoxsalen | Widely used in PUVA (Psoralen + UVA) therapy for skin disorders.[3] | Reaction quantum yield of 0.04 in AT-DNA.[2] The yield of ICLs is ~100-fold less than that induced by Amotosalen (S59).[3] |
| 4,5',8-Trimethylpsoralen | TMP, Trioxsalen | High proportion of ICL formation relative to monoadducts (>90%).[4] Used in in vitro cross-linking studies.[5] | Reaction quantum yield of 0.4 in AT-DNA, three times more efficient than AMT.[2] |
| 4'-Aminomethyl-4,5',8-trimethylpsoralen | AMT | Water-soluble derivative, commonly used in in vivo RNA structure analysis methods like PARIS.[6] | Reaction quantum yield of 0.12 in AT-DNA.[2] Efficiently cross-links double-stranded regions in cells with a 7.2-fold increase compared to UV light alone.[6] |
| Amotosalen | S59 | High water solubility (230 mg/mL), leading to significantly increased cross-linking efficiency in vivo.[6] Used in pathogen inactivation in blood products.[3] | A 10-fold increase in concentration (from 0.5 mg/mL AMT to 5.0 mg/mL amotosalen) resulted in a 7-fold increase in cross-linked RNA in vivo.[6] The yield of ICLs is ~100-fold more than that induced by 8-MOP.[3] |
| 5-Methoxypsoralen | 5-MOP, Bergapten | Forms primarily pyrone-side monoadducts.[2] | Reaction quantum yield of 0.017 in AT-DNA.[2] |
| Biotinylated Psoralens | e.g., AP3B | Enable enrichment of cross-linked molecules via streptavidin affinity purification.[6] Used in techniques like SPLASH.[7] | A biotinylated AMT derivative (AP3B) was found to be over 100 times more effective at in vitro crosslinking than a commercially available biotinylated psoralen.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of key experimental protocols.
General Protocol for Psoralen Cross-Linking in Cultured Cells
-
Cell Culture: Grow cells to the desired confluency (typically 70-80%).
-
Psoralen Incubation: Replace the culture medium with a solution containing the chosen psoralen derivative (e.g., 10 µg/ml trimethylpsoralen) in a suitable buffer (e.g., PBS or 50 mM Tris-Cl pH 8.0, 50 mM EDTA).[9] Incubate for a specific duration (e.g., 5-30 minutes) in the dark to allow for cellular uptake and intercalation.[9][10]
-
UVA Irradiation: Expose the cells to UVA light (365 nm) on ice for a defined period (e.g., 15 minutes).[9] The duration and intensity of irradiation will influence the extent of cross-linking.
-
Harvesting and Nucleic Acid/Protein Extraction: Following irradiation, harvest the cells and proceed with the appropriate extraction protocol for DNA, RNA, or protein analysis.
Quantification of Psoralen Cross-Links
1. Denaturing Gel Electrophoresis:
-
Principle: Interstrand cross-links prevent the complete denaturation of double-stranded DNA or RNA. Under denaturing conditions (e.g., urea-polyacrylamide gel electrophoresis), cross-linked species migrate slower than their non-cross-linked counterparts.
-
Protocol Outline:
-
Isolate the nucleic acid of interest after psoralen cross-linking.
-
If analyzing specific fragments, perform restriction digestion (for DNA) or specific cleavage.
-
Denature the samples (e.g., by heating in a formamide-containing loading buffer).
-
Separate the fragments on a denaturing polyacrylamide or agarose (B213101) gel.[11]
-
Visualize the bands using a suitable staining method (e.g., SYBR Gold).[10] The presence of a higher molecular weight band corresponding to the cross-linked duplex confirms the reaction. The intensity of this band relative to the single-stranded bands can be used for semi-quantitative analysis.
-
2. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC can be used to separate and quantify psoralen-DNA adducts after enzymatic digestion of the DNA.
-
Protocol Outline:
-
Isolate genomic DNA from treated cells.
-
Enzymatically digest the DNA to nucleosides or small oligonucleotides (e.g., using nuclease P1).[12]
-
Separate the digest using a reverse-phase HPLC column.[13]
-
Detect and quantify the psoralen adducts using a UV detector or mass spectrometry.[12][13] Standard curves with known amounts of adducts are used for absolute quantification.
-
Signaling Pathways and Cellular Responses to Psoralen-UVA Treatment
Psoralen-UVA treatment induces a range of cellular responses, primarily stemming from the formation of DNA adducts that block replication and transcription. This triggers various signaling pathways, often culminating in apoptosis.
Key Signaling Pathways Affected:
-
p53-Mediated Apoptosis: Psoralen-induced interstrand cross-links are potent inducers of the p53 tumor suppressor protein.[9] This leads to cell cycle arrest and apoptosis, particularly in cells with high proliferative rates.[9]
-
EGFR Signaling: Photoactivated psoralens can lead to the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which reduces its affinity for EGF and inhibits its tyrosine kinase activity.[14]
-
PI3K Signaling: PUVA treatment can alter the packing of the plasma membrane, which in turn can inhibit the membrane recruitment and activation of effector kinases in the PI3K signaling pathway.[15]
-
NF-κB and MAPK Pathways: Some psoralen derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB and MAPK signaling pathways.
Diagram of Psoralen-Induced Cellular Signaling
Caption: Psoralen-UVA induced signaling pathways.
Advanced Applications: PARIS and SPLASH
Recent advancements have coupled psoralen cross-linking with high-throughput sequencing to globally map RNA structures and interactions in vivo.
PARIS (Psoralen Analysis of RNA Interactions and Structures)
-
Principle: PARIS utilizes in vivo psoralen cross-linking to capture RNA duplexes, which are then identified by proximity ligation and sequencing.[10]
-
Workflow:
-
In vivo cross-linking with AMT.
-
RNA fragmentation.
-
2D gel electrophoresis to enrich for cross-linked fragments.
-
Proximity ligation of the ends of the cross-linked fragments.
-
Reverse transcription and sequencing.
-
-
Diagram of PARIS Workflow:
Caption: The PARIS experimental workflow.
SPLASH (Sequencing of Psoralen-Linked and Selected Hybrids)
-
Principle: SPLASH employs a biotinylated psoralen to capture both intra- and intermolecular RNA-RNA interactions in vivo, which are then identified through proximity ligation and sequencing.[7]
-
Workflow:
-
In vivo cross-linking with biotinylated psoralen.
-
RNA extraction and fragmentation.
-
Streptavidin pulldown to enrich for cross-linked hybrids.
-
Proximity ligation.
-
Library preparation and sequencing.
-
-
Diagram of SPLASH Workflow:
Caption: The SPLASH experimental workflow.
Conclusion
Psoralen-based cross-linking methods offer a versatile and powerful toolkit for probing the intricacies of nucleic acid structure and interactions in their native cellular context. The selection of the appropriate psoralen derivative and experimental methodology is paramount for achieving specific research goals. This guide provides a foundational understanding and practical framework to aid researchers in harnessing the full potential of these techniques for their scientific inquiries.
References
- 1. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 6. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Trimethylpsoralen
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent chemical compounds like Trimethylpsoralen (also known as Trioxsalen). This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the protection of personnel and the integrity of research.
This compound is a furanocoumarin and a psoralen (B192213) derivative used in conjunction with UV-A for phototherapy.[1] However, it is classified as a hazardous chemical, necessitating strict adherence to safety protocols.[2][3]
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 1A/1B): Causes severe skin burns and irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes severe eye damage.[2][3]
-
Carcinogenicity (Category 2): Suspected of causing cancer.[2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][4]
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against exposure. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[2] Thicker gloves generally offer better protection.[6] It is recommended to use two pairs of chemotherapy-rated gloves.[5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6]
-
Body Protection: A chemical-resistant, long-sleeved lab coat or gown is required.[2][5] For tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.[7] Ensure the gown cuffs are tucked into the gloves to protect the wrists.[6]
-
-
Respiratory Protection:
Chemical and Safety Data Summary
For quick reference, the following table summarizes key quantitative and identifying information for this compound.
| Property | Data | Reference |
| Chemical Name | 4,5',8-Trimethylpsoralen | [2] |
| Synonyms | Trioxsalen, Trisoralen | [3] |
| CAS Number | 3902-71-4 | [2][3] |
| Molecular Formula | C₁₄H₁₂O₃ | [1][4] |
| Molecular Weight | 228.24 g/mol | [1][4] |
| Physical Form | Solid | [3] |
| Primary Hazards | Corrosive, Health Hazard (Suspected Carcinogen) | [1][2][3] |
| Storage Temperature | Refrigerated (2-8°C) | [2][4] |
| Incompatible Materials | Strong oxidizing agents | [2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is crucial for minimizing risk. The following protocol outlines the safe handling of this compound from receipt to disposal.
Preparation and Pre-Handling
-
Obtain Special Instructions: Before use, obtain and read all safety information, including the Safety Data Sheet (SDS).[2] Do not handle the substance until all safety precautions are understood.[2]
-
Designate an Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble PPE: Before entering the designated area, don all required PPE as specified above. This includes an inner and outer pair of gloves, a lab coat, and safety goggles.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2]
Handling this compound
-
Work in a Fume Hood: All manipulations that could generate dust, such as weighing or transferring the solid, must be performed inside a certified chemical fume hood.[2]
-
Avoid Dust Formation: Use procedures that minimize the creation of dust.[2][4]
-
Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[8]
-
Spill Management: In case of a spill, evacuate the area. Wear full protective clothing and a respirator for cleanup.[8] Use dry cleanup procedures and avoid generating dust.[8] Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[2]
Post-Handling and Decontamination
-
Decontaminate Surfaces: Thoroughly clean and decontaminate all work surfaces and equipment after use.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. The outer gloves should be removed first, followed by the gown and then the inner gloves.[9]
-
Hygiene: Wash hands, face, and any exposed skin thoroughly with soap and water after handling.[2]
Caption: Workflow for the safe handling of this compound.
Emergency and First-Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Wash off immediately with soap and plenty of water.[2] Call a physician immediately.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Call a physician or poison control center immediately.[2]
-
Ingestion: Rinse mouth with water.[2][4] DO NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental protection.
-
Waste Classification: this compound waste is considered hazardous waste.[2]
-
Containerization: Dispose of contents and container to an approved waste disposal plant.[2] All waste materials, including contaminated PPE, empty containers, and unused product, should be collected in suitable, closed, and clearly labeled containers for disposal.[4]
-
Regulatory Compliance: Do not flush into surface water or the sanitary sewer system.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. This compound | C14H12O3 | CID 5585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pogo.ca [pogo.ca]
- 6. pppmag.com [pppmag.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ournthssa.ca [ournthssa.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
